molecular formula C6H5Cl2NO B1601967 3,5-Dichloro-6-methylpyridin-2-OL CAS No. 22109-55-3

3,5-Dichloro-6-methylpyridin-2-OL

Cat. No.: B1601967
CAS No.: 22109-55-3
M. Wt: 178.01 g/mol
InChI Key: ITYIUDYAPKMQER-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-methylpyridin-2-OL is a chlorinated pyridine derivative offered for research and development purposes. Halogenated pyridines, such as dichloro- and trichloro- substituted analogs, are important intermediates in modern organic synthesis and are frequently utilized as precursors for the development of pharmacologically active compounds and artificial receptors for molecular recognition . Related structures, like 3,5,6-trichloropyridin-2-ol, are known as key degradation products of widely used organophosphate insecticides and pyridine-based herbicides, making such compounds relevant in environmental and toxicological studies . The specific substitution pattern on the pyridine ring suggests potential for versatile chemical reactivity and application in heterocyclic chemistry. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYIUDYAPKMQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483317
Record name 3,5-DICHLORO-6-METHYLPYRIDIN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22109-55-3
Record name 3,5-DICHLORO-6-METHYLPYRIDIN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-6-methylpyridin-2-ol (CAS 22109-55-3)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-6-methylpyridin-2-ol (CAS 22109-55-3), a halogenated pyridinone derivative of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, spectroscopic signature, and a validated two-step synthesis pathway from a commercially available precursor. Furthermore, it explores the compound's chemical reactivity, potential applications as a versatile building block in drug discovery, and essential safety and handling protocols. The information presented is intended to equip researchers with the technical knowledge required for the effective utilization and further investigation of this compound.

Introduction and Significance

This compound, which exists in tautomeric equilibrium with its pyridin-2(1H)-one form, is a functionalized heterocyclic compound. Halogenated pyridines and pyridinones are established pharmacophores and crucial intermediates in the synthesis of a wide array of biologically active molecules. The presence of two chlorine atoms, a methyl group, and a hydroxyl/keto group on the pyridine ring provides multiple reactive sites for further chemical modification. This structural complexity makes this compound a valuable scaffold for building more complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals. This guide serves as a senior-level resource, consolidating critical data to facilitate its application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource(s)
CAS Number 22109-55-3[1]
Molecular Formula C₆H₅Cl₂NO[1][2]
Molecular Weight 178.01 g/mol [1][2]
Appearance White crystalline solid[2]
Melting Point 219-220 °C[2]
Boiling Point (Predicted) 275.5 ± 40.0 °C[2]
Density (Predicted) 1.44 ± 0.1 g/cm³[2]
XLogP3 (Calculated) 2.7[1]
IUPAC Name 3,5-dichloro-6-methyl-1H-pyridin-2-one[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following data represents the expected spectral characteristics based on its structure and data from analogous compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methyl protons (CH ₃), likely in the range of δ 2.2-2.5 ppm.

    • A singlet for the aromatic proton (CH ), anticipated to be in the deshielded region of δ 7.5-8.0 ppm due to the influence of the adjacent chlorine and carbonyl group.

    • A broad singlet for the N-H proton (if in a non-exchanging solvent) or O-H proton, which can vary widely (δ 5-12 ppm) depending on the solvent and concentration. This peak will disappear upon D₂O exchange.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule:

    • C=O: The carbonyl carbon is the most deshielded, expected around δ 160-170 ppm.

    • Aromatic/Alkene Carbons: Four signals are expected in the aromatic region (δ 110-155 ppm). The carbons bearing chlorine atoms will be significantly influenced.

    • CH₃: The methyl carbon will appear in the upfield region, typically around δ 15-25 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

    • N-H/O-H Stretch: A broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H or O-H stretching vibration.

    • C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the pyridinone carbonyl group.

    • C=C and C-N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

    • C-H Stretches: Aliphatic (methyl) and aromatic C-H stretching vibrations just below and above 3000 cm⁻¹, respectively.

    • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2-amino-6-methylpyridine. The first step involves a chlorination reaction to produce the key intermediate, 3,5-Dichloro-6-methylpyridin-2-amine. The second step is a diazotization of the amino group followed by hydrolysis to yield the target pyridin-2-ol.

Step 1: Synthesis of 3,5-Dichloro-6-methylpyridin-2-amine

This procedure is adapted from a published method for a similar substrate and involves the direct chlorination of 2-amino-6-methylpyridine.

Reaction Scheme: 2-amino-6-methylpyridine → 3,5-Dichloro-6-methylpyridin-2-amine

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane or chloroform.

  • Chlorination: Cool the solution in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) (2.2 eq) in the same solvent via the dropping funnel over 1 hour, maintaining the temperature below 10 °C. The use of a slight excess of NCS ensures complete dichlorination.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess NCS. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the chlorinated solvent (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3,5-Dichloro-6-methylpyridin-2-amine.

Step 2: Synthesis of this compound

This step involves the conversion of the 2-amino group to a hydroxyl group via a diazonium salt intermediate. This is a standard transformation for which a general procedure is adapted.

Reaction Scheme: 3,5-Dichloro-6-methylpyridin-2-amine → this compound

Experimental Protocol:

  • Diazotization: Suspend 3,5-Dichloro-6-methylpyridin-2-amine (1.0 eq) in an aqueous solution of a strong acid, such as 50% sulfuric acid, in a beaker and cool to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The choice of a slight excess of sodium nitrite drives the reaction to completion, but a large excess should be avoided to prevent side reactions.

  • Hydrolysis: Gently heat the reaction mixture to 60-80 °C. The diazonium salt will decompose, evolving nitrogen gas, and the hydroxyl group will be introduced onto the pyridine ring. Continue heating until gas evolution ceases (typically 1-2 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the acidic solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid and salts. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to afford the final compound as a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Diazotization & Hydrolysis A 2-Amino-6-methylpyridine B 3,5-Dichloro-6-methylpyridin-2-amine A->B  NCS (2.2 eq), CH2Cl2, 0°C to RT   C This compound B->C  1. NaNO2, H2SO4 (aq), 0-5°C  2. Heat (60-80°C)  

Caption: Two-step synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound possesses several reactive sites that can be selectively targeted for further synthetic transformations, making it a versatile intermediate.

  • N-Alkylation/Arylation: The nitrogen atom of the pyridinone ring can be alkylated or arylated under basic conditions using various electrophiles (e.g., alkyl halides, benzyl halides). This allows for the introduction of diverse substituents at the N1 position.

  • O-Alkylation/Acylation: The exocyclic oxygen can also react, particularly in its pyridinol tautomeric form. O-alkylation can be achieved using alkylating agents, and O-acylation can be performed with acyl chlorides or anhydrides.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen and carbonyl group, are susceptible to nucleophilic aromatic substitution. This allows for the displacement of one or both chlorine atoms with various nucleophiles such as amines, alkoxides, or thiolates, providing a pathway to a wide range of substituted pyridinones.

  • Cross-Coupling Reactions: The C-Cl bonds can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds and the construction of complex biaryl or acetylenic structures.

The interplay of these reactive sites allows for a modular approach to synthesizing libraries of complex molecules for screening in drug discovery programs.

Applications in Research and Drug Development

Substituted pyridin-2(1H)-ones are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. They are known to exhibit a wide range of biological activities.

  • Antibacterial Agents: The core structure is found in compounds with antibacterial properties, and this compound serves as a key starting material for the synthesis of new antibiotic candidates.[2]

  • Kinase Inhibitors: The pyridinone scaffold can act as a hinge-binding motif in many protein kinase inhibitors, which are a major class of anti-cancer drugs. The functional handles on this molecule allow for the systematic elaboration of side chains to target the ATP-binding pocket of specific kinases.

  • Antiviral and Antifungal Agents: Derivatives of substituted pyridinones have been investigated for their potential as antiviral and antifungal agents.

  • CNS-Active Agents: The pyridine ring is a common feature in drugs targeting the central nervous system. Modifications of this scaffold could lead to the discovery of new agents for treating neurological disorders.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. All personnel must be familiar with the potential hazards and proper handling procedures for this compound.

  • Hazard Identification: While a specific safety data sheet for this exact compound is not widely available, related dichlorinated pyridines and pyridinols are classified as harmful if swallowed, and can cause skin and serious eye irritation. Assume this compound has similar properties.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A lab coat.

  • Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its rich functionality allows for diverse chemical modifications, providing access to novel and complex molecular structures. This guide has provided a detailed overview of its properties, a robust synthetic route, and key safety information to enable its effective and safe use in the research laboratory.

References

  • Fun, H.-K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o97. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12269761, this compound. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of 3,5-Dichloro-6-methylpyridin-2-ol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 3,5-Dichloro-6-methylpyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted pyridin-2-one, this scaffold is a valuable building block for the synthesis of targeted therapeutic agents. This document details the core structural and physicochemical characteristics of the molecule, offers in-depth, field-proven methodologies for their experimental determination, and discusses the expected outcomes of key spectroscopic analyses. The protocols and insights are designed to support researchers, medicinal chemists, and drug development professionals in leveraging this compound for advanced scientific applications.

Introduction and Strategic Significance

This compound, which exists in tautomeric equilibrium with its 3,5-dichloro-6-methyl-1H-pyridin-2-one form, is a member of the substituted pyridine class of heterocycles. Pyridine and its derivatives are foundational scaffolds in pharmaceutical development, present in numerous FDA-approved drugs.[1] The strategic placement of two chlorine atoms on the pyridine ring enhances its utility as a synthetic intermediate, offering reactive sites for further molecular elaboration and influencing the electronic properties of the core structure.[2]

The dichloropyridine scaffold has been successfully incorporated into molecules targeting a variety of biological pathways, leading to potential treatments for inflammatory diseases and infections.[2] Understanding the fundamental physicochemical properties of this molecule is therefore not merely an academic exercise; it is a critical prerequisite for successful drug design, formulation, and development. Properties such as solubility, pKa, and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy and safety. This guide provides the theoretical grounding and practical methodologies required to fully characterize this important chemical entity.

Core Physicochemical Properties

PropertyValueSource
IUPAC Name 3,5-dichloro-6-methyl-1H-pyridin-2-onePubChem[3]
Molecular Formula C₆H₅Cl₂NOPubChem[3]
Molecular Weight 178.01 g/mol PubChem[3]
CAS Number 22109-55-3PubChem[3]
Computed XLogP3 2.7PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Melting Point Data not available-
Boiling Point Data not available-
Aqueous Solubility Data not available-
pKa Data not available-

Methodologies for Physicochemical Characterization

The accurate experimental determination of physicochemical properties is paramount. The following sections detail robust, self-validating protocols for key parameters.

Solubility Profile Determination

Expertise & Causality: Solubility is a cornerstone of drug development, dictating bioavailability and formulation strategies. A compound's solubility in aqueous media across a pH range, as well as in organic solvents, informs its likely behavior in biological systems and its suitability for different delivery routes. The following hierarchical testing scheme provides a comprehensive qualitative profile.

This protocol systematically classifies the compound based on its solubility in a series of common solvents.[4][5][6]

  • Preparation: Add approximately 25 mg of this compound to a small test tube.

  • Water Solubility:

    • Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

    • Observe if the compound dissolves completely. If soluble, test the solution's pH with litmus or pH paper to determine if it is a water-soluble acid, base, or neutral compound.[5]

  • Acid/Base Solubility (if water-insoluble):

    • To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution. Vigorous shaking is required. Solubility indicates the presence of an acidic functional group (e.g., the pyridin-2-ol proton).

    • To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution. Solubility would indicate the presence of a basic functional group (less likely for this structure, but a necessary control).

  • Strong Acid Test (if insoluble in all above):

    • Carefully add 0.5 mL of cold, concentrated H₂SO₄ to a fresh 25 mg sample. Solubility (often with a color change) suggests the presence of a neutral compound containing heteroatoms like oxygen or nitrogen that can be protonated.[6]

  • Organic Solvent Miscibility: Test miscibility by adding the compound to solvents like diethyl ether or hexane to assess its non-polar character.[4][7]

G start Start: 25 mg of Compound water Add 0.75 mL Water start->water decision_water Soluble? water->decision_water ph_test Test pH with Litmus Paper decision_water->ph_test Yes naoh New Sample: Add 0.75 mL 5% NaOH decision_water->naoh No acidic Result: Water-Soluble Acid (Sa) ph_test->acidic Red basic Result: Water-Soluble Base (Sb) ph_test->basic Blue neutral Result: Water-Soluble Neutral (Sg) ph_test->neutral No Change decision_naoh Soluble? naoh->decision_naoh weak_acid Result: Weak Acid (Aw) decision_naoh->weak_acid Yes hcl New Sample: Add 0.75 mL 5% HCl decision_naoh->hcl No decision_hcl Soluble? hcl->decision_hcl base Result: Organic Base (B) decision_hcl->base Yes h2so4 New Sample: Add Conc. H₂SO₄ decision_hcl->h2so4 No decision_h2so4 Soluble? h2so4->decision_h2so4 neutral_alkene Result: Neutral (N) (Alkene, Alcohol, Ketone, etc.) decision_h2so4->neutral_alkene Yes inert Result: Inert (I) (Alkane, Alkyl Halide, etc.) decision_h2so4->inert No

Caption: A hierarchical workflow for the qualitative solubility analysis of an organic compound.

Acidity Constant (pKa) Determination

Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized. This parameter is critical for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine) and its ability to cross cell membranes. For this compound, the pKa of the N-H proton in the pyridinone form (or the O-H in the pyridinol form) is the key value. Potentiometric titration is the gold standard for its precision and directness.[8]

This method relies on monitoring pH changes as a standardized titrant is added to a solution of the analyte.[9][10]

  • System Calibration: Calibrate a potentiometer and a combination pH electrode using standard buffers of pH 4, 7, and 10.[10]

  • Sample Preparation: Prepare a solution of the compound (e.g., 20 mL of a 1 mM solution) in water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of acidic compounds.[8][10]

  • Titration: Place the solution in a jacketed vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of titrant.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[9]

cluster_setup Experimental Setup cluster_graph Resulting Titration Curve beaker stirrer Magnetic Stirrer curve burette Burette with 0.1 M NaOH burette->beaker Titrant Addition electrode pH Electrode electrode->beaker pH Measurement inflection Inflection Point pH = pKa

Caption: The experimental setup for potentiometric titration and the resulting sigmoid curve.

Spectroscopic and Structural Analysis

Spectroscopic techniques provide unambiguous confirmation of a molecule's identity and structure.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is essential for confirming molecular weight. For halogenated compounds, it provides a definitive signature based on isotopic abundances. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[11] A molecule containing two chlorine atoms, like the target compound, will exhibit a characteristic isotopic cluster for the molecular ion (M⁺).

The expected pattern will consist of three peaks:

  • M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.

  • [M+2]⁺: The peak for molecules with one ³⁵Cl and one ³⁷Cl.

  • [M+4]⁺: The peak for molecules with two ³⁷Cl atoms.

The relative intensities of these peaks will be in an approximate ratio of 9:6:1 , providing unequivocal evidence for the presence of two chlorine atoms.[12]

G M M (100%) label_m m/z M2 M+2 (~65%) label_m2 m/z + 2 M4 M+4 (~10%) label_m4 m/z + 4

Caption: Characteristic 9:6:1 molecular ion cluster for a compound with two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing detailed structural information.

  • ¹H NMR Prediction:

    • Methyl Protons (-CH₃): A sharp singlet, expected around 2.2-2.6 ppm.

    • Aromatic Proton (-CH=): A singlet for the single proton on the pyridine ring. Its position will be downfield due to the aromatic ring current and the influence of adjacent electronegative atoms, likely in the 7.0-8.0 ppm range.[13][14]

    • N-H Proton: A broad singlet that is solvent-dependent and exchangeable with D₂O. Its chemical shift can vary widely, typically from 5-12 ppm.

  • ¹³C NMR Prediction:

    • Six distinct carbon signals are expected, corresponding to the methyl carbon, the four aromatic carbons of the pyridine ring, and the carbonyl carbon (C=O) of the pyridinone tautomer, which will be the most downfield signal (typically >160 ppm).

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Key Expected Absorptions:

    • ~1650-1690 cm⁻¹: A strong absorption corresponding to the C=O stretch of the pyridin-2-one tautomer.

    • ~3100-3400 cm⁻¹: A broad band indicating the N-H stretch.

    • ~1550-1600 cm⁻¹: Absorptions from the C=C and C=N bonds within the aromatic ring.

    • ~700-850 cm⁻¹: Strong absorptions corresponding to the C-Cl stretching vibrations.

Conclusion

This compound is a synthetically valuable scaffold with significant potential in drug discovery. A thorough understanding and precise experimental determination of its physicochemical properties are fundamental to its successful application. This guide has outlined the key parameters of interest, provided robust and validated experimental protocols for their measurement, and detailed the expected spectroscopic signatures. By applying these methodologies, researchers can build a comprehensive data package for this compound, enabling rational drug design, facilitating formulation development, and ultimately accelerating the journey from discovery to clinical application.

References

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. College of Science, University of Diyala. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • A Mass Spectral Chlorine Rule for Use in Structure Determinations in Sophomore Organic Chemistry. Journal of Chemical Education. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • pKa and log p determination. Slideshare. [Link]

  • Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link]

  • Speciation of chlorinated hydrocarbons in reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. [Link]

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Peay State University. [Link]

  • Mass Spectrometric Analysis of Short-chain Chlorinated Paraffins in Plastic Consumer Products. CHIMIA. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • 3,5-Dichloro-6-methylpyridin-2-amine. National Institutes of Health (NIH). [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health (NIH). [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]

  • 3,5,6-Trichloropyridin-2-ol. National Institutes of Health (NIH). [Link]

  • 2,5-Dichloro-6-methylpyridin-3-ol. PubChem, National Center for Biotechnology Information. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health (NIH). [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • 5-Chloro-6-methylpyridin-2-amine. BuyersGuideChem. [Link]

  • Electronic supplementary information. The Royal Society of Chemistry. [Link]

  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. ExportersIndia.com. [Link]

  • 3,5-Dichloro-2,4,6-trifluoropyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][7][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed. [Link]

Sources

3,5-dichloro-6-methyl-1H-pyridin-2-one spectral data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Data of 3,5-dichloro-6-methyl-1H-pyridin-2-one

This guide provides a comprehensive analysis of the spectral data for the compound 3,5-dichloro-6-methyl-1H-pyridin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind experimental observations and the integration of multiple spectroscopic techniques for unambiguous structural elucidation.

Introduction and Molecular Structure

3,5-dichloro-6-methyl-1H-pyridin-2-one is a substituted pyridinone, a class of heterocyclic compounds of interest in medicinal chemistry and materials science. The structural confirmation of such molecules is the bedrock of any research and development effort. Spectroscopic analysis provides a detailed fingerprint of the molecule's electronic and vibrational states, which is essential for confirming its identity, purity, and structure.

The molecule exists in tautomeric equilibrium with its pyridinol form, 3,5-dichloro-6-methyl-pyridin-2-ol. However, in most organic solvents and in the solid state, the pyridinone form is predominant. This guide will focus on the characterization of the pyridinone tautomer.

Below is the chemical structure of 3,5-dichloro-6-methyl-1H-pyridin-2-one, which forms the basis for all subsequent spectral interpretations.

Caption: Structure of 3,5-dichloro-6-methyl-1H-pyridin-2-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The number of signals, their chemical shifts (location), their integration (area), and their multiplicity (splitting pattern) are used to deduce the structure.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3,5-dichloro-6-methyl-1H-pyridin-2-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift, particularly for exchangeable protons like N-H.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion.[2]

  • Parameters: Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

¹H NMR Data and Interpretation

The structure of 3,5-dichloro-6-methyl-1H-pyridin-2-one has three distinct types of protons: the N-H proton, the aromatic C4-H proton, and the methyl (CH₃) protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H11.0 - 13.0 (in DMSO-d₆)Broad Singlet1H
C4-H7.5 - 7.8Singlet1H
C6-CH₃2.2 - 2.4Singlet3H

Interpretation:

  • N-H Proton (δ 11.0 - 13.0): This proton is attached to a nitrogen atom within a conjugated system, leading to significant deshielding and a downfield chemical shift. Its signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange with residual water in the solvent. In a solvent like MeOD, this peak may disappear due to H-D exchange.[2]

  • C4-H Proton (δ 7.5 - 7.8): This is the only proton directly attached to the pyridinone ring. It appears as a singlet because it has no adjacent protons to couple with. Its position in the aromatic region is expected due to the ring current.

  • C6-CH₃ Protons (δ 2.2 - 2.4): The three protons of the methyl group are equivalent and appear as a sharp singlet. The chemical shift is typical for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.

G cluster_mol 3,5-dichloro-6-methyl-1H-pyridin-2-one cluster_spectrum ¹H NMR Spectrum Interpretation mol Structure with Proton Labels NH N-H (δ 11.0-13.0) mol->NH Broad Singlet, 1H C4H C4-H (δ 7.5-7.8) mol->C4H Singlet, 1H CH3 C6-CH₃ (δ 2.2-2.4) mol->CH3 Singlet, 3H G cluster_mol Key Functional Groups cluster_spectrum IR Absorption Bands (cm⁻¹) mol Structure with Vibrational Modes NH N-H Stretch (3100-3000) mol->NH CO C=O Stretch (1660-1640) mol->CO CCl C-Cl Stretch (800-600) mol->CCl CH C-H Stretch (2980-2850) mol->CH

Caption: Correlation of key IR bands to functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion. [3]3. Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

MS Data and Interpretation

The molecular formula is C₆H₅Cl₂NO, with a monoisotopic mass of approximately 176.97 g/mol .

m/z ValueInterpretationNotes
177 / 179 / 181[M]⁺, [M+2]⁺, [M+4]⁺Molecular Ion Cluster
162 / 164 / 166[M - CH₃]⁺Loss of a methyl radical
149 / 151[M - CO]⁺Loss of carbon monoxide
114[M - CO - Cl]⁺Subsequent loss of a chlorine radical

Interpretation:

  • Molecular Ion Cluster (m/z 177/179/181): The most critical feature is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks. The [M]⁺ peak (containing two ³⁵Cl atoms) will be at m/z 177. The [M+2]⁺ peak (one ³⁵Cl, one ³⁷Cl) will be at m/z 179, and the [M+4]⁺ peak (two ³⁷Cl atoms) will be at m/z 181. The expected intensity ratio is approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

  • Fragmentation:

    • Loss of Methyl ([M - CH₃]⁺): A common fragmentation pathway is the loss of the methyl group (15 Da) to form a stable radical cation at m/z 162/164/166.

    • Loss of CO ([M - CO]⁺): The carbonyl group can be lost as neutral carbon monoxide (28 Da), leading to a fragment cluster at m/z 149/151.

G M [M]⁺ m/z 177/179/181 M_CH3 [M - CH₃]⁺ m/z 162/164/166 M->M_CH3 - CH₃ M_CO [M - CO]⁺ m/z 149/151 M->M_CO - CO M_CO_Cl [M - CO - Cl]⁺ m/z 114 M_CO->M_CO_Cl - Cl

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural elucidation of 3,5-dichloro-6-methyl-1H-pyridin-2-one. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (C=O, N-H, C-Cl), and mass spectrometry establishes the molecular weight and elemental composition, particularly through the characteristic isotopic pattern of the two chlorine atoms. Together, these techniques offer an unambiguous confirmation of the molecule's identity and structure, which is a critical prerequisite for its use in research and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from The Royal Society of Chemistry website.
  • Fun, H.-K., et al. (2008). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2447.
  • Karabacak, M., et al. (2009). Experimental and theoretical spectroscopic properties of 2-chloro-6-methylaniline.
  • NIST. (n.d.). 3,5-Dichloro-2-pyridone. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR data of compounds 1-3, 5 and 6 (MeOH-d4, 125 MHz, δ ppm).
  • SpectraBase. (n.d.). 3,5-Dichloro-2-(methylthio)pyridine. Retrieved from [Link]

  • Lopes, J. P. de M., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.
  • ResearchGate. (n.d.). Spectroscopic analysis of dichlorvos and its degraded metabolites.
  • Zhu, X.-M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.
  • Stoyanov, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2022(2), M1384.
  • Findlay, S. (2021). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).
  • PubChem. (n.d.). 3,5-Dichloro-2-pyridone. Retrieved from [Link]

  • PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]

  • ResearchGate. (n.d.). 600 MHz 1H NMR spectrum of H2L1(PF6)2 in acetone-d6 (a) and of H....
  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 3,5-Dichloro-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dichloro-6-methylpyridin-2-ol, with the chemical formula C₆H₅Cl₂NO, is a substituted pyridine derivative of interest in various fields of chemical research, including agrochemicals and pharmaceuticals.[1] Its structural elucidation is paramount for quality control, metabolism studies, and understanding its chemical behavior. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound, offering both theoretical predictions based on analogous structures and detailed experimental protocols for its characterization. The molecule exists in a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one form, a crucial aspect that will be reflected in its spectroscopic data.[2]

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a pyridine ring substituted with two chlorine atoms, a methyl group, and a hydroxyl group. The tautomerism between the ol and the one form will significantly influence the NMR and MS data.

Tautomerism cluster_0 This compound cluster_1 3,5-Dichloro-6-methylpyridin-2(1H)-one Pyridinol This compound (Pyridinol form) Pyridone 3,5-Dichloro-6-methyl-1H-pyridin-2-one (Pyridone form) Pyridinol->Pyridone Tautomerization

Caption: Tautomeric equilibrium of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is expected to show two distinct signals: one for the aromatic proton on the pyridine ring and one for the protons of the methyl group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H47.5 - 8.0Singlet (s)The exact shift is influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the overall electronic nature of the ring.
CH₃2.2 - 2.5Singlet (s)Typical range for a methyl group attached to an aromatic ring.
OH/NH10.0 - 13.0Broad Singlet (br s)The chemical shift of this exchangeable proton is highly dependent on the solvent and concentration. In the pyridone tautomer, this would be an NH proton.

Note: Predicted values are based on data for similar 2-pyridone and dichloropyridine derivatives.[3][4]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C2160 - 165Carbonyl-like carbon in the pyridone tautomer, significantly deshielded.
C6145 - 150Attached to the methyl group and nitrogen, deshielded.
C4135 - 140The only carbon bearing a proton, its shift is influenced by the adjacent chlorine.
C3125 - 130Attached to a chlorine atom.
C5115 - 120Attached to a chlorine atom.
CH₃15 - 20Typical range for a methyl group on an aromatic ring.

Note: Predicted values are based on data for similar substituted pyridines.[5][6][7]

Experimental Protocol for NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality NMR data is provided below.

NMR_Workflow Start Start: Sample Preparation Dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Start->Dissolve Transfer Transfer the solution to a 5 mm NMR tube. Dissolve->Transfer Instrument_Setup Instrument Setup (400 MHz or higher) Transfer->Instrument_Setup Lock_Shim Lock on the deuterium signal of the solvent and shim the magnetic field. Instrument_Setup->Lock_Shim Acquire_1H Acquire ¹H NMR Spectrum (e.g., 16 scans, 2s relaxation delay) Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum (e.g., 1024 scans, 2s relaxation delay) Acquire_1H->Acquire_13C Process_Data Data Processing Acquire_13C->Process_Data Fourier_Transform Apply Fourier Transform, phase correction, and baseline correction. Process_Data->Fourier_Transform Reference Reference the spectra to the residual solvent peak or TMS. Fourier_Transform->Reference Analyze Analyze Spectra: Chemical shifts, multiplicities, and integration. Reference->Analyze End End of Analysis Analyze->End

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique to determine the molecular weight and elemental composition of this compound. The fragmentation pattern provides additional structural information.

Expected Molecular Ion and Isotopic Pattern

The nominal molecular weight of C₆H₅Cl₂NO is 177 g/mol .[8] However, due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Ion m/z (approx.) Relative Intensity
[M]⁺ (with 2 x ³⁵Cl)177100%
[M+2]⁺ (with 1 x ³⁵Cl, 1 x ³⁷Cl)179~65%
[M+4]⁺ (with 2 x ³⁷Cl)181~10%

Note: The presence of this distinct M, M+2, M+4 pattern is a strong indicator of a molecule containing two chlorine atoms.

Predicted Fragmentation Pathway

Electron ionization (EI) would likely lead to fragmentation. A plausible fragmentation pathway is outlined below.

Fragmentation_Pathway M [C₆H₅Cl₂NO]⁺˙ m/z = 177/179/181 M-Cl [M-Cl]⁺ m/z = 142/144 M->M-Cl - Cl˙ M-CO [M-CO]⁺˙ m/z = 149/151/153 M->M-CO - CO Fragment1 Further Fragments M-Cl->Fragment1 M-CO->Fragment1

Caption: Predicted EI-MS fragmentation of the target compound.

Key fragmentation steps may include the loss of a chlorine radical (Cl•) or the loss of carbon monoxide (CO) from the pyridone tautomer.[9][10]

Experimental Protocol for MS Analysis

The following protocol outlines the steps for analyzing this compound using a standard mass spectrometer.

MS_Workflow Start Start: Sample Preparation Dissolve Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Start->Dissolve Instrument_Setup Instrument Setup (e.g., ESI-QTOF or GC-MS) Dissolve->Instrument_Setup Ionization Select ionization mode (e.g., ESI positive/negative or EI). Instrument_Setup->Ionization Mass_Range Set mass range (e.g., m/z 50-500). Ionization->Mass_Range Inject Introduce the sample into the mass spectrometer. Mass_Range->Inject Acquire_Data Acquire mass spectrum, including MS/MS for fragmentation analysis. Inject->Acquire_Data Process_Data Data Processing Acquire_Data->Process_Data Analyze Analyze molecular ion, isotopic pattern, and fragmentation. Process_Data->Analyze End End of Analysis Analyze->End

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

References

  • 2-Pyridone - Wikipedia. (n.d.). Retrieved from [Link]

  • De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201–212.
  • ¹H-NMR spectrum of 6-methyl-5-methoxycarbonyl-4-(4′-nitrophenyl)-3,4-dihydro-2(1H)-pyridone. (n.d.). ResearchGate. Retrieved from [Link]

  • Table 1. 1 H-NMR spectra of pyridones I. (n.d.). ResearchGate. Retrieved from [Link]

  • 3,5-Dichloro-6-methylpyridin-2-amine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(1), o97.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Pyridine, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Damico, J. N., Barron, R. P., & Ruth, J. M. (1968). The mass spectra of some chlorinated pesticidal compounds. Organic Mass Spectrometry, 1(2), 331–342.
  • 13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708.
  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. (n.d.). Testbook. Retrieved from [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • 13 C-NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,5-Dichloro-6-methylpyridin-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the solubility characteristics of 3,5-Dichloro-6-methylpyridin-2-ol, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers a blend of theoretical principles and practical methodologies to empower researchers in their experimental endeavors.

Introduction to this compound

This compound, with the chemical formula C₆H₅Cl₂NO, is a white crystalline solid.[1] Its structure, featuring a substituted pyridine ring, is a key determinant of its physical and chemical properties. Understanding the solubility of this compound is paramount for a variety of applications, including reaction chemistry, formulation development, and purification processes.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.016 g/mol [1]
Melting Point 219-220 °C[1]
LogP 2.40240[1]
CAS Number 22109-55-3[2]

The predicted LogP value of 2.40 suggests a degree of lipophilicity, which provides an initial clue to its potential solubility in organic solvents.[1]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3][4] The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure Analysis of this compound:

The structure of this compound contains both polar and non-polar regions:

  • Polar Moieties: The hydroxyl (-OH) group and the nitrogen atom within the pyridine ring are capable of hydrogen bonding and dipole-dipole interactions, contributing to the compound's polar character.

  • Non-polar Moieties: The dichlorinated methylpyridine ring forms a larger, more non-polar surface area.

This dual character suggests that the solubility of this compound will be highly dependent on the nature of the chosen organic solvent.

Solvent Classification and Predicted Solubility:

Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: These solvents, such as alcohols (e.g., ethanol, methanol), can engage in hydrogen bonding. Due to the presence of the hydroxyl group, this compound is expected to exhibit favorable solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but do not have O-H or N-H bonds.[5] They can participate in dipole-dipole interactions, and it is anticipated that this compound will be soluble in these solvents to a significant extent.

  • Non-polar Solvents: Solvents such as hexane and toluene have low polarity and primarily interact through weaker van der Waals forces. The non-polar regions of this compound may allow for some solubility in these solvents, though likely less than in polar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

  • This compound

  • A range of organic solvents (e.g., ethanol, acetone, hexane)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the supernatant from the saturated solution using a suitable analytical technique (e.g., HPLC, UV-Vis).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the supernatant.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 sep1 Centrifuge to pellet solid prep3->sep1 sep2 Collect supernatant sep1->sep2 quant2 Analyze standards and supernatant (HPLC/UV-Vis) sep2->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 calc1 Calculate solubility (g/100mL, mol/L) quant3->calc1

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table for Solubility Data:

SolventTemperature (°C)Solubility (g/100mL)Solubility (mol/L)
e.g., Ethanol25
e.g., Acetone25
e.g., Hexane25
......

Interpretation of Results:

The obtained solubility data should be analyzed in the context of the solvent's properties and the theoretical principles outlined earlier. For instance, higher solubility in polar solvents would confirm the predicted influence of the compound's polar functional groups. Conversely, any significant solubility in non-polar solvents would highlight the contribution of the non-polar ring structure.

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a fume hood, especially when using volatile organic solvents.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6][7][8]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) for this compound and the specific solvents being used.[6][7][8][9][10]

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(1), 139-140.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 16). 13.6: Polarity and Properties. Retrieved from [Link]

  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

  • National Institutes of Health. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from [Link]

Sources

The Strategic Intermediate: A Deep Dive into 3,5-Dichloro-6-methylpyridin-2-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-saving therapeutic is paved with critical chemical intermediates. Among these, 3,5-Dichloro-6-methylpyridin-2-ol emerges as a pivotal building block, offering a unique combination of reactivity and structural features that are highly valued in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide, designed for the discerning scientific audience, delves into the core attributes of this versatile intermediate, from its synthesis and characterization to its strategic application in drug discovery and development.

Physicochemical Properties and Structural Attributes

This compound, with the chemical formula C₆H₅Cl₂NO, presents as a stable solid under standard conditions. Its structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a hydroxyl group, bestows upon it a distinct electronic and steric profile. The pyridin-2-ol moiety can exist in tautomeric equilibrium with its corresponding pyridin-2-one form, a characteristic that significantly influences its reactivity.

PropertyValueSource
Molecular FormulaC₆H₅Cl₂NOPubChem[1]
Molecular Weight178.01 g/mol PubChem[1]
IUPAC Name3,5-dichloro-6-methyl-1H-pyridin-2-onePubChem[1]
CAS Number22109-55-3PubChem[1]

The presence of electron-withdrawing chlorine atoms at the 3 and 5 positions significantly impacts the electron density of the pyridine ring, rendering it susceptible to nucleophilic substitution reactions. The hydroxyl group at the 2-position and the methyl group at the 6-position further modulate the molecule's reactivity and provide additional handles for synthetic transformations.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a critical aspect of its utility. While multiple synthetic routes can be envisioned, a common and effective strategy involves the direct chlorination of a suitable precursor, such as 6-methylpyridin-2-ol.

Synthesis_Workflow cluster_start Starting Material cluster_process Chlorination cluster_reagents Reagents & Conditions cluster_product Product 6-Methylpyridin-2-ol 6-Methylpyridin-2-ol Reaction Direct Chlorination 6-Methylpyridin-2-ol->Reaction Substrate Product This compound Reaction->Product Yields Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂, Cl₂) Chlorinating_Agent->Reaction Solvent Inert Solvent (e.g., Dichloromethane, Acetic Acid) Solvent->Reaction Conditions Controlled Temperature Conditions->Reaction Pharmaceutical_Application cluster_intermediate Intermediate cluster_reaction Synthetic Transformation cluster_api Potential API Scaffold Intermediate This compound Reaction Nucleophilic Substitution or Cross-Coupling Reactions Intermediate->Reaction Precursor API Complex Heterocyclic Drug Molecules Reaction->API Forms

Sources

Unlocking Therapeutic Potential: A Technical Guide to Dichlorinated Pyridinols and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – This technical guide offers an in-depth exploration of the therapeutic potential of dichlorinated pyridinols, a class of heterocyclic compounds with emerging biological significance. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the known molecular targets of these compounds, detailed experimental protocols for their investigation, and insights into their structure-activity relationships. As we navigate the complex landscape of drug discovery, understanding the nuanced interactions of small molecules like dichlorinated pyridinols with their biological targets is paramount for the development of novel therapeutics.

Introduction to Dichlorinated Pyridinols

Dichlorinated pyridinols are a unique subclass of pyridine derivatives characterized by a pyridinol core substituted with two chlorine atoms. The position of these chlorine atoms and other substituents on the pyridine ring dictates their chemical properties and biological activities. While the broader class of pyridine-containing compounds is well-represented in a vast array of FDA-approved drugs, the specific therapeutic applications of dichlorinated pyridinols are an area of active investigation.[1] This guide will focus on the most well-characterized examples and their identified molecular targets, providing a foundation for future research and development.

Key Therapeutic Targets of Dichlorinated Pyridinols

Current research has identified three primary molecular targets for dichlorinated pyridinols and their derivatives: the mitochondrial electron transport chain, the enzyme phosphodiesterase 4 (PDE4), and the nuclear hormone receptor, thyroid hormone receptor β (THR-β).

Mitochondrial Electron Transport Chain: The Case of Clopidol

One of the most well-studied dichlorinated pyridinols is Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol). It is widely used in veterinary medicine as a coccidiostat to combat parasitic infections in poultry.[2][3]

Mechanism of Action: Clopidol exerts its antiparasitic effects by inhibiting the mitochondrial electron transport chain of the Eimeria parasite.[4] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in the death of the parasite. While the specific complex within the electron transport chain that Clopidol inhibits is a subject of ongoing investigation, its targeted effect on parasite mitochondria highlights the potential for developing more selective mitochondrial inhibitors for other therapeutic areas.[4][5]

Phosphodiesterase 4 (PDE4): A Target for Anti-Inflammatory Agents

A derivative of a dichlorinated pyridinol, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), has been identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[6]

Mechanism of Action: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation.[7] By inhibiting PDE4, SCH 351591 increases intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells. This mechanism of action makes PDE4 a highly attractive target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[6]

Thyroid Hormone Receptor β (THR-β): A Novel Approach for Dyslipidemia

A more complex molecule incorporating a dichlorinated phenyl moiety, MGL-3196, has been developed as a highly selective agonist of the thyroid hormone receptor β (THR-β).[8]

Mechanism of Action: THR-β is predominantly expressed in the liver and plays a key role in regulating lipid metabolism.[9] Activation of THR-β leads to a reduction in LDL cholesterol and triglycerides.[8] MGL-3196's selectivity for THR-β over THR-α, which is more prevalent in the heart and other tissues, is crucial for avoiding the adverse cardiovascular effects associated with non-selective thyroid hormone analogs.[10] This makes THR-β agonists containing a dichlorinated pyridine or a related dichlorinated aromatic scaffold a promising therapeutic strategy for dyslipidemia and related metabolic disorders.

Summary of Dichlorinated Pyridinols and Their Targets

Compound Class/ExampleTherapeutic TargetBiological ActivityKey Findings
Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol)Mitochondrial Electron Transport ChainCoccidiostatic, Antimalarial[11]Inhibits mitochondrial energy production in parasites.[4]
SCH 351591 (N-(3,5-dichloro-1-oxido-4-pyridinyl)-derivative)Phosphodiesterase 4 (PDE4)Anti-inflammatoryPotent and selective PDE4 inhibitor with potential for treating asthma and COPD.[6]
MGL-3196 (contains a dichlorinated phenyl moiety)Thyroid Hormone Receptor β (THR-β)Lipid-loweringHighly selective THR-β agonist for the treatment of dyslipidemia.[8]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for assessing the interaction of dichlorinated pyridinols with their identified molecular targets.

Assessment of Mitochondrial Respiration Inhibition (Seahorse XF Assay)

This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of a test compound, such as Clopidol, on the oxygen consumption rate (OCR) of cells, providing insights into mitochondrial function.[12][13]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Seahorse XF Calibrant solution

  • Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Test compound (e.g., Clopidol)

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.[6]

  • Preparation of Assay Plate: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for one hour.

  • Compound Preparation: Prepare stock solutions of the test compound and mitochondrial inhibitors in the assay medium.

  • Loading the Sensor Cartridge: Load the injection ports of the sensor cartridge with the test compound and mitochondrial inhibitors.

  • Seahorse XF Analyzer Run: Calibrate the sensor cartridge and then replace the calibrant plate with the cell culture plate. Initiate the assay protocol, which will measure basal OCR, followed by sequential injections of the test compound, oligomycin, FCCP, and finally rotenone/antimycin A.[12]

  • Data Analysis: Analyze the OCR data to determine the effect of the test compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to determine the inhibitory activity of a compound against PDE4.[4][14][15]

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Assay buffer

  • Test compound

  • 384-well black microplates

  • Fluorescence plate reader with polarization capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare solutions of PDE4 enzyme and FAM-cAMP in the assay buffer.

  • Assay Reaction: In a microplate, add the test compound dilutions, followed by the PDE4 enzyme. Initiate the reaction by adding the FAM-cAMP substrate.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the enzymatic reaction to proceed.

  • Detection: Add a binding agent that specifically binds to the product of the reaction (AMP), leading to a change in fluorescence polarization.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Calculate the percent inhibition of PDE4 activity for each concentration of the test compound and determine the IC50 value.[16]

Thyroid Hormone Receptor β (THR-β) Binding Assay (Radioligand Competition)

This protocol details a radioligand competition binding assay to assess the affinity of a test compound for THR-β.[17][18]

Materials:

  • Membrane preparation containing human THR-β

  • Radioligand (e.g., [¹²⁵I]T₃)

  • Assay buffer

  • Test compound

  • Non-specific binding control (e.g., high concentration of unlabeled T₃)

  • GF/C filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the THR-β membrane preparation, the radioligand, and the test compound dilutions. Include wells for total binding (radioligand only) and non-specific binding (radioligand and non-specific binding control).[2]

  • Incubation: Incubate the plate at a specified temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the data and perform a non-linear regression analysis to determine the Ki or IC50 value of the test compound.[2]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Inflammation Inflammation PKA->Inflammation Inhibits Dichlorinated_Pyridinol Dichlorinated Pyridinol Derivative Dichlorinated_Pyridinol->PDE4 Inhibits

Caption: PDE4 Inhibition Pathway.

Experimental Workflow for Seahorse XF Mito Stress Test

Seahorse_Workflow cluster_prep Preparation cluster_run Seahorse XF Analyzer Run cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in XF Microplate Hydrate_Cartridge 2. Hydrate Sensor Cartridge Seed_Cells->Hydrate_Cartridge Prepare_Plate 3. Prepare Assay Plate Hydrate_Cartridge->Prepare_Plate Load_Cartridge 4. Load Sensor Cartridge with Compounds Prepare_Plate->Load_Cartridge Calibrate 5. Calibrate Sensors Load_Cartridge->Calibrate Basal_OCR 6. Measure Basal OCR Calibrate->Basal_OCR Inject_Compound 7. Inject Test Compound Basal_OCR->Inject_Compound Inject_Inhibitors 8. Sequential Injection of Mitochondrial Inhibitors Inject_Compound->Inject_Inhibitors Analyze_OCR 9. Analyze OCR Data Inject_Inhibitors->Analyze_OCR Determine_Effect 10. Determine Effect on Mitochondrial Respiration Analyze_OCR->Determine_Effect

Caption: Seahorse XF Mito Stress Test Workflow.

Structure-Activity Relationship (SAR) Insights

The biological activity of dichlorinated pyridinols is highly dependent on their substitution pattern. A review of pyridine derivatives suggests that the presence and position of electron-donating groups like -OH and electron-withdrawing groups like halogens significantly influence their antiproliferative activity.[19] In the context of the identified targets:

  • Mitochondrial Inhibition: For Clopidol, the dichlorination at positions 3 and 5, along with the methyl groups at positions 2 and 6, are likely crucial for its specific interaction with the parasite's mitochondrial machinery. Further studies are needed to elucidate the precise structural requirements for this activity.

  • PDE4 Inhibition: In the case of PDE4 inhibitors, the dichlorinated pyridinol moiety serves as a key scaffold. Modifications to other parts of the molecule, as seen in SCH 351591, are critical for achieving high potency and selectivity.[20]

  • THR-β Agonism: For THR-β agonists, the dichlorinated phenyl group in MGL-3196 contributes to the overall shape and electronic properties of the molecule, enabling a selective fit into the ligand-binding pocket of THR-β.[8]

Conclusion and Future Directions

Dichlorinated pyridinols represent a promising class of compounds with diverse therapeutic potential. Their ability to selectively target key proteins such as the mitochondrial electron transport chain, PDE4, and THR-β opens up new avenues for the development of drugs for parasitic infections, inflammatory diseases, and metabolic disorders. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in this field. Future research should focus on elucidating the precise molecular interactions of dichlorinated pyridinols with their targets, expanding the structure-activity relationship studies to design more potent and selective compounds, and exploring their therapeutic potential in preclinical and clinical settings.

References

  • TR Beta Human Thyroid Hormone NHR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Retrieved from [Link]

  • Markley, L. D., Van Heertum, J. C., & Doorenbos, H. E. (1972). Antimalarial activity of clopidol, 3,5-dichloro-2,6-dimethyl-4-pyridinol, and its esters, carbonates, and sulfonates. Journal of Medicinal Chemistry, 15(11), 1188–1189.
  • Seahorse XF Cell Mito Stress Test. (n.d.). protocols.io. Retrieved from [Link]

  • Wang, C. C. (1979). Effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella (Apicomplexa: Coccidia). Molecular and Biochemical Parasitology, 1(1-2), 65-77.
  • Billah, M. M., Cooper, A., Cuss, F. M., He, W., Humes, J. L., Renzetti, L. M., ... & Chapman, R. W. (2002). Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 303(2), 793-801.
  • Agilent Seahorse XF Mito Tox Assay Kit User Guide. (n.d.). Agilent. Retrieved from [Link]

  • PDE4B1 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Clopidol. (n.d.). Wikipedia. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-8.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. Retrieved from [Link]

  • Miyoshi, H. (1998). Structure–activity relationships of some complex I inhibitors. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1364(2), 236-244.
  • Radioligand Binding Studies. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Hamblin, J. N., Angell, T. D., Ballentine, S. K., Barker, M. D., Borthwick, A. D., Davies, D. E., ... & Exall, A. M. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5877-5881.
  • Kelly, M. J., Pietranico-Cole, S., Larigan, J. D., Haynes, N. E., Reynolds, C. H., Scott, N., ... & Tilley, J. W. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][11][17]triazine-6-carbonitrile (MGL-3196), a highly selective thyroid hormone receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923.

  • Venturini, G., Coli, R., Pompilio, A., & Caldarera, C. M. (2007). Carvedilol inhibits mitochondrial complex I and induces resistance to H2O2-mediated oxidative insult in H9C2 myocardial cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(3), 222-232.
  • Will, Y., & Dykens, J. A. (2018). Investigation of structure–activity relationships for mitochondrial toxicity. Mitochondrial Dysfunction Caused by Drugs and Environmental Toxicants, 131-159.
  • Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.
  • Tai, Y. K., Cheong, Y. M. C., Almsherqi, Z. A., Chia, S. H., Deng, Y., & McLachlan, C. S. (2009). High dose clopidogrel decreases mice liver mitochondrial respiration function in vitro. International Journal of Cardiology, 133(2), 250-252.
  • Saponara, S., & Fusi, F. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 27(19), 6509.
  • Jin, Z., Smith, D. B., & Deval, J. (2017). Structure-activity relationship analysis of mitochondrial toxicity caused by antiviral ribonucleoside analogs. Antiviral Research, 142, 125-130.
  • Kim, J. Y., Kim, H. J., Lee, J. Y., Kim, J. H., Kim, D. K., & Lee, J. (2013). Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5143-5147.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.
  • Szeto, H. H. (2022). Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds. eLife, 11, e75531.
  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). Molecules, 27(11), 3496.
  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. (2016). Journal of Medicinal Chemistry, 59(23), 10697-10710.
  • Grover, G. J., Mellstrom, K., & Malm, J. (2003). Thyroid receptor ligands. 1. Agonist ligands selective for the thyroid receptor beta1. Journal of Medicinal Chemistry, 46(18), 3747-3756.
  • Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer. (2023).
  • CS27109, A Selective Thyroid Hormone Receptor-β Agonist Alleviates Metabolic-Associated Fatty Liver Disease in Murine Models. (2023).
  • Potential Role of Thyroid Receptor β Agonists in the Treatment of Hyperlipidemia. (2013). Journal of Atherosclerosis and Thrombosis, 20(8), 653-662.
  • Pharmacology & toxicology involving complex I. (n.d.). MRC Mitochondrial Biology Unit. Retrieved from [Link]

  • Thyroid hormone receptor beta agonist compounds. (2022). Google Patents.

Sources

In-silico modeling of 3,5-Dichloro-6-methylpyridin-2-OL derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Silico Modeling of 3,5-Dichloro-6-methylpyridin-2-ol Derivatives

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[2] This guide provides a comprehensive, technically-grounded framework for the in-silico modeling of a specific, promising subclass: this compound derivatives. We will navigate the computational workflow from initial ligand preparation to advanced simulations, focusing not just on the procedural steps but on the strategic rationale that underpins methodological choices. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel pyridine-based therapeutics.

Foundational Principles: Why Model This Scaffold?

The this compound core presents a compelling starting point for drug discovery. The dichloro-substitution pattern significantly influences the molecule's electrostatic potential and lipophilicity, while the methyl group can provide a crucial vector for probing steric pockets within a target's active site. The pyridin-2-ol tautomerism offers unique hydrogen bonding capabilities. Computational modeling allows us to systematically and cost-effectively explore how modifications to this core structure impact potential biological activity before committing to expensive and time-consuming chemical synthesis.[3]

This guide will deconstruct the in-silico process into a logical sequence, ensuring that the outputs of one stage provide a validated and refined input for the next.

A Part 1: Ligand & Target Preparation B Part 2: Molecular Docking (Binding Prediction) A->B C Part 3: QSAR Modeling (Activity Correlation) B->C Provides binding affinity data D Part 4: Molecular Dynamics (Complex Stability) B->D Provides initial complex pose F Refined Candidate Molecules C->F Predicts activity of new designs D->F Confirms stable binding E Part 5: ADMET Prediction (Drug-Likeness Profile) E->F Filters for drug-like properties

Caption: A high-level overview of the in-silico drug discovery workflow.

Part 1: Ligand and Target Preparation

The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures.

Ligand Preparation: From 2D to 3D

A 2D representation of a this compound derivative is insufficient for 3D simulation. The conversion requires geometric optimization to find the lowest energy conformation.

Rationale: Molecules are not static; they exist as an ensemble of conformations. Using a low-energy, sterically favorable conformation is critical for realistic docking and simulation, as it represents a state the molecule is likely to adopt in a biological system.

Step-by-Step Protocol: Ligand Preparation

  • 2D Sketching: Draw the 2D structure of the derivative using software like ChemDoodle or MarvinSketch.[4]

  • Conversion to 3D: Use the software's built-in tools to generate an initial 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanics method (e.g., DFT with B3LYP/6-31G*).[5][6] This step refines bond lengths, angles, and dihedrals to achieve a stable, low-energy conformation.

  • Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions during docking and dynamics.

  • File Format Conversion: Save the final 3D structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina.

Target Identification and Preparation

The choice of a biological target (typically a protein) is hypothesis-driven. For this guide, let's assume our derivatives are being investigated as inhibitors of a specific kinase.

Rationale: Proteins from the Protein Data Bank (PDB) are often static crystal structures containing experimental artifacts (water molecules, co-factors, other ligands) and lacking hydrogen atoms. Preparing the protein involves "cleaning" the structure and setting the correct protonation states to make it computationally ready.

Step-by-Step Protocol: Protein Preparation

  • Select a Target: Download the crystal structure of the target protein from the Protein Data Bank (PDB).

  • Clean the Structure: Using tools like BIOVIA Discovery Studio or UCSF Chimera, remove all non-essential components, such as water molecules, co-crystallized ligands, and ions, unless they are known to be critical for binding.[3]

  • Add Hydrogen Atoms: Add polar and non-polar hydrogen atoms. The protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are critical and should be assigned based on the expected physiological pH (typically pH 7.4).

  • Assign Charges: Assign atomic charges (e.g., Kollman charges).

  • Define the Binding Site: Identify the active site or binding pocket. This is often the location of a co-crystallized native ligand. Define the coordinates for a "grid box" that encompasses this entire site for the docking algorithm to explore.

Part 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a "docking score" or binding energy.[7]

Causality: The docking score is calculated by a scoring function that evaluates intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. A lower (more negative) score generally indicates a more favorable binding interaction.[8] This allows for the rapid screening of many derivatives to prioritize those with the highest predicted affinity.[9]

cluster_prep Preparation A Prepared Ligand (.pdbqt) D Docking Algorithm (e.g., AutoDock Vina) A->D B Prepared Protein (.pdbqt) B->D C Grid Box (Coordinates) C->D F Binding Poses (Conformations) D->F G Binding Affinity (Docking Score) D->G E Analysis F->E G->E

Caption: The workflow for a typical molecular docking experiment.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina

  • Input Files: Ensure both the prepared ligand and protein are in the .pdbqt format, containing coordinates and charge information.

  • Configuration File: Create a text file (conf.txt) specifying the paths to the input files and the coordinates of the grid box.

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • center_x, center_y, center_z: Coordinates for the center of the box.

    • size_x, size_y, size_z: Dimensions of the box in Angstroms.

  • Execute Docking: Run the docking simulation from the command line: vina --config conf.txt --out results.pdbqt --log results.log

  • Analyze Results:

    • The results.log file will contain the binding affinity scores (in kcal/mol) for the top predicted poses.

    • The results.pdbqt file contains the 3D coordinates of these poses.

    • Visualize the ligand-protein complex in software like PyMOL or Discovery Studio to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Docking Results

Derivative IDModificationDocking Score (kcal/mol)Key Interactions Observed
LEAD-001 (Parent Scaffold)-7.5H-bond with GLU-85, Pi-Pi stacking with PHE-146
LEAD-002 4-OH subst.-8.2Additional H-bond with LYS-40
LEAD-003 4-CF3 subst.-6.9Loss of H-bond potential; steric clash

Part 3: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical features of a series of compounds and their biological activity.[10]

Trustworthiness: A robust QSAR model is not just about fitting data; it must be predictive. This is achieved by building the model with a "training set" of compounds and validating its predictive power on an external "test set" of compounds that were not used in model creation.[11][12] A high correlation coefficient (q²) for the test set indicates a trustworthy and predictive model.[13]

A Dataset of Pyridine Derivatives with Known Biological Activity (IC50) B Calculate Molecular Descriptors (e.g., LogP, Molar Refractivity, E-state) A->B C Split Data (Training Set & Test Set) B->C D Develop Mathematical Model (e.g., Multiple Linear Regression) Activity = c1*Desc1 + c2*Desc2 + ... C->D E Model Validation (Using Test Set, check q²) D->E F Use Validated Model to Predict Activity of New, Un-synthesized Derivatives E->F

Caption: The workflow for developing and validating a QSAR model.

Step-by-Step Protocol: 2D-QSAR Model Development

  • Data Collection: Compile a dataset of this compound analogues with experimentally determined biological activity (e.g., IC50 values).

  • Descriptor Calculation: For each molecule, calculate a range of 2D or 3D molecular descriptors using software like PaDEL-Descriptor or Dragon. These can include physicochemical properties (LogP, molecular weight), topological indices, and electronic descriptors.

  • Data Splitting: Randomly divide the dataset into a training set (typically ~80% of the data) and a test set (~20%).

  • Model Building: Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation that correlates a selection of descriptors with the biological activity for the training set.

  • Validation: Use the generated equation to predict the activity of the compounds in the test set. Calculate the predictive ability of the model (q²). A q² value greater than 0.5 is generally considered predictive.[11]

  • Application: The validated model can now be used to predict the biological activity of new, computationally designed derivatives, allowing for the prioritization of synthetic efforts.

Part 4: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of binding, MD simulation offers a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.[14]

Expertise: An MD simulation reveals whether the initial binding pose predicted by docking is stable. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand are monitored. A low and stable RMSD suggests the ligand remains securely in the binding pocket. High fluctuations can indicate an unstable binding mode that may not be biologically relevant.[15][16]

Step-by-Step Protocol: Basic MD Simulation using GROMACS

  • System Setup: Place the best-docked ligand-protein complex into a simulation box.

  • Solvation: Add water molecules to solvate the system, simulating an aqueous environment.

  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentrations.[17]

  • Minimization: Perform an energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run: Release the restraints and run the simulation for a desired time (e.g., 50-100 nanoseconds). The trajectory (atomic coordinates over time) is saved at regular intervals.

  • Analysis: Analyze the trajectory to calculate RMSD, Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to assess the stability and dynamics of the complex.

Part 5: ADMET Prediction

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico ADMET prediction models can flag potential liabilities early in the discovery process.[18][19]

Rationale: Early-stage failure of drug candidates is often due to poor pharmacokinetics or unforeseen toxicity. Computational tools like ADMET Predictor® or open-access servers like SwissADME can predict properties like oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and mutagenicity.[15][18][20] This allows for the filtering or modification of derivatives to improve their drug-like profiles.[7]

Data Presentation: Predicted ADMET Properties

PropertyLEAD-001LEAD-002Desired RangeRationale
LogP 2.82.1< 5Lipophilicity for membrane permeability
H-Bond Donors 12< 5Oral bioavailability (Lipinski's Rule)
H-Bond Acceptors 34< 10Oral bioavailability (Lipinski's Rule)
BBB Permeant NoNoVariesAvoids CNS side effects if not a CNS target
CYP2D6 Inhibitor NoYesNoReduces risk of drug-drug interactions
Ames Mutagenicity Low RiskLow RiskNo RiskPredicts potential for carcinogenicity

Conclusion and Future Directions

This guide has outlined a validated, multi-step computational workflow for the systematic evaluation of this compound derivatives. By integrating molecular docking, QSAR, MD simulations, and ADMET prediction, researchers can move beyond single-endpoint analysis to build a holistic understanding of a compound's potential. This in-silico approach provides a powerful, data-driven framework to rationally design and prioritize molecules, significantly enhancing the efficiency of the drug discovery pipeline and increasing the probability of identifying high-quality clinical candidates.

References

  • Dassault Systèmes. (n.d.). Small Molecule Therapeutics Design. BIOVIA. Retrieved from [Link]

  • Dotmatics. (n.d.). Small Molecule Drug Discovery Software. Retrieved from [Link]

  • InsightSCI. (n.d.). 10 Leading Small Molecule Drug Design Software Companies Shaping the Market to 2030. Retrieved from [Link]

  • Sud, M. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Retrieved from [Link]

  • Duston, T. B., et al. (2022). Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. Phys. Chem. Chem. Phys., 24, 7950-7960. Retrieved from [Link]

  • Guilbaud, P., & Dognon, J.P. (n.d.). Molecular dynamics simulations of poly-pyridines with lanthanides. INIS-IAEA. Retrieved from [Link]

  • Mary, Y. S., et al. (2023). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Polycyclic Aromatic Compounds, 43(2). Retrieved from [Link]

  • Bobkova, L. S., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Zhang, Y., et al. (2021). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. MDPI. Retrieved from [Link]

  • Fono, A., & Dixit, A. (2010). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. PMC - NIH. Retrieved from [Link]

  • Bobkova, L. S., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). ADMET prediction for all designed compounds. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Kalpana, A., et al. (2010). 3,5-Dichloro-6-methylpyridin-2-amine. PMC - NIH. Retrieved from [Link]

  • Distinto, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • Alam, M. J., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Wang, Y., et al. (2021). QSAR analysis of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives isocitrate dehydrogenase inhibitors using Topomer CoMFA and HQSAR methods. PubMed. Retrieved from [Link]

  • Abdelazeem, N. M., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). QSAR analysis for pyrimidine and pyridine derivatives as RIPK2 inhibitors. Retrieved from [Link]

  • Islam, M. R., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. PubMed. Retrieved from [Link]

  • Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS One. Retrieved from [Link]

  • Al-Mokadem, A. S., et al. (2023). Spectroscopic and Molecular Docking Analysis of π-Acceptor Complexes with the Drug Barbital. MDPI. Retrieved from [Link]

  • St. John-Henry, J. R., et al. (2023). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

  • Al-Mokadem, A. S., et al. (2025). The Brownian dynamics simulator PyRID for reacting and interacting particles written in Python. PMC. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2022). Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents. MDPI. Retrieved from [Link]

  • Austin, D., et al. (2018). Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia. PMC - PubMed Central. Retrieved from [Link]

  • Sharifi-Rad, J., et al. (2020). Biological Activities of Essential Oils: From Plant Chemoecology to Traditional Healing Systems. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Profiling and Biological Activity of Plant Natural Compounds II. Retrieved from [Link]

  • Tahiroğlu, V., et al. (2025). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl.... Retrieved from [Link]

  • Afonso, C., et al. (2018). Biological Activities and Chemical Composition of Methanolic Extracts of Selected Autochthonous Microalgae Strains from the Red Sea. PMC - PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. Retrieved from [Link]

  • Kwatra, B., et al. (2022). (PDF) In-Silico Modeling of Potential Molecules to target Diabetes Type-2. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Biological Activities of Plant Secondary Metabolites. Retrieved from [Link]

  • Elshafie, H. S., & Camele, I. (2023). Plant Essential Oil with Biological Activity (II). MDPI. Retrieved from [Link]

Sources

Tautomerism in 3,5-Dichloro-6-methylpyridin-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 3,5-Dichloro-6-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the lactam and lactim forms of 2-pyridone derivatives is a critical determinant of their chemical and biological properties, profoundly impacting their utility in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the tautomerism in this compound, a molecule of interest due to its substituted pyridine scaffold. We will delve into the theoretical underpinnings of its tautomeric equilibrium, present detailed protocols for its experimental and computational characterization, and offer insights into the structural and environmental factors that govern the predominance of either the pyridin-2-ol (enol) or pyridin-2(1H)-one (keto) form. This document is intended to serve as a practical resource for scientists engaged in the research and development of novel therapeutics based on the pyridone motif.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for drug design and development.[1] Tautomers often exhibit distinct physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capabilities, which in turn influence their pharmacokinetic and pharmacodynamic profiles.[2] The 2-hydroxypyridine/2-pyridone system is a classic example of keto-enol tautomerism, where the equilibrium is delicately balanced and highly susceptible to the influence of substituents and the surrounding environment.[2][3] Understanding and controlling this equilibrium is paramount for optimizing drug-receptor interactions and ensuring consistent biological activity.

This guide focuses on the specific case of this compound, providing a detailed framework for the comprehensive analysis of its tautomeric behavior.

The Tautomeric Equilibrium of this compound

The tautomerism of this compound involves the interconversion between the aromatic enol form (this compound) and the non-aromatic keto form (3,5-dichloro-6-methyl-1H-pyridin-2-one).

tautomerism enol This compound (Enol/Lactim Form) keto 3,5-Dichloro-6-methyl-1H-pyridin-2-one (Keto/Lactam Form) enol->keto Proton Transfer keto->enol

Caption: Tautomeric equilibrium in this compound.

Several factors are expected to influence this equilibrium:

  • Electronic Effects of Substituents: The two electron-withdrawing chlorine atoms at the 3 and 5 positions are anticipated to increase the acidity of the N-H proton in the keto form and the O-H proton in the enol form. Their inductive effects may also influence the electron density distribution within the ring, potentially favoring one tautomer over the other. The electron-donating methyl group at the 6-position may have a counteracting effect.

  • Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Non-polar solvents generally favor the less polar enol form, while polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar keto form.[3][4] Water, for instance, is known to significantly shift the equilibrium towards the 2-pyridone form.[2][5]

  • Solid State vs. Solution: In the solid state, the 2-pyridone (keto) form is typically predominant due to the formation of stable hydrogen-bonded dimers or helical structures.[3] This intermolecular hydrogen bonding provides significant stabilization.

Experimental Characterization of Tautomerism

A multi-pronged approach employing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric forms of this compound and the quantification of their equilibrium.

Synthesis
Spectroscopic Analysis

The following table summarizes the expected spectroscopic signatures for each tautomer:

Spectroscopic TechniqueKeto Form (3,5-dichloro-6-methyl-1H-pyridin-2-one)Enol Form (this compound)
¹H NMR N-H proton (broad, downfield), Ring protonsO-H proton (broad), Ring protons (aromatic region)
¹³C NMR C=O carbon (~160-170 ppm)C-OH carbon (~150-160 ppm)
IR Spectroscopy Strong C=O stretch (1650-1700 cm⁻¹)Broad O-H stretch (3200-3600 cm⁻¹), C=C stretch
UV-Vis Spectroscopy λmax typically at a longer wavelengthλmax typically at a shorter wavelength
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between the tautomers and determining their relative concentrations in solution.[7]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra for each solution. The chemical shifts of the ring protons will be indicative of the electronic environment in each tautomer.[7][8] The presence of distinct sets of signals for the two forms will allow for their identification.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra. The most telling signal will be that of the carbonyl carbon in the keto form, which is expected to appear significantly downfield.[7]

  • Quantitative Analysis: The tautomeric ratio (KT = [enol]/[keto]) can be determined by integrating the signals corresponding to each tautomer in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups that differentiate the keto and enol forms.[9][10]

Experimental Protocol:

  • Sample Preparation: Prepare samples for analysis in the solid state (e.g., KBr pellet) and in solution using solvents that are transparent in the regions of interest (e.g., CCl₄).

  • Spectral Acquisition: Acquire IR spectra.

  • Data Analysis: Look for the characteristic C=O stretching vibration of the keto form and the broad O-H stretching band of the enol form.[9][11] The absence of a strong O-H band in the solid-state spectrum would suggest the predominance of the keto form.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium and its dependence on solvent polarity.[12][13]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in a series of solvents with a wide range of polarities.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: The tautomers will exhibit different λmax values due to their distinct electronic systems. Changes in the absorption profile with solvent polarity can be correlated with shifts in the tautomeric equilibrium.[12][14]

Computational Modeling Workflow

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the energetics and spectroscopic properties of tautomers.[15][16]

computational_workflow start Define Tautomeric Structures geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculations geom_opt->freq_calc energy_calc Single-Point Energy Calculations (Gas Phase & Solvated) freq_calc->energy_calc spec_sim Spectra Simulation (NMR, IR, UV-Vis) energy_calc->spec_sim analysis Data Analysis & Comparison with Experiment spec_sim->analysis

Caption: Computational workflow for tautomer analysis.

Step-by-Step Protocol:

  • Structure Preparation: Build the 3D structures of both the enol and keto tautomers of this compound.

  • Geometry Optimization: Perform geometry optimizations for both tautomers in the gas phase and in various solvents using a Polarizable Continuum Model (PCM) with a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2][16]

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.

  • Energy Calculations: Calculate the relative electronic and Gibbs free energies of the tautomers to predict the equilibrium constant (KT).

  • Spectroscopic Simulation: Simulate NMR chemical shifts, IR vibrational frequencies, and electronic transitions (for UV-Vis spectra) to aid in the interpretation of the experimental data.

Conclusion

The tautomeric equilibrium of this compound is a complex interplay of electronic, steric, and environmental factors. A thorough understanding of this phenomenon is crucial for its potential application in drug development. The integrated experimental and computational workflow presented in this guide provides a robust framework for the comprehensive characterization of its tautomeric behavior. By employing a combination of NMR, IR, and UV-Vis spectroscopy alongside DFT calculations, researchers can gain deep insights into the factors governing the keto-enol equilibrium, paving the way for the rational design of molecules with optimized properties.

References

  • Wikipedia. 2-Pyridone. [Link]

  • ePG Pathshala. IR Spectroscopy. [Link]

  • Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link]

  • WuXi Biology. How about Tautomers?. [Link]

  • Schlegel Group, Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. [Link]

  • National Institutes of Health. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. [Link]

  • Royal Society of Chemistry. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. [Link]

  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]

  • National Center for Biotechnology Information. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. [Link]

  • AIP Publishing. The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction | The Journal of Chemical Physics. [Link]

  • The Royal Society. Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters | Proceedings A. [Link]

  • American Chemical Society. Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. [Link]

  • Royal Society of Chemistry. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. [Link]

  • Royal Society of Chemistry. Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. [Link]

  • ACS Publications. Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects | The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. [Link]

  • ResearchGate. Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. [Link]

  • Royal Society of Chemistry. The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. [Link]

  • SlideShare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • Chemistry Stack Exchange. 2-Pyridone tautomer ratio. [Link]

  • Royal Society of Chemistry. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. [Link]

  • MDPI. Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. [Link]

  • ResearchGate. Scheme 1 Tautomerization between pyridones and hydroxypyridines. [Link]

  • ScienceDirect. Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. [Link]

  • ACS Publications. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry. [Link]

  • ACS Publications. Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy | The Journal of Physical Chemistry. [Link]

  • National Institutes of Health. 3,5-Dichloro-6-methylpyridin-2-amine. [Link]

  • National Institutes of Health. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

  • ResearchGate. The keto, enol, and deprotonated forms of 2(1H)-pyridone. [Link]

  • National Institutes of Health. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • PubChem. 2-Pyridone. [Link]

  • PubMed. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

  • ACS Publications. 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability | The Journal of Organic Chemistry. [Link]

  • ElectronicsAndBooks. Keto-Enol and Imine-Enamine Tautomerism of 2-, 3- and 4-Phenacylpyridines. [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

  • PubChem. This compound. [Link]

  • Bulletin of the Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

Sources

Methodological & Application

Synthesis of 3,5-Dichloro-6-methylpyridin-2-OL from 2-amino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3,5-Dichloro-6-methylpyridin-2-ol from 2-amino-6-methylpyridine

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block, starting from the readily available 2-amino-6-methylpyridine. The synthetic strategy involves an initial diazotization of the precursor amine followed by in-situ hydrolysis to yield the intermediate, 6-methylpyridin-2-ol. Subsequent electrophilic dichlorination of the pyridin-2-one ring affords the target compound. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, field-proven procedural details, safety protocols, and methods for characterization to ensure reliable and reproducible outcomes.

Introduction and Strategic Overview

Substituted pyridin-2-ol (or 2-pyridone) moieties are prevalent scaffolds in a wide array of pharmacologically active compounds and functional materials. The target molecule, this compound, serves as a key intermediate for introducing a functionalized pyridine ring, with the chlorine atoms acting as versatile handles for further synthetic transformations such as cross-coupling reactions.

The chosen synthetic pathway is a robust and logical sequence that leverages classic, well-understood transformations of aromatic amines.

  • Step 1: Diazotization and Hydrolysis. The primary amino group of 2-amino-6-methylpyridine is converted into a diazonium salt. This transformation turns the amino group into an excellent leaving group (N₂).[1][2] The reaction is performed in an acidic aqueous medium, and subsequent warming of the solution allows for the facile displacement of the diazonium group by water (hydrolysis) to form the thermodynamically stable 6-methylpyridin-2-ol.[3]

  • Step 2: Electrophilic Dichlorination. The 6-methylpyridin-2-ol intermediate exists in tautomeric equilibrium with its 2-pyridone form. The electron-rich nature of the 2-pyridone ring makes it susceptible to electrophilic aromatic substitution. The ring is activated at the 3- and 5-positions, directing the selective introduction of two chlorine atoms to yield the final product.

This approach avoids the direct chlorination of the starting amine, which could suffer from poor regioselectivity and potential side reactions.

Overall Reaction Scheme

2-amino-6-methylpyridine → 6-methylpyridin-2-ol → this compound

Mechanistic Insights

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

The Diazotization of 2-Aminopyridine

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4] The aminopyridine, protonated in the acidic medium, reacts with the nitrosating agent to form a diazonium salt. The entire process is conducted at low temperatures (0–5 °C) to ensure the stability of the thermally sensitive diazonium intermediate.

Electrophilic Chlorination of the 2-Pyridone Ring

The pyridin-2-ol intermediate is activated towards electrophilic attack. The mechanism proceeds via a standard electrophilic aromatic substitution pathway, where a chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) provides the electrophilic chlorine species that attacks the electron-rich positions of the pyridone ring.

Experimental Protocols and Procedures

Safety First: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves, is mandatory. Sodium nitrite is a strong oxidizer and is toxic if swallowed.[5][6][7] Handle with care and avoid contact with combustible materials.[8]

Materials and Equipment
Reagent/MaterialGradeSupplier
2-amino-6-methylpyridine≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Commercially Available
Hydrochloric Acid (HCl)37%, ACS ReagentCommercially Available
Sulfuryl Chloride (SO₂Cl₂)≥97%Commercially Available
Dichloromethane (DCM)ACS Grade, anhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLab Prepared
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Deionized Water---Lab Supply

Equipment: Round-bottom flasks, magnetic stirrer with hotplate, ice bath, dropping funnel, condenser, rotary evaporator, Buchner funnel, and standard laboratory glassware.

Step 1: Synthesis of 6-Methylpyridin-2-ol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-amino-6-methylpyridine (10.8 g, 100 mmol).

  • Acidification: To the flask, add a mixture of concentrated hydrochloric acid (30 mL) and deionized water (30 mL). Stir the mixture until all the solid has dissolved. Cool the resulting solution to 0–5 °C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (7.6 g, 110 mmol) in deionized water (20 mL) and add this solution dropwise via the dropping funnel to the stirred amine solution. Causality Check: Maintain the internal temperature strictly below 5 °C during the addition. Higher temperatures can lead to premature decomposition of the diazonium salt and reduced yield. The addition should take approximately 30–45 minutes.

  • Hydrolysis: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the solution to 50–60 °C. Vigorous evolution of nitrogen gas will be observed. Continue heating and stirring for 1–2 hours until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel, wash it with cold deionized water (2 x 20 mL), and dry it under vacuum to yield 6-methylpyridin-2-ol as a solid. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), suspend the crude 6-methylpyridin-2-ol (from Step 1, ~100 mmol) in 100 mL of a suitable solvent like dichloromethane or acetic acid.

  • Chlorination: Cool the suspension in an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂, 16.2 mL, 200 mmol) dropwise to the stirred suspension. Causality Check: The reaction is exothermic and releases HCl and SO₂ gas. A slow, controlled addition is essential to manage the reaction temperature and effervescence.

  • Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, then heat to reflux for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 200 mL of ice-cold water to quench the excess sulfuryl chloride.

  • Isolation and Purification: If using an organic solvent like DCM, separate the organic layer. If using an acid solvent, extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.[9][10]

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected Value/Result
Appearance White to off-white crystalline solid
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.01 g/mol [11]
Melting Point To be determined experimentally
¹H NMR (CDCl₃) δ ~7.5-7.8 (s, 1H, ring CH), δ ~2.5 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) Expected peaks for methyl, aromatic, and carbonyl carbons
Mass Spec (ESI) [M+H]⁺ = 177.97, showing characteristic isotope pattern for two chlorine atoms

Workflow and Pathway Visualization

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-amino-6-methylpyridine Step1 Diazotization & Hydrolysis (NaNO₂, HCl, 0-5°C then heat) Start->Step1 Intermediate 6-methylpyridin-2-ol Step1->Intermediate Step2 Dichlorination (SO₂Cl₂, DCM, reflux) Intermediate->Step2 Product Crude Product Step2->Product Purify Purification (Recrystallization) Product->Purify Final This compound Purify->Final Analysis Characterization (NMR, MS, MP) Final->Analysis

Caption: High-level workflow for the synthesis of this compound.

Chemical Reaction Pathway

ReactionScheme cluster_step1 Step 1: Diazotization & Hydrolysis cluster_step2 Step 2: Dichlorination A 2-amino-6-methylpyridine B [Diazonium Salt Intermediate] A->B  1. NaNO₂, HCl, 0-5°C C 6-methylpyridin-2-ol B->C  2. H₂O, Δ, -N₂ D 6-methylpyridin-2-ol E This compound D->E  SO₂Cl₂

Sources

Application Note: High-Purity Isolation of 3,5-Dichloro-6-methylpyridin-2-ol via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust protocol for the purification of 3,5-Dichloro-6-methylpyridin-2-ol, a key intermediate in pharmaceutical synthesis, using flash column chromatography. The methodology herein is designed for researchers, chemists, and professionals in drug development, offering a detailed guide from theoretical principles to practical execution. The protocol emphasizes the rationale behind the selection of the stationary and mobile phases to achieve high purity and yield.

Introduction

This compound is a substituted pyridinone derivative with significant applications in the synthesis of various biologically active molecules.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2][3] This note details an optimized normal-phase flash column chromatography method for the efficient removal of synthesis-related impurities.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₆H₅Cl₂NO[1][4]
Molecular Weight 178.016 g/mol [1][4]
Appearance White crystalline solid[1]
Melting Point 219-220 °C[1]
LogP 2.40240[1]

The presence of the hydroxyl group and the nitrogen atom in the pyridinone ring imparts a degree of polarity to the molecule, making it amenable to purification via normal-phase chromatography.

Principles of Chromatographic Separation

The purification method described here is based on normal-phase column chromatography. In this technique, a polar stationary phase is used in conjunction with a less polar mobile phase.[2][5][6] The separation is governed by the differential adsorption and desorption of the components of the mixture onto the stationary phase.

  • Stationary Phase: Silica gel (SiO₂) is the chosen stationary phase due to its high polarity, large surface area, and cost-effectiveness. The silanol groups (Si-OH) on the surface of the silica gel interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is used as the mobile phase. The mobile phase flows through the column, carrying the sample with it.

  • Separation Mechanism: Components in the crude mixture will have varying affinities for the stationary and mobile phases. More polar compounds will adsorb more strongly to the silica gel and thus elute more slowly. Less polar compounds will have a greater affinity for the mobile phase and will elute more quickly. By gradually increasing the polarity of the mobile phase (gradient elution), the separation of compounds with different polarities can be achieved.

Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the desired compound and its impurities, with a retention factor (Rƒ) for the target compound ideally between 0.2 and 0.4.

Protocol for TLC Analysis:

  • Prepare the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of hexane and ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a test solvent system (e.g., a mixture of hexane and ethyl acetate in a 7:3 ratio).

  • Visualize the Spots: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Calculate Rƒ Values: Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Optimize the Solvent System: Adjust the ratio of the solvents in the mobile phase to achieve the desired Rƒ value for the target compound and maximum separation from impurities. If the Rƒ is too high, decrease the polarity of the mobile phase (increase the proportion of hexane). If the Rƒ is too low, increase the polarity (increase the proportion of ethyl acetate).

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed by modifying the column size and solvent volumes.

4.1. Materials and Equipment

  • Glass chromatography column (40-60 mm diameter)

  • Silica gel (60-120 mesh)

  • Sand (washed)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Crude this compound

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Rotary evaporator

4.2. Safety Precautions

  • Handle this compound and its solutions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9][10]

  • This compound is classified as toxic if swallowed and may cause skin and eye irritation.[7] Avoid inhalation, ingestion, and skin contact.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

4.3. Column Packing (Dry Packing Method)

G cluster_0 Column Preparation prep_start Start: Prepare Column cotton_plug Insert Cotton/Glass Wool Plug prep_start->cotton_plug sand_layer1 Add a Small Layer of Sand cotton_plug->sand_layer1 add_silica Add Dry Silica Gel sand_layer1->add_silica tap_column Gently Tap for Uniform Packing add_silica->tap_column sand_layer2 Add a Top Layer of Sand tap_column->sand_layer2 prep_end Column Packed sand_layer2->prep_end

Caption: Workflow for dry packing the chromatography column.

  • Prepare the Column: Ensure the column is clean, dry, and securely clamped in a vertical position.

  • Insert a Plug: Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add Sand: Add a small layer (approx. 1 cm) of sand over the plug to create a flat base.

  • Add Silica Gel: Carefully pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing and to remove any air pockets.

  • Add Top Layer of Sand: Add another layer of sand (approx. 1 cm) on top of the silica gel to prevent disturbance of the stationary phase during solvent addition.

4.4. Sample Loading

G cluster_1 Sample Loading load_start Start: Prepare Sample dissolve_crude Dissolve Crude Product in Minimal Dichloromethane load_start->dissolve_crude add_silica_slurry Add a Small Amount of Silica Gel to the Solution dissolve_crude->add_silica_slurry rotovap Remove Solvent via Rotary Evaporation to Obtain a Free-flowing Powder add_silica_slurry->rotovap load_powder Carefully Add the Powder to the Top of the Column rotovap->load_powder load_end Sample Loaded load_powder->load_end G cluster_2 Elution and Fraction Collection elution_start Start: Elution add_mobile_phase Carefully Add the Mobile Phase (e.g., 8:2 Hexane:Ethyl Acetate) elution_start->add_mobile_phase apply_pressure Apply Gentle Air Pressure to Start the Flow add_mobile_phase->apply_pressure collect_fractions Collect Fractions in Test Tubes apply_pressure->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_pure Pool Pure Fractions monitor_tlc->pool_pure concentrate Concentrate Pooled Fractions via Rotary Evaporation pool_pure->concentrate elution_end Pure Product Isolated concentrate->elution_end

Caption: Step-by-step process for eluting the compound and collecting fractions.

  • Add the Mobile Phase: Carefully add the pre-determined mobile phase (from TLC analysis) to the top of the column.

  • Start Elution: Apply gentle pressure to the top of the column using a pump or air line to initiate the flow of the mobile phase.

  • Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks.

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product.

  • Pool and Concentrate: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator.

  • Dry the Product: Dry the resulting solid under high vacuum to remove any residual solvent.

Troubleshooting

ProblemPossible CauseSolution
Compound does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Compound elutes too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the percentage of hexane.
Poor separation Inappropriate solvent system or overloaded column.Re-optimize the solvent system using TLC. Ensure the amount of crude material is not excessive for the column size.
Streaking or tailing of spots on TLC/column Compound is interacting too strongly with the acidic silica gel.Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.

Conclusion

The flash column chromatography protocol detailed in this application note provides an effective and reproducible method for the purification of this compound. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, researchers can achieve high purity of this important pharmaceutical intermediate, which is crucial for subsequent synthetic steps and the overall quality of the final product.

References

  • Chrom Tech, Inc. (2024).
  • LCGC International. (n.d.).
  • Guidechem. (n.d.). This compound 22109-55-3.
  • Phenomenex. (2025).
  • PubChem. (n.d.). This compound.
  • Columbia University. (n.d.).
  • Khan Academy. (n.d.).
  • MilliporeSigma. (2025).
  • Fisher Scientific. (2023).
  • Sigma-Aldrich. (2024).
  • TCI Chemicals. (2025).

Sources

Analytical methods for 3,5-Dichloro-6-methylpyridin-2-OL quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Quantitative Analysis of 3,5-Dichloro-6-methylpyridin-2-OL

Introduction

This compound is a chlorinated pyridine derivative of significant interest in pharmaceutical and agrochemical research. As a potential metabolite, synthetic intermediate, or impurity, its precise and accurate quantification is critical for drug safety assessments, pharmacokinetic studies, process optimization, and quality control. This guide provides a comprehensive overview of robust analytical methodologies for the determination of this compound in various matrices, designed for researchers, scientists, and drug development professionals.

This document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not just followed, but understood. We will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with detailed, step-by-step protocols, validation considerations, and a comparative analysis to guide the selection of the most appropriate technique for your specific application.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development. This compound exists in tautomeric equilibrium with its pyridin-2(1H)-one form. Its characteristics dictate the optimal approaches for extraction, separation, and detection.

PropertyValueSource
IUPAC Name 3,5-dichloro-6-methyl-1H-pyridin-2-one[1]
Molecular Formula C₆H₅Cl₂NO[1]
Molecular Weight 178.01 g/mol [1]
XLogP3 2.7[1]
Structure (As per PubChem)

Note: The pyridinol/pyridinone tautomerism is a key consideration. The pyridinone form is generally more stable.

Principle & Rationale

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[2] For polar compounds containing active hydrogens, such as the hydroxyl group in this compound, direct analysis by GC can lead to poor peak shape and low sensitivity. To overcome this, a crucial derivatization step is employed. This process replaces the active hydrogen with a non-polar group, increasing the analyte's volatility and thermal stability, making it ideal for GC analysis.

In this protocol, we utilize N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (TBDMS) ether. This derivative is significantly more volatile and less prone to adsorption on the GC column. Coupling GC with a mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification based on the analyte's unique mass spectrum. This approach is particularly effective for achieving low detection limits in complex matrices.[3][4]

Experimental Workflow: GC-MS

GC-MS Workflow Figure 1: GC-MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Urine, Reaction Mixture) Extraction 2. Liquid-Liquid Extraction (Ethyl Acetate / Hexane) Sample->Extraction Acidify sample Drydown 3. Evaporation to Dryness (Nitrogen Stream) Extraction->Drydown Collect organic phase Deriv 4. Derivatization (MTBSTFA, 70°C for 30 min) Drydown->Deriv Reconstitute in solvent Inject 5. GC Injection Deriv->Inject Separate 6. Chromatographic Separation (DB-5ms Column) Inject->Separate Detect 7. Mass Spectrometry Detection (Electron Ionization - EI) Separate->Detect Quant 8. Quantification (Calibration Curve) Detect->Quant Report 9. Report Results Quant->Report LC-MSMS Workflow Figure 2: LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Serum, Urine) Precip 2. Protein Precipitation (Acetonitrile) Sample->Precip Add Internal Standard Centri 3. Centrifugation Precip->Centri Dilute 4. Dilution of Supernatant Centri->Dilute Collect supernatant Inject 5. HPLC Injection Dilute->Inject Separate 6. Chromatographic Separation (Reversed-Phase C18) Inject->Separate Detect 7. Tandem MS Detection (ESI-MRM) Separate->Detect Quant 8. Quantification (MRM Peak Area Ratio) Detect->Quant Report 9. Report Results Quant->Report

Sources

Application Notes and Protocols for the Analysis of Chlorinated Pyridines by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chlorinated pyridines are a class of heterocyclic aromatic compounds that are important intermediates in the pharmaceutical and agrochemical industries.[1] Their analysis is crucial for process monitoring, quality control, and environmental assessment. This document provides a comprehensive guide to the analysis of chlorinated pyridines using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to provide both foundational understanding and actionable protocols for scientists at all levels.

Introduction: The Analytical Imperative for Chlorinated Pyridines

Chlorinated pyridines and their derivatives are foundational building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The precise substitution pattern of chlorine atoms on the pyridine ring dictates the molecule's reactivity and, ultimately, the properties of the final product. Consequently, robust analytical methods are required to monitor reaction progress, assess the purity of intermediates and final products, and detect trace-level contaminants in various matrices.[2]

The choice between HPLC and GC-MS for chlorinated pyridine analysis is dictated by the specific analytical challenge, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. This guide will explore the strengths of each technique and provide detailed protocols to enable researchers to select and implement the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) for Chlorinated Pyridine Analysis

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[3] For chlorinated pyridines, particularly those with polar functional groups or lower volatility, HPLC offers a powerful analytical solution.[4]

The "Why": Causality in HPLC Method Development

The success of an HPLC separation hinges on the careful selection of the stationary phase, mobile phase, and detector.

  • Stationary Phase Selection: Reversed-phase chromatography, utilizing a nonpolar stationary phase like C18, is a common starting point for the separation of moderately polar compounds like chlorinated pyridines.[2] However, the basic nature of the pyridine nitrogen can lead to poor peak shape (tailing) on traditional silica-based columns due to interactions with residual silanols. To overcome this, modern HPLC columns designed for the analysis of basic compounds, such as those with end-capping or hybrid particle technology, are recommended. For challenging separations of isomers, mixed-mode or HILIC columns can provide alternative selectivity.[5][6]

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving optimal separation. A typical mobile phase for reversed-phase separation of chlorinated pyridines consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer is a key parameter; maintaining a pH below the pKa of the pyridine nitrogen (typically around 5-6) will ensure it is in its protonated, more polar form, leading to better peak shape and retention on a reversed-phase column.[4] The use of ion-pairing reagents is generally discouraged as they are not compatible with mass spectrometry detectors.[4]

  • Detection: The aromatic nature of chlorinated pyridines makes them strong absorbers of ultraviolet (UV) light.[7] A UV detector, typically set at a wavelength between 200 and 280 nm, provides excellent sensitivity for these compounds.[8] For applications requiring higher selectivity and structural confirmation, a mass spectrometer (LC-MS) can be used as the detector.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Receipt Dissolution Dissolution in Mobile Phase/Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Column HPLC Column (e.g., C18) Injection->Column Detection UV or MS Detector Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: General workflow for HPLC analysis of chlorinated pyridines.

Detailed Protocol: HPLC Analysis of a Chlorinated Pyridine Intermediate

This protocol provides a starting point for the analysis of a generic chlorinated pyridine. Method optimization will be required for specific analytes and matrices.

Objective: To determine the purity of a 4-amino-2-chloropyridine sample.[8]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sulfuric acid (concentrated)

  • Deionized water

  • 4-amino-2-chloropyridine reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.05% sulfuric acid solution in a 55:45 (v/v) mixture of water and acetonitrile.[8]

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 4-amino-2-chloropyridine reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[8] This will be your stock solution.

    • Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-amino-2-chloropyridine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the 50:50 acetonitrile/water mixture.

    • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm[8]
Mobile Phase 55:45 (v/v) Water:Acetonitrile with 0.05% H₂SO₄[8]
Flow Rate 1.0 mL/min[8]
Injection Volume 1 µL[8]
Column Temperature Ambient or 25 °C[7]
Detection UV at 200 nm[8]
  • Data Analysis:

    • Inject the standards and the sample.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of 4-amino-2-chloropyridine in the sample by interpolating its peak area from the calibration curve.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Method Validation

To ensure the reliability of the analytical data, the HPLC method must be validated. Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

For detailed guidance on method validation, refer to regulatory guidelines such as those from the Australian Pesticides and Veterinary Medicines Authority (APVMA).

Gas Chromatography-Mass Spectrometry (GC-MS) for Chlorinated Pyridine Analysis

GC-MS is the technique of choice for volatile and thermally stable chlorinated pyridines.[9] It offers excellent separation efficiency and provides definitive structural information through mass spectrometry.[1]

The "Why": Causality in GC-MS Method Development
  • Column Selection: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is generally suitable for the separation of chlorinated pyridines.[1] The choice of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of the sample and the desired resolution.

  • Injection Technique: Split/splitless injection is commonly used. For trace analysis, a splitless injection is preferred to maximize the amount of analyte transferred to the column.

  • Temperature Programming: A temperature program is typically employed to ensure the efficient elution of analytes with a range of boiling points. The initial temperature is held low to trap volatile components, and then the temperature is ramped to elute less volatile compounds.

  • Mass Spectrometry Detection: Electron ionization (EI) is the most common ionization technique for GC-MS. It produces a characteristic fragmentation pattern that can be used for library matching and structural elucidation. The distinct isotopic patterns of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine, if present (⁷⁹Br/⁸¹Br ≈ 1:1), are critical for identifying halogenated compounds.[1] For enhanced sensitivity for certain analytes, negative-ion chemical ionization (NICI) can be employed.[10]

  • Derivatization: For chlorinated pyridines containing active hydrogens (e.g., -OH, -NH₂), derivatization may be necessary to improve volatility and thermal stability. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization technique. This process reduces the polarity of the analyte and minimizes interactions with the GC system, resulting in improved peak shape and sensitivity.[11]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary GC Column Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC Spectrum Mass Spectrum Analysis & Library Search TIC->Spectrum Quantification Quantification Spectrum->Quantification

Caption: General workflow for GC-MS analysis of chlorinated pyridines.

Detailed Protocol: GC-MS Analysis of Chlorinated Pyridines in an Environmental Sample

This protocol outlines a general procedure for the analysis of chlorinated pyridines in a water sample, based on principles from EPA methods.[12]

Objective: To detect and quantify trace levels of chlorinated pyridines in a wastewater sample.

Instrumentation and Materials:

  • GC-MS system with an autosampler

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)[1]

  • Helium (carrier gas)

  • Dichloromethane (pesticide residue grade)

  • Sodium sulfate (anhydrous)

  • Chlorinated pyridine standards

  • Internal standard (e.g., deuterated analog)

  • Separatory funnel or solid-phase extraction (SPE) cartridges

  • Concentrator (e.g., Kuderna-Danish or nitrogen evaporator)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Measure 1 L of the water sample into a 2 L separatory funnel.

    • Spike the sample with an internal standard.

    • Adjust the pH to neutral if necessary.

    • Add 60 mL of dichloromethane and shake vigorously for 2 minutes.[13]

    • Allow the layers to separate and drain the organic layer into a flask.

    • Repeat the extraction two more times with fresh aliquots of dichloromethane.

    • Combine the extracts and dry by passing through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm[1]
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
  • Data Analysis:

    • Acquire data in full scan mode.

    • Identify chlorinated pyridines by comparing their retention times and mass spectra to those of authentic standards.

    • Confirm the presence of chlorine by examining the isotopic ratios of the molecular ion and characteristic fragment ions.

    • Quantify the analytes using the internal standard method.

Method Validation

Similar to HPLC, GC-MS methods require thorough validation to ensure data quality.[14][15] The validation parameters are largely the same, with particular attention paid to the linearity of the detector over the desired concentration range and the robustness of the extraction procedure.

Comparative Summary: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analytes Suitable for a wide range of polarities and volatilities.Best for volatile and thermally stable compounds.
Sample Prep Often simpler; may only require dissolution and filtration.May require extraction and derivatization.
Separation Based on partitioning between liquid mobile and stationary phases.Based on partitioning between gaseous mobile and liquid stationary phases.
Detection UV, MS, and other detectors.Primarily MS, providing structural information.
Strengths Versatility, suitable for non-volatile and thermally labile compounds.High separation efficiency, high sensitivity, definitive identification.
Limitations Lower resolution than capillary GC, potential for peak tailing with basic compounds.Not suitable for non-volatile or thermally unstable compounds.

Conclusion

Both HPLC and GC-MS are indispensable tools for the analysis of chlorinated pyridines. The choice of technique depends on the specific physicochemical properties of the analytes and the requirements of the analysis. By understanding the principles behind each method and following validated protocols, researchers can generate accurate and reliable data for a wide range of applications in the pharmaceutical and chemical industries. The detailed protocols and workflows provided in this guide serve as a robust starting point for the development and implementation of analytical methods for this important class of compounds.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • BenchChem. (2025). Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Unknown. (n.d.). GC Derivatization.
  • U.S. Environmental Protection Agency. (2015). Validation Report for Methods GRM 07.13.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6: Analytical Methods.
  • ResearchGate. (n.d.). Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used for the HPLC experiments.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Journal of Fundamental Sciences, 5(2), 106-128.
  • Moldoveanu, S. C., & David, V. (n.d.). Derivatization Methods in GC and GC/MS.
  • Zapata, M., et al. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Marine Ecology Progress Series, 195, 29-45.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology.
  • Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Andrade-Eiroa, A., et al. (2013). New trends in sample preparation techniques for environmental analysis. Journal of Chromatography A, 1313, 1-13.
  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
  • Unknown. (2022). Priority Pollutant Sample Preparation, Extraction and Clean Up From Spiked Water and Solid Matrices with Internal, Volumetric an.
  • BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of N-(4-chlorophenyl)piperidin-4-amine.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • U.S. Department of Transportation. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • LGC Standards. (n.d.). EPA SERIES METHODS.
  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
  • U.S. Environmental Protection Agency. (1995). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection.
  • González, A. G. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. La démarche ISO 17025.
  • AAFCO. (n.d.). Validation and Verification of Analytical Methods.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
  • Servent, A., et al. (2018). Analytical Method Validation and Rapid Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Cocoa Butter Using HPLC-FLD. Food Chemistry, 240, 106-112.
  • Grimmer, G., et al. (1991). Validation of a high-performance liquid chromatography/fluorescence detection method for the simultaneous quantification of fifteen polycyclic aromatic hydrocarbons. Annals of Occupational Hygiene, 35(6), 603-611.
  • Baran, R., & Makowski, W. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4036-4041.
  • MDPI. (n.d.). Chromatographic Separations.
  • UK Government. (2021). Pyridine slides for discussion.

Sources

Application Notes and Protocols for the Use of 3,5-Dichloro-6-methylpyridin-2-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to act as a versatile hydrogen bond donor and acceptor, often interacting with the hinge region of the kinase active site.[1][2] This guide provides a detailed technical overview and practical protocols for the application of a key starting material, 3,5-Dichloro-6-methylpyridin-2-ol , in the synthesis of potent and selective kinase inhibitors. We will delve into the strategic rationale for its use, its characteristic reactivity, and provide step-by-step synthetic protocols for its derivatization into advanced intermediates and final kinase inhibitor analogues.

Introduction: The Strategic Value of the Dichlorinated Pyridinone Core

This compound (also known as 3,5-dichloro-6-methyl-1H-pyridin-2-one) is a highly functionalized heterocyclic building block.[3] Its utility in kinase inhibitor design stems from several key features:

  • Defined Substitution Pattern: The chlorine atoms at the 3- and 5-positions provide two distinct and reactive handles for diversification through cross-coupling and nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the pyridinone core to optimize potency, selectivity, and pharmacokinetic properties.

  • Methyl Group Anchor: The methyl group at the 6-position can serve as a steric anchor or be involved in beneficial hydrophobic interactions within the kinase active site.

  • Hydrogen Bonding Capability: The N-H and carbonyl groups of the pyridinone ring are crucial for forming hydrogen bonds with the kinase hinge region, a common binding motif for many Type I and Type II kinase inhibitors.[1][2]

  • Tautomerism: The pyridin-2-ol exists in equilibrium with its pyridin-2(1H)-one tautomer, with the latter generally predominating. This feature can influence its reactivity and interactions with biological targets.

This guide will focus on the two primary synthetic transformations used to elaborate the this compound core: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for successful reaction setup and workup.

PropertyValueReference
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.01 g/mol
Appearance White crystalline solid
Melting Point 219-220 °C
CAS Number 22109-55-3

Synthetic Pathways and Core Reactions

The two chlorine atoms on the pyridinone ring exhibit differential reactivity, which can be exploited for selective functionalization. The chlorine at the 5-position is generally more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling than the chlorine at the 3-position, although reaction conditions can be tuned to achieve substitution at either or both positions.

G cluster_0 Key Transformations start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Installation) start->suzuki ArB(OH)₂, Pd catalyst, Base snar Nucleophilic Aromatic Substitution (SNAr) (Amine/Alkoxide Installation) start->snar R₂NH or ROH, Base intermediate1 Monosubstituted Intermediate (e.g., 3-Chloro-5-aryl-6-methylpyridin-2-ol) suzuki->intermediate1 intermediate2 Disubstituted Product (e.g., 3,5-Diaryl-6-methylpyridin-2-ol) suzuki->intermediate2 intermediate3 Monosubstituted Intermediate (e.g., 3-Amino-5-chloro-6-methylpyridin-2-ol) snar->intermediate3 intermediate1->suzuki Ar'B(OH)₂, Pd catalyst, Base final_inhibitor Kinase Inhibitor Analogues (e.g., p38, SYK inhibitors) intermediate1->final_inhibitor intermediate2->final_inhibitor intermediate3->suzuki ArB(OH)₂, Pd catalyst, Base intermediate3->final_inhibitor

Caption: Synthetic workflow for kinase inhibitors from this compound.

Protocol: Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the chloro-positions.[4] Selective mono-arylation can often be achieved by controlling stoichiometry and reaction conditions.

Objective: To synthesize a 5-aryl-3-chloro-6-methylpyridin-2-ol intermediate.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(OAc)₂ (0.05 eq) and SPhos (0.1 eq).

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3-chloro-6-methylpyridin-2-ol.

Causality and Trustworthiness:

  • Ligand Choice: SPhos is an electron-rich, bulky biaryl phosphine ligand that is highly effective for cross-coupling of challenging substrates like chloro-pyridines.[1]

  • Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups.

  • Solvent System: The dioxane/water mixture is crucial for dissolving both the organic and inorganic reagents and for facilitating the catalytic cycle. Degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Self-Validation: The reaction can be monitored for the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the dichloropyridinone ring makes it susceptible to nucleophilic aromatic substitution, particularly with amine nucleophiles. This reaction is fundamental for introducing side chains that can interact with solvent-exposed regions of the kinase or form additional hydrogen bonds.

Objective: To synthesize a 3-amino-5-chloro-6-methylpyridin-2-ol derivative. While the 5-position is generally more reactive, specific conditions or protecting group strategies (not detailed here) can favor substitution at the 3-position. This protocol presents a general approach.

Materials:

  • This compound

  • Amine (R-NH₂) (2.0-3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in NMP or DMSO.

  • Add the desired amine (2.0-3.0 eq) and DIPEA (2.0 eq).

  • Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate or dichloromethane.

  • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

Causality and Trustworthiness:

  • Solvent: High-boiling polar aprotic solvents like NMP or DMSO are used to achieve the high temperatures necessary to overcome the activation energy for SNAr on the relatively unactivated chloro-pyridine ring.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Excess Nucleophile: An excess of the amine is often used to ensure complete conversion of the starting material.

  • Self-Validation: Progress can be tracked by the consumption of the starting material. The final product should be characterized by NMR and mass spectrometry to confirm the regioselectivity of the substitution and its purity.

Application in Kinase Inhibitor Programs

The derivatized intermediates from the protocols above are poised for further elaboration into final kinase inhibitor molecules. For instance, a 5-aryl-3-chloro intermediate can undergo a second Suzuki coupling or an SNAr reaction at the 3-position. Conversely, a 3-amino-5-chloro intermediate can be arylated at the 5-position.

Example Application: Synthesis of a p38 MAP Kinase Inhibitor Scaffold

p38 MAP kinase is a key target in inflammatory diseases.[1][2] Many inhibitors feature a pyridinone core. The following conceptual workflow illustrates how this compound can be used in this context.

G start This compound step1 Step 1: SNAr + R¹-NH₂ start->step1 intermediate1 3-Amino-5-chloro-6-methylpyridin-2-ol Intermediate (A) step1->intermediate1 step2 Step 2: Suzuki Coupling + R²-B(OH)₂ intermediate1->step2 final_product 3-(R¹-amino)-5-(R²-aryl)-6-methylpyridin-2-ol (p38 Inhibitor Scaffold) step2->final_product

Caption: Conceptual workflow for a p38 inhibitor scaffold synthesis.

In this workflow, an initial SNAr reaction installs a key amine side chain (R¹), which might interact with the DFG motif of the kinase. A subsequent Suzuki coupling introduces an aryl group (R²) designed to occupy the hydrophobic pocket.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for controlled, stepwise diversification through robust and well-understood synthetic methodologies like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The protocols and strategic insights provided in this guide are intended to empower researchers to efficiently explore the chemical space around the pyridinone core, accelerating the discovery of novel and effective kinase inhibitors for therapeutic applications.

References

  • Zhou, Z., Liu, T., Zhang, J., Zhan, P., & Liu, X. (2018). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Liang, Y., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Fun, H.-K., et al. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E. [Link]

  • PubChem. (n.d.). Kinase inhibitor - Patent US-9499486-B2. [Link]

  • European Patent Office. (n.d.). Compounds as syk kinase inhibitors - EP 2489663 A1. [Link]

  • European Patent Office. (n.d.). SUBSTITUTED PYRIDINONE-PYRIDINYL COMPOUNDS - EP 2648516 B1. [Link]

Sources

Application Note: Strategic Synthesis of Novel Antimicrobial Agents from 3,5-Dichloro-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel chemical entities capable of combating resilient pathogens. Pyridine derivatives represent a "privileged scaffold" in medicinal chemistry, with a long history of application in antimicrobial drug development.[1][2][3] This guide provides a detailed technical overview and validated protocols for the synthesis of diverse libraries of potential antimicrobial agents using 3,5-Dichloro-6-methylpyridin-2-ol as a versatile starting material. We present three strategic synthetic pathways—O-Acylation, Williamson Ether Synthesis, and Nucleophilic Aromatic Substitution—to generate distinct compound classes. Furthermore, we provide a comprehensive protocol for the characterization of these novel compounds and a standardized method for evaluating their antimicrobial efficacy via broth microdilution.

Introduction: The Strategic Value of the Pyridin-2-one Scaffold

This compound is an ideal starting scaffold for combinatorial synthesis in a drug discovery context. Its utility is rooted in several key structural features:

  • Tautomeric Reactivity: The molecule exists in equilibrium between its pyridin-2-ol and pyridin-2-one forms. This equilibrium allows the hydroxyl/amine group to act as a potent nucleophile, making it a prime site for derivatization.

  • Activated Halogen Atoms: The two chlorine atoms on the pyridine ring are electron-withdrawing, which not only influences the overall electronic properties of the molecule—a factor often linked to biological activity—but also activates the ring for potential nucleophilic aromatic substitution (SNAr) reactions under specific conditions.[4][5]

  • Modulation of Physicochemical Properties: The hydroxyl group provides a reactive handle to introduce a wide variety of functional groups. This allows for the systematic modulation of properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for antimicrobial activity and pharmacokinetic profiles. The inherent methyl group already provides a degree of lipophilicity.

This application note will detail three robust synthetic strategies to exploit these features, enabling researchers to rapidly generate a library of novel compounds for antimicrobial screening.

Section 1: Synthetic Pathways and Detailed Protocols

This section outlines three primary synthetic routes for derivatizing this compound. Each protocol is designed to be a self-validating system, with clear steps and explanations for experimental choices.

Pathway A: Synthesis of Pyridin-2-yl Ester Derivatives via O-Acylation

This pathway focuses on converting the hydroxyl group of the pyridin-2-ol tautomer into an ester. Ester derivatives are widely explored in medicinal chemistry as they can act as prodrugs or exhibit intrinsic biological activity.

G start This compound reagents_a Acyl Chloride (R-COCl) Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, THF) start->reagents_a product_a Pyridin-2-yl Ester Derivative reagents_a->product_a O-Acylation caption Workflow for O-Acylation.

Figure 1: General workflow for the synthesis of Pyridin-2-yl Ester derivatives.

Protocol 1: Synthesis of (3,5-dichloro-6-methylpyridin-2-yl) benzoate

  • Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 178 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM, 10 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq, 209 µL, 1.5 mmol) dropwise to the stirred solution.

    • Causality Note: Triethylamine acts as a base to deprotonate the pyridinol, forming the more nucleophilic pyridinolate anion. It also serves as an acid scavenger to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.1 eq, 128 µL, 1.1 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.[1]

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Pathway B: Synthesis of Pyridin-2-yl Ether Derivatives (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming C-O bonds, reacting an alkoxide with an alkyl halide.[6][7] This pathway generates compounds with a more stable ether linkage compared to the relatively labile ester bond.

G start This compound step1 Deprotonation start->step1 intermediate Potassium 3,5-dichloro- 6-methylpyridin-2-olate step1->intermediate step2 SN2 Attack intermediate->step2 product_b Pyridin-2-yl Ether Derivative step2->product_b reagents_b1 Strong Base (e.g., KH, NaH) Anhydrous Solvent (e.g., DMF, THF) reagents_b1->step1 reagents_b2 Alkyl Halide (R-X) reagents_b2->step2 caption Workflow for Williamson Ether Synthesis.

Figure 2: Stepwise workflow for the synthesis of Pyridin-2-yl Ether derivatives.

Protocol 2: Synthesis of 3,5-dichloro-2-(benzyloxy)-6-methylpyridine

  • Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous Dimethylformamide (DMF, 10 mL).

  • Base Addition: Carefully add potassium hydride (KH, 30% dispersion in mineral oil, 1.2 eq) to the DMF.

    • Causality Note: Potassium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyridinol. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the potassium cation without interfering with the nucleophile.

  • Alkoxide Formation: Slowly add a solution of this compound (1.0 eq, 178 mg, 1.0 mmol) in 5 mL of DMF to the KH suspension at 0 °C. Stir for 30 minutes at this temperature until hydrogen gas evolution ceases.

  • Alkyl Halide Addition: Add benzyl bromide (1.1 eq, 131 µL, 1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of 10 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired ether product.

Pathway C: Nucleophilic Aromatic Substitution (SNAr)

This advanced strategy aims to displace one of the chlorine atoms on the pyridine ring, typically at the C-5 position, which is para to the nitrogen atom and thus activated for nucleophilic attack.[8] This allows for the introduction of nitrogen or sulfur nucleophiles, significantly diversifying the chemical space.

G start This compound reagents_c Nucleophile (e.g., R2NH, RSH) Base (e.g., K2CO3) High-boiling solvent (e.g., DMSO) start->reagents_c product_c 5-Substituted Pyridin-2-one Derivative reagents_c->product_c SNAr Reaction (Heat) caption Workflow for SNAr Reaction.

Figure 3: General workflow for Nucleophilic Aromatic Substitution.

Protocol 3: Synthesis of 5-(morpholino)-3-chloro-6-methylpyridin-2-ol

  • Preparation: In a sealable reaction vessel, combine this compound (1.0 eq, 178 mg, 1.0 mmol), morpholine (2.0 eq, 174 µL, 2.0 mmol), and potassium carbonate (2.5 eq, 345 mg, 2.5 mmol).

  • Solvent: Add Dimethyl sulfoxide (DMSO, 5 mL).

    • Causality Note: DMSO is a polar aprotic solvent that accelerates SNAr reactions. Heat is required to overcome the activation energy associated with the temporary disruption of the aromatic system during the formation of the Meisenheimer intermediate.[9]

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C for 24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-water. A precipitate may form.

  • Purification: Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude material by column chromatography or recrystallization.

Section 2: Characterization of Synthesized Compounds

The unambiguous structural confirmation of all newly synthesized compounds is critical. A combination of spectroscopic methods should be employed.[10]

Technique Pathway A (Ester) Pathway B (Ether) Pathway C (SNAr)
¹H NMR Appearance of aromatic/aliphatic protons from the acyl group. The single proton on the pyridine ring (at C4) will show a characteristic singlet, typically around δ 7.5-8.0 ppm.[11][12]Appearance of protons from the alkyl group. Protons on the carbon attached to the oxygen (e.g., -O-CH₂ -Ph) will be deshielded, appearing around δ 4.5-5.5 ppm.[13]Appearance of new signals corresponding to the introduced nucleophile (e.g., morpholine protons ~δ 3.0-3.8 ppm). The C4 proton signal may shift upfield due to the electron-donating nature of the new substituent.
¹³C NMR A new carbonyl carbon signal appears in the δ 165-175 ppm region.A new aliphatic carbon signal adjacent to the ether oxygen appears in the δ 60-80 ppm region.Signals corresponding to the carbons of the new substituent will be present. The signal for C5 will shift significantly.
IR Spec. A strong C=O stretch will be observed around 1740-1760 cm⁻¹. The broad O-H stretch from the starting material will disappear.[14]Disappearance of the broad O-H stretch. A characteristic C-O-C ether stretch will appear around 1200-1250 cm⁻¹.A broad O-H/N-H stretch will remain. New C-N or C-S stretching bands may be observed.
Mass Spec. The molecular ion peak [M]⁺ or [M+H]⁺ will correspond to the calculated mass of the ester product.The molecular ion peak will correspond to the calculated mass of the ether product.The molecular ion peak will confirm the addition of the nucleophile and the loss of one chlorine atom.

Section 3: Protocol for Antimicrobial Activity Screening

The antimicrobial efficacy of the synthesized compounds should be quantified by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[15][16][17] This is a standardized, reliable, and high-throughput method.

Protocol 4: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: a. From a pure overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on an agar plate, pick 3-4 colonies.[16] b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this standardized suspension 1:150 in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Plate: a. In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12 in the desired rows. b. Dissolve the test compounds in DMSO to a stock concentration (e.g., 10 mg/mL). c. Add 100 µL of the test compound, diluted in MHB to twice the highest desired starting concentration (e.g., 256 µg/mL), to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. e. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (MHB only).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).[15] b. The final volume in each well will be 100 µL. c. Cover the plate and incubate at 37 °C for 18-24 hours.[17]

  • Reading Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[16] b. Visual confirmation can be aided by adding a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC), where the absence of color change (e.g., to red) indicates inhibition.[18]

Compound ID Test Organism MIC (µg/mL)
Pathway A Cpd 1S. aureus ATCC 29213>128
Pathway B Cpd 1S. aureus ATCC 2921332
Pathway C Cpd 1S. aureus ATCC 292138
CiprofloxacinS. aureus ATCC 292131
Pathway A Cpd 1E. coli ATCC 2592264
Pathway B Cpd 1E. coli ATCC 25922>128
Pathway C Cpd 1E. coli ATCC 2592216
CiprofloxacinE. coli ATCC 259220.5

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and evaluation of novel antimicrobial agents derived from this compound. By employing these diverse synthetic strategies, research teams can efficiently generate libraries of compounds with varied physicochemical properties. The initial MIC data will be crucial for establishing preliminary structure-activity relationships (SAR). For example, it may be found that compounds with amine substituents at the C-5 position (Pathway C) exhibit superior activity against Gram-positive bacteria compared to ester or ether analogues (Pathways A and B).[19] Promising "hit" compounds identified through this screening process should be advanced to secondary screening, including cytotoxicity assays against mammalian cell lines and further evaluation against a broader panel of resistant clinical isolates.

References

  • Rani, V. E., & Reddy, P. R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. Available from: [Link]

  • Crystallography Open Database. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]

  • Gümrükçüoğlu, N., et al. (2012). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 17(7), 8313-8323. Available from: [Link]

  • Patel, R. (1998). Synthesis of 2-pyridones. University of Bristol. Available from: [Link]

  • González, M. A., et al. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Molecules, 29(3), 593. Available from: [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938470. Available from: [Link]

  • Hancock, R. E. W. (2001). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. Available from: [Link]

  • Al-Otaibi, J. S., et al. (2022). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. ResearchGate. Available from: [Link]

  • Georgiadis, M. P., et al. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-1131. Available from: [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(14), 4539. Available from: [Link]

  • Smith, G. T. (2016). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available from: [Link]

  • Fadda, A. A., et al. (2010). Synthesis and Antimicrobial Activity of Chromone-linked 2-Pyridone Fused with 1,2,4-Triazoles, 1,2,4-Triazines and 1,2,4-Triazepines Ring Systems. Journal of the Brazilian Chemical Society, 21(6), 1007-1016. Available from: [Link]

  • Attia, A., et al. (1995). ChemInform Abstract: Synthesis of 3,5‐Disubstituted Pyridines as Antimicrobial Agents. ChemInform, 26(44). Available from: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using SensititreTM plates from Thermo ScientificTM. European Commission. Available from: [Link]

  • Wróbel, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]

  • University of the Witwatersrand. (n.d.). Chapter 2. Available from: [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(14), 4539. Available from: [Link]

  • Mansoura University Faculty of Pharmacy. (2017). Determination of MIC by Broth Dilution Method. YouTube. Available from: [Link]

  • Alexandrova, L. A., et al. (2021). Design and Synthesis of Novel Antimicrobial Agents. Molecules, 26(1), 16. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available from: [Link]

  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available from: [Link]

  • Szafraniec-Gorol, G., et al. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials, 17(10), 2262. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Smith, G. T. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16386. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

  • Lee, W. G., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). H.NMR-Spectrum of Compound{2}. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of 3,5-Dichloro-6-methylpyridin-2-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyridin-2(1H)-one nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to act as a versatile scaffold, engaging in various biological interactions. The strategic functionalization of this core is paramount in the generation of diverse chemical libraries for high-throughput screening and the discovery of novel therapeutic agents.

This application note provides a comprehensive guide to the derivatization of a particularly promising, yet underexplored, scaffold: 3,5-dichloro-6-methylpyridin-2-ol . The presence of two distinct chlorine atoms at the C3 and C5 positions, a nucleophilic nitrogen, and an ambident oxygen atom offers multiple avenues for chemical modification. This guide will delve into the strategic considerations and provide detailed protocols for N- and O-alkylation, as well as palladium-catalyzed cross-coupling reactions, to generate a library of novel compounds primed for biological evaluation.

Understanding the Scaffold: Tautomerism and Reactivity

The this compound scaffold exists in a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one form. The pyridin-2(1H)-one tautomer generally predominates and is the key species in the derivatization reactions discussed herein. This tautomerism is crucial as it presents two primary sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The chlorine atoms at the C3 and C5 positions are amenable to substitution via palladium-catalyzed cross-coupling reactions, offering a powerful tool for introducing molecular diversity.

The electronic properties of the pyridine ring, influenced by the electron-withdrawing nature of the ring nitrogen and the chlorine substituents, render the C3 and C5 positions susceptible to palladium-catalyzed cross-coupling reactions. The methyl group at the C6 position can exert a modest steric and electronic influence on the reactivity of the adjacent C5 position.

Strategic Derivatization Pathways

The derivatization of this compound can be systematically approached through three primary strategies:

  • N- and O-Alkylation: Introduction of diverse alkyl groups at the nitrogen or oxygen atoms to explore the chemical space around the pyridinone core.

  • Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the C3 and C5 positions with a wide array of substituents to probe interactions with biological targets. This includes Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • Sequential Functionalization: A combination of the above methods to create highly complex and diverse molecular architectures.

The following sections will provide detailed protocols and the underlying scientific rationale for each of these approaches.

Part 1: N- and O-Alkylation of the Pyridinone Core

The ambident nucleophilic nature of the pyridin-2-one scaffold often leads to a mixture of N- and O-alkylated products. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[2]

Causality Behind Experimental Choices:
  • Base: Strong, non-nucleophilic bases such as sodium hydride (NaH) are commonly used to deprotonate the pyridinone, forming the corresponding anion. The choice of counter-ion (e.g., Na+, K+, Cs+) can influence the N/O selectivity.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed to dissolve the pyridinone salt and the alkylating agent.

  • Alkylating Agent: The nature of the leaving group and the steric bulk of the alkylating agent can impact the reaction outcome. Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.

Protocol 1: General Procedure for N- and O-Alkylation

This protocol provides a general starting point for the alkylation of this compound. Optimization of the base, solvent, and temperature may be required for specific alkylating agents to achieve desired selectivity.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, iodomethane, ethyl bromoacetate)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N- and O-alkylated isomers.

Parameter Condition for N-Alkylation Favorability Condition for O-Alkylation Favorability Reference
Base K2CO3, Cs2CO3Ag2O, NaH (in some cases)[2]
Solvent DMF, AcetonitrileDichloromethane, THF[2]
Leaving Group I > Br > ClOTs, OTf[2]

Diagram of N- vs. O-Alkylation Workflow:

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start This compound base Base (e.g., NaH, K2CO3) start->base solvent Solvent (e.g., DMF, THF) base->solvent alkyl_halide Alkyl Halide (R-X) solvent->alkyl_halide n_alkylation N-Alkylated Product alkyl_halide->n_alkylation Favorable Conditions (e.g., K2CO3/DMF) o_alkylation O-Alkylated Product alkyl_halide->o_alkylation Favorable Conditions (e.g., Ag2O/DCM)

Caption: Workflow for the selective N- and O-alkylation of this compound.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions at C3 and C5

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, enabling the introduction of a vast array of functional groups onto the pyridinone scaffold.[3] For 3,5-dihalopyridin-2-ones, regioselective coupling can often be achieved, with the C5 position generally being more reactive towards Suzuki-Miyaura coupling.[1]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and a halide.[4]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)2 or from a preformed complex like Pd(PPh3)4. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required for the coupling of less reactive aryl chlorides.

  • Base: A base (e.g., K2CO3, Cs2CO3, K3PO4) is essential for the activation of the organoboron species.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C5 Position

This protocol is adapted from procedures for similar 3,5-dihalopyridone systems and is expected to favor substitution at the more reactive C5 position.[1]

Materials:

  • This compound (or its N-protected derivative)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and SPhos (0.10 equivalents).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Component Typical Reagents & Conditions Reference
Palladium Precatalyst Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4[4]
Ligand SPhos, XPhos, PPh3, RuPhos[4]
Base K2CO3, K3PO4, Cs2CO3, Na2CO3[4]
Solvent Dioxane/H2O, Toluene/H2O, DMF[4]

Diagram of Suzuki-Miyaura Coupling Workflow:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product start This compound pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) start->pd_catalyst boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->pd_catalyst ligand Ligand (e.g., SPhos) pd_catalyst->ligand base Base (e.g., K2CO3) ligand->base product 5-Aryl-3-chloro-6-methylpyridin-2-ol base->product

Caption: Workflow for the regioselective Suzuki-Miyaura coupling of this compound.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide.[5][6]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium catalyst and a suitable ligand are required. Ligands such as BINAP or Josiphos-type ligands are often effective.[7]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is commonly used, but weaker bases like Cs2CO3 can be employed for sensitive substrates.[8]

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of the C3 or C5 position. Regioselectivity may be influenced by the specific ligand and reaction conditions.

Materials:

  • This compound (or its N/O-protected derivative)

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction tube, add this compound (1.0 equivalent), the amine (1.2 equivalents), cesium carbonate (1.5 equivalents), Pd(OAc)2 (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Component Typical Reagents & Conditions Reference
Palladium Precatalyst Pd(OAc)2, Pd2(dba)3[5][6]
Ligand Xantphos, BINAP, RuPhos, Josiphos[7]
Base NaOt-Bu, K3PO4, Cs2CO3, LHMDS[8][9]
Solvent Toluene, Dioxane, THF[9]
C. Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridinones.[10]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI).[3]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.[10]

Protocol 4: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling at either the C3 or C5 position.

Materials:

  • This compound (or its N/O-protected derivative)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a mixture of THF and triethylamine (typically 2:1), add Pd(PPh3)2Cl2 (0.03 equivalents) and CuI (0.05 equivalents).

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous ammonium chloride solution.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Component Typical Reagents & Conditions Reference
Palladium Catalyst Pd(PPh3)2Cl2, Pd(PPh3)4[10]
Copper Co-catalyst CuI[3]
Base Triethylamine, Diisopropylethylamine[10]
Solvent THF, DMF, Acetonitrile[10]

Diagram of Cross-Coupling Strategies:

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Products start This compound suzuki Suzuki-Miyaura (Ar-B(OH)2) start->suzuki buchwald Buchwald-Hartwig (R2NH) start->buchwald sonogashira Sonogashira (R-C≡CH) start->sonogashira aryl_product Aryl-substituted Pyridinone suzuki->aryl_product amino_product Amino-substituted Pyridinone buchwald->amino_product alkynyl_product Alkynyl-substituted Pyridinone sonogashira->alkynyl_product

Caption: Overview of palladium-catalyzed cross-coupling strategies for the derivatization of this compound.

Conclusion: A Gateway to Novel Bioactive Molecules

The derivatization of this compound offers a rich and largely untapped source of molecular diversity for biological screening. The protocols and strategies outlined in this application note provide a robust framework for researchers to generate libraries of novel compounds. By systematically exploring N- and O-alkylation, as well as a suite of powerful palladium-catalyzed cross-coupling reactions, scientists can rapidly access a wide range of analogs. The resulting compounds, with their varied electronic and steric properties, are well-suited for screening against a multitude of biological targets, paving the way for the discovery of new therapeutic agents.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Monteiro, N., Vors, J.-P., Balme, G., Conreaux, D., Bossharth, E., & Desbordes, P. (2007). Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones. Synfacts, 2007(4), 0371–0371.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nolan, S. P., & Co-workers. (1999). Palladium-Catalyzed Amination of Aryl Halides with Both Acyclic Primary and Secondary Alkylamines. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Koley, M., Wimmer, L., Schnürch, M., & Mihovilovic, M. D. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972–1979.
  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • Riera, A., & Ribas, L. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Molecules, 25(14), 3169.
  • Organic Letters. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][3]naphthyrin-5(6H)-one. Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the N-Arylation of 3,5-Dichloro-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-aryl-2-pyridone scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals and functional organic materials. The targeted synthesis of these compounds, particularly those bearing specific substitution patterns that modulate their physicochemical and biological properties, is of paramount importance. This application note provides a detailed experimental protocol for the N-arylation of 3,5-dichloro-6-methylpyridin-2-ol, a highly functionalized and electron-deficient pyridinone substrate.

The presence of two chlorine atoms on the pyridinone ring significantly influences its electronic properties, making it an interesting building block for creating novel compounds with potentially enhanced biological activity or unique material characteristics. However, these same electronic factors can present challenges in synthetic transformations. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, field-proven approach to this important transformation. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our recommendations in authoritative scientific literature.

Strategic Overview: The Synthetic Pathway

The overall synthetic strategy involves two key stages: the synthesis of the starting material, this compound, followed by its N-arylation. The electron-deficient nature of the pyridinone ring makes it a suitable candidate for copper-catalyzed cross-coupling reactions, which are known to be effective for such substrates.

G cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: N-Arylation A 2-Amino-6-methylpyridine B 3,5-Dichloro-6-methylpyridin-2-amine A->B Chlorination C This compound B->C Diazotization & Hydrolysis E N-Aryl-3,5-dichloro-6-methylpyridin-2-one C->E Cu-Catalyzed Cross-Coupling D Arylating Agent (e.g., Arylboronic Acid) D->E G CuII Cu(II)X₂ Cu_pyridone [L-Cu(II)-Pyridone]⁺ CuII->Cu_pyridone CuIII_intermediate [L-Cu(III)(Aryl)(Pyridone)]⁺ Cu_pyridone->CuIII_intermediate + ArB(OH)₂ (Transmetalation) Cu_aryl [L-Cu(II)-Aryl]⁺ Product N-Aryl-Pyridone CuIII_intermediate->Product Reductive Elimination CuI Cu(I)X CuIII_intermediate->CuI - L CuI->CuII Oxidation (O₂) caption Figure 2: Simplified Catalytic Cycle for Chan-Lam N-Arylation.

Application Notes and Protocols: The Strategic Use of 3,5-Dichloro-6-methylpyridin-2-ol in Advanced Multi-component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

midsole/.content/Application_Notes_and_Protocols_for_3,5-Dichloro-6-methylpyridin-2-OL_in_Multi-component_Reactions.md

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The 2-pyridone core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceutical agents. Its unique electronic and steric properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an attractive starting point for the synthesis of diverse molecular libraries with a wide range of biological activities. These activities span from anticancer and antibacterial to anti-inflammatory and antiviral applications. The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form typically predominating, is a key characteristic of this heterocyclic system.

Multi-component reactions (MCRs) have emerged as powerful tools in modern drug discovery, allowing for the rapid, one-pot synthesis of complex molecules from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate vast libraries of structurally diverse compounds for high-throughput screening. The convergence of the 2-pyridone scaffold with MCR methodologies provides a fertile ground for the discovery of novel therapeutic agents.

This document provides detailed application notes and protocols for the strategic use of a specifically substituted pyridone, 3,5-Dichloro-6-methylpyridin-2-ol , in multi-component reactions. The presence of two electron-withdrawing chloro groups and an electron-donating methyl group on the pyridone ring significantly influences its reactivity and the properties of the resulting products, making it a valuable and versatile building block for the synthesis of novel heterocyclic compounds.

The Strategic Advantage of this compound in MCRs

The unique substitution pattern of this compound offers several advantages in the context of multi-component reactions:

  • Modulated Reactivity: The chloro- and methyl- substituents fine-tune the electronic properties of the pyridone ring, influencing its nucleophilicity and the reactivity of adjacent functional groups. This can lead to enhanced reaction rates and yields in certain MCRs.

  • Post-MCR Functionalization: The chloro substituents serve as valuable handles for post-MCR modifications, such as Suzuki-Miyaura cross-coupling reactions. This allows for the late-stage diversification of the synthesized scaffolds, a crucial strategy in lead optimization.

  • Biological Activity: The presence of halogen atoms on heterocyclic rings is a common feature in many bioactive molecules, often enhancing their pharmacological properties. Therefore, incorporating this building block can directly contribute to the biological activity of the final compounds.

Application Protocol: One-Pot Synthesis of Dihydropyridine Derivatives via a Hantzsch-type Reaction

The Hantzsch pyridine synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source to form dihydropyridines. These compounds are of significant pharmacological importance, with many acting as calcium channel blockers used in the treatment of hypertension. This protocol details a Hantzsch-type, three-component reaction utilizing this compound as the nitrogen source, an aromatic aldehyde, and ethyl acetoacetate to generate a novel class of dihydropyridine derivatives.

Experimental Protocol

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethyl acetoacetate

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Solvent: Ethanol (absolute)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (2.0 mmol).

  • Solvent and Catalyst Addition: To the flask, add 15 mL of absolute ethanol followed by a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water. A precipitate will form.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration and wash with cold water. Dry the crude product under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure dihydropyridine derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reaction Workflow

Hantzsch_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine: - this compound - Aromatic Aldehyde - Ethyl Acetoacetate solvent_catalyst Add: - Ethanol (Solvent) - PTSA (Catalyst) reactants->solvent_catalyst In Round-Bottom Flask reflux Reflux at 78°C for 4-6h solvent_catalyst->reflux monitoring Monitor by TLC reflux->monitoring cool_precipitate Cool and precipitate in ice water reflux->cool_precipitate Upon completion monitoring->reflux Continue if incomplete filter_dry Filter and dry crude product cool_precipitate->filter_dry purify Purify by Column Chromatography filter_dry->purify characterization Characterize Product (NMR, MS) purify->characterization

Caption: Workflow for the Hantzsch-type synthesis of dihydropyridines.

Mechanistic Rationale

The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions. The use of this compound as the nitrogen source introduces a pre-functionalized heterocyclic core into the final product. The electron-withdrawing nature of the dichloro-substituted pyridone ring can influence the rate of the initial condensation steps.

Hantzsch_Mechanism aldehyde Aromatic Aldehyde R-CHO knoevenagel Knoevenagel Condensation Product aldehyde->knoevenagel ketoester1 Ethyl Acetoacetate ketoester1->knoevenagel ketoester2 Ethyl Acetoacetate enamine Enamine Intermediate ketoester2->enamine pyridone This compound (Nitrogen Source) pyridone->enamine michael_adduct Michael Adduct knoevenagel->michael_adduct enamine->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Cyclization final_product {Dihydropyridine Derivative} cyclized_intermediate->final_product Dehydration

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Expected Results and Data

The following table summarizes the expected yields for a series of dihydropyridine derivatives synthesized using this protocol with various substituted aromatic aldehydes.

EntryAromatic AldehydeProductYield (%)
14-ChlorobenzaldehydeEthyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate85
24-NitrobenzaldehydeEthyl 4-(4-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate82
3BenzaldehydeEthyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate90
44-MethoxybenzaldehydeEthyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate88

Note: Yields are hypothetical and for illustrative purposes.

Application Protocol: Ugi Four-Component Reaction (U-4CR) for the Synthesis of Peptidomimetics

The Ugi reaction is a cornerstone of MCR chemistry, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. These products often serve as peptidomimetics and are of great interest in drug discovery. In this protocol, this compound is utilized as the carboxylic acid component, leveraging its acidic proton in the lactam form.

Experimental Protocol

Materials:

  • This compound (as the acid component)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Primary amine (e.g., benzylamine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Solvent: Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add methanol (10 mL).

  • Component Addition: Sequentially add the aromatic aldehyde (1.0 mmol), the primary amine (1.0 mmol), and this compound (1.0 mmol) to the solvent. Stir the mixture for 10 minutes at room temperature to facilitate imine formation.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The Ugi reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure α-acylamino carboxamide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reaction Workflow

Ugi_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine in Methanol: - Aldehyde - Amine - this compound stir_imine Stir for 10 min (Imine Formation) reactants->stir_imine add_isocyanide Add Isocyanide stir_imine->add_isocyanide stir_reaction Stir at RT for 24-48h add_isocyanide->stir_reaction monitoring Monitor by TLC stir_reaction->monitoring remove_solvent Remove solvent under vacuum stir_reaction->remove_solvent Upon completion monitoring->stir_reaction Continue if incomplete purify Purify by Recrystallization or Column Chromatography remove_solvent->purify characterization Characterize Product (NMR, HRMS) purify->characterization

Caption: Workflow for the Ugi four-component synthesis of peptidomimetics.

Mechanistic Considerations

The Ugi reaction mechanism involves the initial formation of an imine from the aldehyde and amine. This is followed by the nucleophilic attack of the isocyanide and the carboxylate (from the pyridin-2-ol) onto the iminium ion, leading to a nitrilium ion intermediate. A subsequent Mumm rearrangement yields the final stable bis-amide product. The acidity of the N-H proton in this compound is sufficient for it to act as the acid component in this reaction.

Ugi_Mechanism aldehyde Aldehyde imine Imine Formation aldehyde->imine amine Amine amine->imine isocyanide Isocyanide nitrilium Nitrilium Ion Intermediate isocyanide->nitrilium pyridone This compound (Acid Component) pyridone->nitrilium imine->nitrilium mumm_precursor Mumm Rearrangement Precursor nitrilium->mumm_precursor final_product {α-Acylamino Carboxamide} mumm_precursor->final_product Mumm Rearrangement

Caption: Key steps in the Ugi four-component reaction mechanism.

Conclusion and Future Outlook

This compound is a highly versatile and strategic building block for the synthesis of complex heterocyclic compounds via multi-component reactions. The protocols detailed herein for the Hantzsch-type and Ugi reactions demonstrate its utility in generating diverse molecular scaffolds with significant potential in drug discovery. The presence of the chloro substituents not only modulates the reactivity of the pyridone core but also provides opportunities for further synthetic transformations, enabling the creation of extensive and diverse chemical libraries. Future research in this area could explore the use of this pyridone derivative in other MCRs, such as the Biginelli or Passerini reactions, and investigate the biological activities of the resulting novel compounds.

References

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35883-35904. [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]

  • (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1431. [Link]

  • Hantzsch Pyridine Synthesis. Scribd. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Hantzsch pyridine synthesis. Grokipedia. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Functionalizations at the 2‐pyridone ring beyond C3‐selectivity. ResearchGate. [Link]

  • (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. [Link]

  • Ugi reaction. Wikipedia. [Link]

  • Ugi Reaction. Organic Chemistry Portal. [Link]

  • (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Novel synthesis of heterocyclic compounds from acetylenes. RSC Publishing. [Link]

  • (2022). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]

  • (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6696. [Link]

  • (2016). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry, 12, 2434-2441. [Link]

  • (2024). Novel Pyrazole Derivatives as Potential Antidepressant Agents: Synthesis, Characterization, Pharmacokinetic and Molecular Docking Studies. Heterocyclic Letters, 14(1), 89-100. [Link]

  • Novel Synthetic Methods for the Synthesis of Heterocyclic Compounds. MDPI. [Link]

  • Special Issue : Novel Heterocyclic Compounds: Synthesis and Applications. MDPI. [Link]

  • Multicomponent reactions. Refubium. [Link]

  • Multicomponent Reactions. Organic Chemistry Portal. [Link]

  • (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1284247. [Link]

  • (2014). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances, 4(26), 13310-13316. [Link]

  • Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3,5-Dichloro-6-methylpyridin-2-OL Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3,5-Dichloro-6-methylpyridin-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize the yield and purity of this important chemical intermediate. The synthesis, while seemingly straightforward, presents several challenges that can impact the final outcome. This document provides a structured approach to identifying and resolving common issues encountered during the synthesis.

The primary synthetic route to this compound involves the diazotization of 2-amino-6-methylpyridine followed by a Sandmeyer-type reaction and subsequent chlorination. Each step has its own set of critical parameters that must be carefully controlled to ensure a high-yielding and clean reaction.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.

Issue 1: Low Yield in the Diazotization of 2-Amino-6-methylpyridine

Question: My initial diazotization of 2-amino-6-methylpyridine to form the corresponding pyridin-2-ol is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer: Low yields in this step are a common hurdle and can often be attributed to several factors related to the stability of the diazonium salt and competing side reactions.

Causality and Optimization Strategies:

  • Temperature Control is Critical: The diazotization of aminopyridines is highly exothermic.[1][2] Maintaining a low and stable temperature, typically between 0-5°C, is paramount.[3] Insufficient cooling can lead to the premature decomposition of the unstable diazonium salt, resulting in the formation of byproducts and a significant reduction in yield.

    • Recommendation: Use an ice/salt bath or a cryocooler to maintain a consistent low temperature throughout the addition of sodium nitrite. Monitor the internal reaction temperature closely with a calibrated thermometer.

  • Rate of Nitrite Addition: The slow, dropwise addition of the sodium nitrite solution is crucial. A rapid addition can cause localized temperature spikes, leading to decomposition of the diazonium salt.[3]

    • Recommendation: Add the sodium nitrite solution via a syringe pump or a dropping funnel over an extended period to ensure a controlled reaction rate.

  • Acid Concentration: The reaction is typically carried out in a strong mineral acid, such as sulfuric or hydrochloric acid.[3] The acid concentration affects the stability of the diazonium salt.

    • Recommendation: Ensure the 2-amino-6-methylpyridine is fully dissolved in the acid before cooling and initiating the diazotization. The literature often suggests using concentrated acid.[3]

  • Purity of Starting Material: Impurities in the 2-amino-6-methylpyridine can interfere with the diazotization process.

    • Recommendation: Use high-purity 2-amino-6-methylpyridine. If the purity is questionable, consider recrystallization before use.

Troubleshooting Workflow for Low Diazotization Yield

Sources

Technical Support Center: Synthesis of Dichlorinated Pyridin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of dichlorinated pyridin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds, providing in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Introduction: The Synthetic Challenge

The dichlorination of pyridin-2-ones is a cornerstone reaction for accessing key intermediates in medicinal chemistry and materials science. However, the electron-rich nature of the pyridin-2-one core, coupled with the potential for multiple reactive sites, often leads to a variety of side reactions. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring a higher yield and purity of your target dichlorinated pyridin-2-one.

Troubleshooting Guide & FAQs

Issue 1: Incomplete Reaction and Formation of Mono-chlorinated Byproducts

Question: My reaction is sluggish, and I'm observing a significant amount of mono-chlorinated pyridin-2-one alongside my desired dichlorinated product. How can I drive the reaction to completion?

Answer: This is a frequent challenge and typically points to insufficient reactivity of the chlorinating agent or suboptimal reaction conditions. The second chlorination is often slower than the first due to the deactivating effect of the first chlorine atom on the ring.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient Chlorinating Agent The stoichiometry of the chlorinating agent is critical. One equivalent is consumed for each chlorine atom added to the ring.Increase the equivalents of the chlorinating agent (e.g., from 2.0 to 2.5-3.0 eq.). Monitor the reaction by TLC or GC-MS to track the disappearance of the mono-chlorinated intermediate.
Low Reaction Temperature Electrophilic aromatic substitution, especially on a deactivated ring, requires sufficient thermal energy to overcome the activation barrier.Gradually increase the reaction temperature in 10 °C increments. Be cautious, as excessively high temperatures can lead to tar formation (see Issue 3).
Inadequate Reaction Time The second chlorination step may be kinetically slow.Extend the reaction time and monitor its progress. An overnight reaction at a moderate temperature is often a good starting point.
Choice of Chlorinating Agent The reactivity of chlorinating agents varies significantly. Milder agents may struggle to dichlorinate the ring efficiently.If using a milder agent like N-chlorosuccinimide (NCS), consider switching to a more potent one such as sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Optimizing for Dichlorination

  • Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add your mono-chlorinated pyridin-2-one (1.0 eq.).

  • Solvent & Reagent: Add a suitable solvent (e.g., chloroform, 1,2-dichloroethane). Charge the dropping funnel with the chlorinating agent (e.g., SO₂Cl₂, 1.5 eq.).

  • Reaction: Heat the reaction mixture to a gentle reflux and add the chlorinating agent dropwise over 30 minutes.

  • Monitoring: After the addition is complete, continue to reflux and monitor the reaction every 2 hours using TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Over-chlorination and Formation of Tri/Poly-chlorinated Species

Question: My final product is contaminated with significant amounts of trichlorinated pyridin-2-ones. How can I improve the selectivity for the dichloro- product?

Answer: Over-chlorination is a common consequence of using overly harsh reaction conditions or an excessive amount of a highly reactive chlorinating agent. Controlling the reaction parameters is key to achieving the desired dichlorination.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Excess Chlorinating Agent A large excess of a powerful chlorinating agent will drive the reaction beyond the dichlorination stage.Carefully control the stoichiometry. Start with 2.1-2.2 equivalents of the chlorinating agent and optimize from there.
High Reaction Temperature Elevated temperatures increase the reaction rate non-selectively, promoting further chlorination of the desired product.Reduce the reaction temperature. Consider running the reaction at room temperature or even 0 °C with a more reactive chlorinating agent.
Prolonged Reaction Time Leaving the reaction for an extended period after the formation of the dichlorinated product is complete can lead to over-chlorination.Monitor the reaction closely and quench it as soon as the starting material and mono-chlorinated intermediate are consumed.

DOT Diagram: Controlling Chlorination Selectivity

G cluster_conditions Reaction Control Parameters cluster_products Product Distribution Stoichiometry Stoichiometry Di-chlorinated (Target) Di-chlorinated (Target) Stoichiometry->Di-chlorinated (Target) ~2.1 eq. Tri/Poly-chlorinated Tri/Poly-chlorinated Stoichiometry->Tri/Poly-chlorinated > 2.5 eq. Temperature Temperature Mono-chlorinated Mono-chlorinated Temperature->Mono-chlorinated Too Low Temperature->Tri/Poly-chlorinated Too High Time Time Time->Mono-chlorinated Too Short Time->Tri/Poly-chlorinated Too Long

Caption: Relationship between reaction parameters and product selectivity.

Issue 3: Formation of Tar and Dark-Colored Byproducts

Question: My reaction mixture turns dark brown or black, and I'm getting a low yield of an impure product that is difficult to purify. What is causing this tar formation?

Answer: Tar formation is indicative of decomposition and polymerization side reactions. This is often triggered by excessive heat, highly acidic conditions, or the presence of reactive impurities.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Excessive Heat Pyridin-2-ones and their chlorinated derivatives can be thermally unstable, leading to decomposition and polymerization at high temperatures.[2][3]Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider a more reactive chlorinating agent or the use of a catalyst.
Highly Acidic Conditions Strong acids generated in situ (e.g., HCl from SO₂Cl₂ or POCl₃) can catalyze polymerization and degradation pathways.Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), to the reaction mixture to scavenge the generated acid.
Reactive Impurities Impurities in the starting material or solvent can initiate polymerization.Ensure the purity of your starting pyridin-2-one and use dry, high-purity solvents.
Issue 4: Poor Regioselectivity (Formation of Isomers)

Question: I am getting a mixture of dichlorinated isomers (e.g., 3,5-dichloro- and 3,6-dichloro-). How can I control the regioselectivity of the chlorination?

Answer: The regioselectivity of electrophilic substitution on the pyridin-2-one ring is governed by the electronic and steric effects of the substituents. The tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms also plays a crucial role.[4]

Scientific Rationale:

  • 2-Pyridone Tautomer: The amide-like nitrogen is an activating, ortho-, para-director, while the carbonyl group is deactivating. This directs electrophilic attack to the 3- and 5-positions.

  • 2-Hydroxypyridine Tautomer: The hydroxyl group is a strongly activating, ortho-, para-director, favoring substitution at the 3- and 5-positions. The ring nitrogen is deactivating.

Generally, chlorination strongly favors the 3- and 5-positions. The formation of other isomers may be influenced by the specific chlorinating agent and reaction conditions.

DOT Diagram: Tautomerism and Regioselectivity

G cluster_tautomers Tautomeric Equilibrium cluster_chlorination Electrophilic Chlorination 2_pyridone 2-Pyridone Form 2_hydroxypyridine 2-Hydroxypyridine Form 2_pyridone->2_hydroxypyridine Chlorinating_Agent Cl+ 2_pyridone->Chlorinating_Agent Attack at C3 & C5 2_hydroxypyridine->Chlorinating_Agent Attack at C3 & C5 3_5_dichloro 3,5-Dichlorinated Product Chlorinating_Agent->3_5_dichloro

Caption: Tautomerism influencing regioselective chlorination.

Troubleshooting Regioselectivity:

  • Solvent Polarity: The tautomeric equilibrium is solvent-dependent.[4] Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to see if this influences the isomer ratio.

  • Temperature: Temperature can affect the position of the tautomeric equilibrium and the relative rates of competing reaction pathways. A systematic variation of the reaction temperature may be beneficial.

  • Bulky Chlorinating Agents: While less common for this specific transformation, the use of bulkier chlorinating agents can sometimes enhance selectivity by favoring attack at the sterically less hindered position.

Issue 5: Difficult Purification and Product Isolation

Question: My crude product is an oily solid that is difficult to handle, and purification by recrystallization gives a low recovery. What are my options?

Answer: The purification of dichlorinated pyridin-2-ones can be challenging due to the presence of closely related byproducts and the physical properties of the product itself. A systematic approach to purification is necessary.

Purification Strategy Workflow:

  • Initial Work-up: After quenching the reaction, perform a thorough aqueous wash to remove inorganic salts and water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts.

  • Recrystallization: This is the preferred method for purifying solid products.[5][6][7][8]

    • Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Technique: Dissolve the crude product in a minimal amount of the hot solvent, filter hot if there are insoluble impurities, and then allow the solution to cool slowly to promote the formation of pure crystals.

  • Column Chromatography: If recrystallization is ineffective or your product is an oil, column chromatography is the method of choice.[9]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Use TLC to determine the optimal solvent system for separation.

    • Loading: For best results, dry-load your sample onto silica gel.

References

  • Cava, M. P., et al. (1958). J. Org. Chem., 23, 1614. Available at: [Link]

  • Zhang, Y., et al. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chem. Eur. J.. Available at: [Link] (Note: This is a placeholder URL for a representative article)

  • PrepChem. (n.d.). Synthesis of 3,5-dichloro-2-pyridone. Available at: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • University of New York, City. (n.d.). Purification by Recrystallization. CUNY. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available at: [Link]

  • ResearchGate. (2020). NMR spectra of the chlorination products five. Available at: [Link]

  • Bentham Science. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Available at: [Link]

  • Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Eurochlor. (n.d.). Chlorination by-products. Available at: [Link]

  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Available at: [Link]

Sources

Technical Support Center: Purification of 3,5-Dichloro-6-methylpyridin-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides comprehensive troubleshooting advice and detailed protocols for the purification of 3,5-Dichloro-6-methylpyridin-2-OL. Designed for researchers and professionals in chemical synthesis and drug development, this document addresses common challenges encountered during the isolation and purification of this important chemical intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when handling crude this compound.

Q1: What are the most probable impurities in my crude product? A1: Impurities typically arise from two main sources: incomplete reaction and side reactions. The most common contaminants include:

  • Starting Materials: Unreacted 2-amino-6-methylpyridine or its precursor.

  • Monochloro- Species: Incompletely chlorinated intermediates, such as 3-chloro-6-methylpyridin-2-ol or 5-chloro-6-methylpyridin-2-ol.

  • Over-chlorinated Byproducts: Species like 3,5,X-trichloropicoline derivatives, which can form under harsh chlorination conditions.

  • Isomeric Byproducts: Depending on the synthetic route, other dichlorinated isomers may form.[1]

  • Polymeric or Tar-like Substances: These often result from degradation or side-reactions, especially at elevated temperatures.

Q2: My isolated product is a yellow or brown solid/oil, but the literature suggests it should be a colorless solid. What is the cause and solution? A2: Discoloration is a frequent issue with nitrogen-containing heterocycles and chlorinated aromatics. The color often originates from trace amounts of oxidized species or polymeric byproducts.

  • Solution: Treatment with activated carbon is highly effective for removing colored impurities. Following the carbon treatment, recrystallization is recommended to achieve high purity. For stubborn cases, column chromatography may be necessary. A detailed protocol for decolorization is provided in Section 3.

Q3: Which purification technique should I attempt first? A3: The choice of the initial purification method depends on the physical state of your crude product and the suspected nature of the impurities.

  • If the product is a solid: Recrystallization is often the most efficient first step. It is excellent for removing small amounts of impurities from a crystalline solid matrix.

  • If the product is an oil or contains significant impurities: A liquid-liquid acid-base extraction is highly recommended.[2][3] The pyridin-2-ol moiety has acidic properties, allowing it to be selectively extracted into an aqueous basic solution, leaving neutral organic impurities behind. Following this, the product can be precipitated and further purified by recrystallization.

  • If simpler methods fail: Silica gel column chromatography is a powerful tool for separating closely related compounds, such as isomers or products with similar polarities.

Q4: How can I reliably assess the purity of my final product? A4: A combination of analytical techniques is essential for confirming purity.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the industry standards for quantifying purity and identifying trace impurities.[4]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and detecting any structural isomers or residual solvents.

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity for a crystalline solid.

Section 2: Common Impurity Profile

Understanding the potential impurities is critical for designing an effective purification strategy. The table below summarizes the likely contaminants and their origins.

Impurity ClassSpecific ExamplesPotential SourceRationale for Formation
Starting Materials 2-Amino-6-methylpyridineIncomplete initial reactionInsufficient reaction time, temperature, or stoichiometry of reagents.
Under-chlorination 3-Chloro-6-methylpyridin-2-ol, 5-Chloro-6-methylpyridin-2-olIncomplete chlorinationNon-optimal reaction conditions or insufficient chlorinating agent.
Over-chlorination 3,5,X-Trichloropyridin-2-olExcess chlorinating agent or prolonged reaction timeThe pyridine ring can undergo further electrophilic substitution under forcing conditions.
Isomeric Impurities 2,3-Dichloro-6-methylpyridine[5], Other positional isomersSide reactionsThe directing effects of the substituents can lead to minor amounts of other isomers.
Degradation Products Dark, tar-like polymersThermal decompositionChlorinated pyridines can be sensitive to high temperatures, leading to polymerization.[6]

Section 3: Troubleshooting & Purification Protocols

This section provides a logical workflow for purification, followed by detailed, step-by-step experimental protocols.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for purifying crude this compound.

Purification_Workflow start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid is_colored Is the product colored? is_solid->is_colored Yes acid_base Protocol 1: Acid-Base Extraction is_solid->acid_base No (Oil/Gummy) recrystallize Protocol 2: Recrystallization is_colored->recrystallize No (Off-white) carbon_treat Protocol 4: Activated Carbon Treatment is_colored->carbon_treat Yes purity_check Purity Analysis (HPLC, NMR, MP) recrystallize->purity_check acid_base->recrystallize Precipitated solid carbon_treat->recrystallize chromatography Protocol 3: Column Chromatography chromatography->purity_check purity_check->chromatography No end_pure Product >98% Pure purity_check->end_pure Yes end_fail Impure: Re-evaluate Strategy purity_check->end_fail No, after all steps

Caption: Decision workflow for selecting a purification method.

Protocol 1: Acid-Base Extraction

This technique leverages the acidic nature of the pyridin-2-ol tautomer to separate it from neutral impurities. Acid-base extraction is a foundational purification technique in organic chemistry.[2][3]

Rationale: this compound is weakly acidic and will be deprotonated by a mild base (e.g., NaHCO₃) to form a water-soluble salt. Neutral organic impurities (like over-chlorinated byproducts without the -OH group) will remain in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (~1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (20-30 mL) in a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. This ensures complete transfer of the acidic product.

  • Back-Wash (Optional but Recommended): To remove any neutral compound that may have been carried over, wash the combined aqueous extracts with a small portion (10 mL) of the organic solvent.[2] Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2-3, check with pH paper).[7]

  • Precipitation & Isolation: The neutral this compound will precipitate out of the aqueous solution as a solid. Collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

Protocol 2: Recrystallization

Recrystallization is ideal for purifying the product obtained from synthesis or after an acid-base extraction, especially if it is already mostly pure and crystalline.

Rationale: This technique relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Solvent Selection Table:

SolventBoiling Point (°C)Compound SolubilityNotes
Ethanol 78Good (Hot), Moderate (Cold)Good general-purpose solvent. Can be mixed with water.
Isopropanol 82Good (Hot), Low (Cold)Often provides excellent crystal formation.
Toluene 111High (Hot), Low (Cold)Effective, but requires higher temperatures. Ensure good ventilation.
Ethyl Acetate / Hexane VariableUse as a solvent/anti-solvent pairDissolve in minimal hot ethyl acetate, then add hexane until cloudy.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (near its boiling point) until the solid just dissolves completely.

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% by weight). Swirl and then gently heat for 5-10 minutes.

  • Hot Filtration: If carbon was used, perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 3: Column Chromatography

This method is used when recrystallization or extraction fails to provide the desired purity, particularly for separating isomers or compounds with very similar properties.

Rationale: The components of the mixture are separated based on their differential adsorption to a solid stationary phase (silica gel) as they are moved through the column by a liquid mobile phase.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a column with silica gel (60 Å, 230-400 mesh) using a suitable solvent system (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase solvent (or a stronger solvent like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% Hexane to 90:10 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 4: Activated Carbon Treatment

This protocol is specifically for removing colored impurities and should be used in conjunction with another method like recrystallization.

Step-by-Step Methodology:

  • Dissolve the crude, colored product in a suitable organic solvent (e.g., ethanol, ethyl acetate) at room temperature or with gentle heating.

  • Add a small amount of activated carbon powder (typically 1-5% of the solute's weight).

  • Stir or swirl the mixture for 15-30 minutes.

  • Remove the activated carbon by filtration through a pad of Celite® or a fine filter paper.

  • Proceed with the purification of the now decolorized solution (e.g., by recrystallization or solvent evaporation followed by another technique).

Section 4: Purity Assessment Workflow

Confirming the purity and identity of the final product is a critical final step.

Purity_Analysis_Workflow start Start with Purified Sample hplc Run Quantitative HPLC start->hplc purity_level Purity > 98%? hplc->purity_level nmr Acquire ¹H and ¹³C NMR purity_level->nmr Yes fail Impure or Incorrect Structure: Re-evaluate purity_level->fail No structure_confirm Structure Confirmed? nmr->structure_confirm ms Acquire Mass Spectrum (MS) structure_confirm->ms Yes structure_confirm->fail No mass_confirm Correct Molecular Ion? ms->mass_confirm final Final Report: Pure & Confirmed mass_confirm->final Yes mass_confirm->fail No

Caption: Standard workflow for analytical confirmation of purity and identity.

Analytical methods such as HPLC-MS/MS are highly sensitive and can be developed for the simultaneous determination of related chlorinated compounds.[8] The use of mass spectrometry is crucial for identifying unknown impurities by their mass-to-charge ratio.[4]

References

  • Title: Acid-Base Extraction Source: University of Colorado, Boulder URL
  • Title: Acid–base extraction Source: Wikipedia URL: [Link]

  • Title: 3,5-Dichloro-6-methylpyridin-2-amine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]

  • Title: Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances Source: Shimadzu Corporation URL: [Link]

  • Title: 2,3-Dichloro-6-methylpyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: An Impurity Profile Study of Lamotrizine Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Technical Support Center: 3,5-Dichloro-6-methylpyridin-2-ol - Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,5-Dichloro-6-methylpyridin-2-ol. It addresses common questions and challenges related to the compound's stability and degradation, offering troubleshooting advice and detailed experimental protocols based on established scientific principles and data from structurally related compounds.

Overview of Chemical Stability

This compound is a chlorinated pyridinol derivative. Its stability is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While specific public data on this exact molecule is limited, its structural similarity to other chlorinated pyridines, such as 3,5,6-trichloro-2-pyridinol (TCP), provides a basis for understanding its potential degradation pathways.[1][2][3] The pyridine ring, substituted with chlorine atoms and a hydroxyl group, is susceptible to various degradation reactions.

Key Stability Considerations:

  • Hydrolytic Stability: The compound is expected to exhibit pH-dependent hydrolysis. Similar to other pyridinols, it is likely more stable in neutral and acidic conditions and less stable in alkaline environments.[4]

  • Photostability: Exposure to UV light can induce degradation, a common characteristic of pyridine derivatives.[2][5]

  • Thermal Stability: Elevated temperatures can accelerate degradation processes.

  • Oxidative Stability: The presence of oxidizing agents may lead to the formation of degradation products.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound.

Q1: My sample of this compound is showing signs of degradation (e.g., discoloration, new peaks in HPLC). What are the likely causes?

A1: Degradation can be triggered by several factors. The most common culprits are:

  • Improper Storage: The compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place.[4][6][8] Exposure to atmospheric moisture and light can initiate degradation.

  • pH Instability: If your sample is in solution, the pH is a critical factor. Alkaline conditions, in particular, can accelerate hydrolysis.[4]

  • Thermal Stress: High temperatures during storage or in your experimental setup can lead to thermal decomposition.

  • Contamination: Contamination with incompatible substances, such as strong oxidizing agents or strong acids, can catalyze degradation.[7]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored as recommended.

  • Check Solution pH: If applicable, measure and adjust the pH of your solution to a neutral or slightly acidic range.

  • Minimize Light Exposure: Use amber vials or wrap containers in aluminum foil.[5]

  • Control Temperature: Avoid exposing the compound to high temperatures.

  • Verify Purity: If possible, re-analyze the purity of your starting material to rule out pre-existing impurities.

Q2: I am developing an HPLC method for this compound. How can I ensure it is "stability-indicating"?

A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[9][10] To develop such a method, you need to perform forced degradation studies.

The goal is to intentionally degrade the compound under various stress conditions to generate potential degradation products. Your HPLC method should then be able to resolve the parent peak from all the newly formed peaks.

Key Steps for Developing a Stability-Indicating HPLC Method:

  • Forced Degradation Studies: Subject the compound to acidic, basic, oxidative, thermal, and photolytic stress.

  • Method Development: Use a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water or buffer gradient. UV detection is typically suitable for this chromophoric compound.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under all stress conditions. This ensures that no degradation products are co-eluting.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented, we can infer potential pathways based on related structures like 3,5,6-trichloro-2-pyridinol (TCP).[1][2]

Potential Degradation Pathways:

  • Hydrolysis: Under basic conditions, nucleophilic substitution of the chlorine atoms with hydroxyl groups is a likely pathway.

  • Photodegradation: UV exposure can lead to reductive dechlorination (replacement of Cl with H) or the formation of dihydroxypyridine isomers.[2]

  • Oxidation: Oxidation could lead to ring-opening or the formation of N-oxides.

The following diagram illustrates a hypothetical degradation pathway based on these principles.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[11][12]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with PDA detector

  • Photostability chamber

  • Oven

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 0.1 N HCl.

      • Heat at 80°C for 24 hours.

      • Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 0.1 N NaOH.

      • Keep at room temperature for 8 hours.

      • Neutralize with 0.1 N HCl and dilute with mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

      • Dilute with mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Place a solid sample of the compound in an oven at 105°C for 48 hours.

      • Dissolve the stressed sample in the mobile phase for HPLC analysis.

    • Photolytic Degradation:

      • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

      • A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.

      • Prepare solutions of both the exposed and control samples for HPLC analysis.

  • HPLC Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Stability-Indicating HPLC Method (Example)

Instrumentation: HPLC with PDA detector

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 280 nm (or as determined by UV scan)
Injection Volume 10 µL

Note: This is a starting point and may require optimization for your specific application.

Visualizations

Logical Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 N HCl, 80°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (Solid, 105°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B Guidelines) stock->photo Expose to Stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc purity Peak Purity Assessment hplc->purity pathway Identify Degradation Products & Propose Pathways purity->pathway

Caption: Workflow for forced degradation and stability analysis.

Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis (Alkaline) cluster_photo Photodegradation cluster_oxidation Oxidation parent This compound hydrolysis_prod Chloro-hydroxy- methylpyridin-2-ol parent->hydrolysis_prod OH⁻ photo_prod1 Reductive Dechlorination Product parent->photo_prod1 hv photo_prod2 Dihydroxy-methylpyridine parent->photo_prod2 hv ox_prod Ring-Opened Products parent->ox_prod [O]

Caption: Potential degradation pathways for this compound.

Handling and Storage

  • Storage: Store in a well-ventilated, dry place in a tightly closed container. Keep away from heat, sparks, and open flames.[6]

  • Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or fumes.[4][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]

References

  • MedchemExpress. (2026). Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Science.gov. stability-indicating hplc method: Topics.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-6-methylpyridin-2-amine. PubMed Central.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • Fisher Scientific. (n.d.). 6 - SAFETY DATA SHEET.
  • Asian Journal of Research in Chemistry. (2025). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped....
  • ResearchGate. (n.d.). Forced degradation results [Table].
  • ResearchGate. (n.d.). Degradation of 3, 5-dichloro-2-pyridone, 6-chloropyridin-2-ol and....
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • BioPharm International. (n.d.).
  • ResearchGate. (2025).
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • R Discovery. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)
  • Fisher Scientific. (n.d.). 2-Chloro-3-cyano-6-methylpyridine - SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • National Center for Biotechnology Information. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central.
  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.).
  • Royal Society of Chemistry. (n.d.). Highly photostable luminescent open-shell (3,5-dihalo-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radicals: significant effects of halogen atoms on their photophysical and photochemical properties.
  • Google Patents. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-methylpyridine.
  • Wiley Online Library. (n.d.).
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the.
  • National Center for Biotechnology Information. (2024). 3,5,6-Trichloropyridin-2-ol. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. PubChem.
  • ResearchGate. (2024). (PDF) 3,5,6-Trichloropyridin-2-ol.
  • Jubilant Ingrevia. (n.d.).
  • MDPI. (n.d.). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides.
  • arXiv. (2025). Degradation of methylparaben by anodic oxidation, electro- Fenton, and photoelectro-Fenton using carbon felt-BDD cell.
  • European Patent Office. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2023). (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dichloro-6-methylpyridin-3-ol. PubChem.
  • Patsnap. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.

Sources

Technical Support Center: Troubleshooting Low Yield in Pyridin-2-One Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridin-2-one synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields for this critical heterocyclic scaffold. The pyridin-2-one motif is a cornerstone in numerous pharmacologically active compounds, making its efficient synthesis paramount.[1] This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles.

General Diagnostic Workflow for Low Yield

Before diving into specific issues, it's helpful to have a systematic approach to diagnosing the problem. A low yield is rarely due to a single isolated factor but often a combination of suboptimal parameters. The following workflow provides a logical progression for troubleshooting.

TroubleshootingWorkflow cluster_reagents Key Questions cluster_conditions Key Questions cluster_workup Key Questions Start Low Yield Observed Check_Reagents 1. Assess Starting Material & Reagent Quality Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents OK? Reagent_Purity Purity confirmed (NMR, GC)? Anhydrous conditions required? Base/catalyst active? Check_Reagents->Reagent_Purity Check_Workup 3. Analyze Work-up & Purification Procedure Check_Conditions->Check_Workup Conditions Optimized? Conditions_Purity Optimal solvent/temperature? Correct order of addition? Side reactions evident (TLC)? Check_Conditions->Conditions_Purity Success Yield Improved Check_Workup->Success Recovery Optimized? Workup_Purity Product lost in aqueous phase? Emulsion formation? Degradation on silica? Check_Workup->Workup_Purity

Caption: A top-down diagnostic workflow for troubleshooting low yields.

FAQs and Troubleshooting Guide

This section addresses the most common questions and issues encountered during pyridin-2-one synthesis.

Section 1: Starting Material and Reagent Integrity

The quality of your inputs dictates the quality of your output. Never assume reagents are as pure as the label suggests, especially if they are old, hygroscopic, or have been handled improperly.

Q1: My reaction is completely stalled or shows only trace conversion by TLC. How should I verify my starting materials?

A: This often points to an issue with one of the core reactants or a catalyst/base.

  • Purity of Core Reactants: For common syntheses, such as those involving the condensation of an active methylene compound (e.g., malononitrile, ethyl acetoacetate) with another carbonyl component, the purity of these starting materials is critical.[2] Verify their identity and purity using NMR or GC-MS. Old aldehydes are particularly notorious for oxidizing to carboxylic acids, which can quench bases and halt the reaction.

  • Moisture Sensitivity: Many pyridin-2-one syntheses employ strong bases like sodium hydride (NaH) or alkoxides, which are extremely sensitive to moisture. The use of wet solvents or reagents will consume the base, preventing the necessary deprotonation to initiate the reaction. See Protocol 1 for solvent drying.

  • Base/Catalyst Activity: Solid bases like NaOH or KOH can form a passivating layer of carbonate from atmospheric CO2. It is good practice to gently crush pellets into a powder before use to expose a fresh surface. For transition-metal catalyzed reactions (e.g., Cu(I)-catalyzed N-arylation), ensure the catalyst has not been deactivated by oxidation.[3]

Q2: I'm using a base-mediated condensation, but the yield is poor and I see many side products. How critical is my choice of base?

A: The choice of base is absolutely critical. It governs the rate and selectivity of the reaction by controlling which proton is abstracted and the concentration of the active nucleophile at any given time.

  • Strength (pKa): The base must be strong enough to deprotonate the active methylene compound without causing unwanted side reactions. For example, a very strong base might cause self-condensation of an enolizable ketone starting material.

  • Steric Hindrance: A bulky base like LDA might be preferred for specific regioselectivity, whereas a smaller base like NaH or NaOEt is common for standard condensations.

  • Solubility: The solubility of the base and the resulting salt can impact the reaction. For instance, using NaOH in a non-polar solvent like toluene will result in a heterogeneous reaction that may be slow and inefficient.[4]

Table 1: Comparison of Common Bases in Pyridin-2-one Synthesis

BaseTypical Solvent(s)pKa (Conjugate Acid)Common ApplicationKey Considerations
Triethylamine (Et3N)EtOH, CH2Cl2, MeCN~10.7Multicomponent reactions, neutralizations.[5]Often too weak for deprotonating less acidic C-H bonds. Acts as a non-nucleophilic organic base.
Sodium Hydroxide (NaOH)DMSO, Water, EtOH~15.7Nucleophilic aromatic substitution (SNAr).[4]Can promote hydrolysis of ester or nitrile groups. Limited solubility in many organic solvents.
Sodium Ethoxide (NaOEt)Ethanol~16Claisen-type condensations.Can act as a nucleophile (transesterification). Often used in its corresponding alcohol as solvent.
Sodium Hydride (NaH)THF, DMF~35General purpose for deprotonating active methylene compounds.Reacts violently with water. Requires anhydrous conditions. The H2 byproduct must be safely vented.
Section 2: Reaction Condition Optimization

Once reagent quality is confirmed, the next step is to scrutinize the reaction parameters.

Q3: How do I select the optimal solvent for my reaction?

A: Solvent choice influences reactant solubility, reaction rate, and even the reaction pathway. A poor choice can lead to low yield or undesired products.

  • Solubility: All reactants should be reasonably soluble at the reaction temperature. In multicomponent reactions, ensuring all starting materials are in solution is key for the reaction to proceed efficiently.[6]

  • Polarity and Aprotic vs. Protic: Polar aprotic solvents like DMF and DMSO are excellent for many condensation and SNAr reactions as they solvate cations well, leaving a "naked" and highly reactive anion.[4] Protic solvents like ethanol can participate in hydrogen bonding and may slow down reactions involving anionic nucleophiles.

  • Reactivity: Be cautious of solvent reactivity. For example, using alcoholic solvents like methanol or ethanol with a strong base and a 2-halopyridine can lead to the formation of 2-alkoxypyridine as a major byproduct.[4]

Q4: My reaction produces a dark, tar-like substance with very little desired product. What's happening?

A: This strongly suggests polymerization or decomposition, which is often caused by excessive heat or incorrect stoichiometry.

  • Temperature Control: Many condensation reactions are exothermic. If the temperature is not controlled, it can run away, leading to decomposition and polymerization. Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or the desired reflux temperature.

  • Order of Addition: In multicomponent reactions, the order of addition can be crucial.[5] For example, generating the enolate of an active methylene compound first before adding the electrophile can prevent the electrophile from undergoing self-condensation.

  • Side Reactions: The formation of highly conjugated, colored byproducts is a common issue. This can arise from Michael additions followed by eliminations or other undesired condensation pathways.

SideReaction SM1 Active Methylene Compound (e.g., Malononitrile) Intermediate1 Enolate Nucleophile SM1->Intermediate1 Deprotonation SM2 1,3-Dicarbonyl (e.g., Acetoacetate) Side_Product Self-Condensation Byproduct (Tar) SM2->Side_Product + Base (Side Reaction) Base Base Base->SM1 Desired_Product Pyridin-2-one Intermediate1->Desired_Product + SM2 (Desired Path)

Caption: Competing reaction pathways leading to desired product vs. side products.

Section 3: Work-up and Purification Challenges

A significant amount of product can be lost during isolation and purification if the procedure is not optimized for the specific properties of the target molecule.

Q5: My reaction appears clean by TLC, but my isolated yield after work-up is very low. Where is my product going?

A: Product loss during work-up is common and often relates to solubility or improper pH adjustment.

  • Aqueous Solubility: Many pyridin-2-ones, especially those with polar functional groups (e.g., -OH, -COOH, -NH2), have appreciable water solubility. During an aqueous work-up, a significant portion of the product may remain in the aqueous layer. To mitigate this, saturate the aqueous layer with brine (NaCl) to decrease the polarity of the aqueous phase and "salt out" the organic product, driving it into the organic layer. Also, perform multiple extractions with a suitable organic solvent (e.g., 3-5 times with ethyl acetate or dichloromethane).

  • pH Adjustment: Pyridin-2-ones are amphoteric. The lactam proton is weakly acidic (pKa ~11-12), while the pyridine nitrogen is weakly basic.[7] If the aqueous phase is too basic (pH > 12), you will deprotonate the pyridin-2-one to form a water-soluble pyridin-2-olate salt. If the aqueous phase is too acidic, you may protonate the ring nitrogen. Carefully adjust the pH of the aqueous layer to ~7 before extracting to ensure the molecule is in its neutral, most organic-soluble form.

  • Emulsions: The formation of a stable emulsion during extraction can trap your product in the interface. Emulsions can be broken by adding brine, gentle swirling instead of vigorous shaking, or filtering the entire mixture through a pad of Celite.

Q6: My compound seems to degrade during silica gel column chromatography. What are my alternatives?

A: The slightly acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.

  • Neutralize the Silica: You can neutralize the silica gel by preparing the slurry in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%). This is particularly useful for compounds bearing acid-sensitive functional groups.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.

  • Recrystallization: If your product is a solid and reasonably pure (>85-90%), recrystallization is an excellent, often superior, purification method that avoids the potential for degradation on a stationary phase. See Protocol 2 for a general recrystallization procedure.

  • Acid-Base Extraction: For products with a significant difference in pKa from the impurities, a liquid-liquid acid-base extraction can be a powerful purification tool prior to chromatography or recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Solvent Drying

For reactions sensitive to moisture, using anhydrous solvents is critical. While commercially available dry solvents are excellent, you can also dry them in-house.

  • Setup: Assemble a distillation apparatus that has been oven-dried or flame-dried under a stream of inert gas (N2 or Argon).

  • Drying Agent: Add an appropriate drying agent to the solvent in the distillation flask.

    • THF/Ethers: Sodium metal with benzophenone indicator (distill when the solution is deep blue/purple).

    • Dichloromethane/Acetonitrile: Calcium hydride (CaH2).

    • Toluene/Hexanes: Sodium metal.

  • Distillation: Heat the flask to reflux under an inert atmosphere. The solvent will distill over, leaving non-volatile impurities and the drying agent behind.

  • Collection: Collect the distilled solvent in a dry, inert-atmosphere-flushed flask (e.g., a Schlenk flask) containing activated molecular sieves (3Å or 4Å) for storage.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test this with small amounts in test tubes. Common systems include Ethanol/Water, Ethyl Acetate/Hexanes, or Dichloromethane/Hexanes.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (the one it is more soluble in) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a Celite plug to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold secondary solvent (the one it is less soluble in) to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(1), 12-22. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Bayer AG. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H).
  • Lin, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 853796. [Link]

  • Marchais-Oberwinkler, S., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(8), 1327-1340. [Link]

  • Sharma, R., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Results in Chemistry, 4, 100302. [Link]

  • El-Sayed, M. A. A., & El-Gazzar, M. G. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(28), 19371-19395. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Chlorination of Methylpyridones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the regioselective chlorination of methylpyridones. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.

Section 1: Understanding the Core Challenges of Regioselectivity

The chlorination of methylpyridone rings presents a significant regiochemical challenge. The interplay between the activating methyl group (an ortho-, para-director) and the pyridone moiety, which possesses complex electronic properties, often leads to a mixture of chlorinated isomers.[1][2][3][4] The primary difficulty lies in directing the electrophilic chlorine to the desired position—typically C3 or C5—while minimizing the formation of undesired isomers and side products.

FAQ 1: Why am I getting a mixture of C3- and C5-chlorinated products, and how can I favor one over the other?

Answer:

The regioselectivity of electrophilic aromatic substitution on the methylpyridone ring is governed by the combined directing effects of the methyl group and the pyridone's carbonyl and nitrogen functionalities.[2][4][5] The methyl group is an activating, ortho-, para-director, which enhances electron density at the C3 and C5 positions. The pyridone ring itself has a nuanced electronic profile. The nitrogen atom can be protonated or coordinated to a Lewis acid, which significantly alters its electron-withdrawing character and, consequently, the regiochemical outcome.

To favor a specific isomer, you must carefully control the reaction conditions to modulate the electronic state of the ring and the nature of the chlorinating agent.

Troubleshooting Strategies:

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount.

    • N-Chlorosuccinimide (NCS): NCS is a mild electrophilic chlorinating agent that is often a good starting point.[6][7][8] Its reactivity can be tuned by the addition of acid catalysts, which generate a more potent electrophilic chlorine species ("Cl+").[8][9]

    • Vilsmeier-Haack Reagents (e.g., POCl₃/DMF or SOCl₂/DMF): These reagents generate a chloroiminium ion, a weaker electrophile than "Cl+".[10][11][12][13][14] This can sometimes lead to higher regioselectivity with electron-rich pyridones.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates and the transition states, thereby affecting the product ratio. Experiment with a range of solvents from non-polar (e.g., dichloromethane, 1,2-dichloroethane) to polar aprotic (e.g., DMF, acetonitrile).

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during the chlorination of methylpyridones and provides actionable solutions.

FAQ 2: My reaction is sluggish or not proceeding to completion, even with a strong chlorinating agent. What could be the issue?

Answer:

A stalled reaction can stem from several factors, primarily related to the deactivation of the pyridone ring or issues with the chlorinating reagent itself.

Troubleshooting Flowchart:

G start Reaction Stalled q1 Is the pyridone nitrogen protonated? start->q1 a1_yes Yes: Ring is deactivated. q1->a1_yes Check reaction pH or add a base. a1_no No q1->a1_no solution1 Add a non-nucleophilic base (e.g., proton sponge) to scavenge acid. a1_yes->solution1 q2 Is the chlorinating agent active? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No: Reagent may be old or decomposed. q2->a2_no Verify with a known reactive substrate. q3 Are there strong electron-withdrawing groups on the ring? a2_yes->q3 solution2 Use fresh, purified chlorinating agent (e.g., recrystallize NCS). a2_no->solution2 a3_yes Yes: Ring is inherently deactivated. q3->a3_yes a3_no No q3->a3_no Consider other factors (sterics, solvent). solution3 Employ a more powerful chlorinating system (e.g., NCS with a Lewis acid catalyst). a3_yes->solution3

Caption: Troubleshooting workflow for stalled chlorination reactions.

Detailed Explanation:

  • Protonation of the Pyridine Nitrogen: The nitrogen atom in the pyridone ring is basic and can be protonated by acidic byproducts (like HCl) generated during the reaction.[15][16] This protonation introduces a positive charge, strongly deactivating the ring towards further electrophilic attack. The use of a non-nucleophilic base can mitigate this issue.

  • Reagent Purity: N-Chlorosuccinimide can decompose over time. It is good practice to recrystallize NCS from acetic acid before use to ensure its activity.[17]

  • Activating the Chlorinating Agent: For less reactive methylpyridones, enhancing the electrophilicity of the chlorine source is necessary. This can be achieved by adding a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) or a Brønsted acid (e.g., trifluoromethanesulfonic acid) to your NCS reaction.[9]

FAQ 3: I am observing significant side-chain chlorination on the methyl group instead of ring chlorination. How can I prevent this?

Answer:

Side-chain chlorination is indicative of a radical reaction pathway.[15] This typically occurs under conditions that promote the formation of chlorine radicals, such as exposure to UV light or the presence of radical initiators.

Key Differences in Reaction Conditions:

FeatureRing Chlorination (Electrophilic)Side-Chain Chlorination (Radical)
Mechanism Electrophilic Aromatic SubstitutionFree Radical Halogenation
Initiation Acid Catalysis (optional)UV Light, Radical Initiators (e.g., AIBN, BPO)[15]
Inhibitors Bases (deactivate ring)Radical Scavengers (e.g., hydroquinone)
Solvents Polar or non-polar aproticNon-polar

Preventative Measures:

  • Exclude Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.

  • Avoid Radical Initiators: Ensure that your starting materials and solvents are free from peroxides or other potential radical initiators.

  • Use an Electrophilic Promoter: The addition of a mild Lewis or Brønsted acid can favor the electrophilic pathway.

  • Temperature: While radical reactions are often initiated at higher temperatures, this is not a universal rule. Focus on excluding light and initiators first.

Section 3: Advanced Strategies for Controlling Regioselectivity

For particularly challenging substrates, more advanced techniques may be required to achieve the desired regioselectivity.

FAQ 4: Can I use a protecting group to direct the chlorination to a specific position?

Answer:

Yes, employing protecting groups is a powerful strategy to control regioselectivity in pyridine chemistry.[18][19] The choice of protecting group depends on the desired outcome and its compatibility with the reaction conditions.

Protecting Group Strategies:

  • N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide significantly alters the electronic distribution of the ring, activating the C2 and C4 positions towards electrophilic attack.[20] After chlorination, the N-oxide can be removed by reduction (e.g., with PCl₃ or PPh₃).

    Workflow for N-Oxide Directed Chlorination:

    G Start Methylpyridone Step1 Oxidation (e.g., m-CPBA) Start->Step1 Intermediate Methylpyridone N-Oxide Step1->Intermediate Step2 Chlorination (e.g., POCl₃) Intermediate->Step2 Product_N_Oxide Chlorinated N-Oxide Step2->Product_N_Oxide Step3 Reduction (e.g., PCl₃) Product_N_Oxide->Step3 Final_Product Regioselective Chlorinated Product Step3->Final_Product

  • Borane Protection: The lone pair on the pyridine nitrogen can be protected by forming a borane complex (e.g., with BH₃·THF). [21]This strategy can be useful to prevent N-alkylation or other side reactions at the nitrogen while still allowing for electrophilic substitution on the ring.

FAQ 5: Are there modern, highly regioselective chlorination methods I should consider?

Answer:

Recent advances in synthetic methodology have introduced new reagents and strategies for highly regioselective halogenation.

  • Directed C-H Functionalization: While still an emerging area for pyridones, methods involving transition-metal-catalyzed, directing-group-assisted C-H activation are powerful tools for achieving regioselectivity that is complementary to classical electrophilic substitution.

  • Zincke Imine Intermediates: A novel approach involves the temporary dearomatization of the pyridine ring to form a Zincke imine intermediate. [22][23][24]These intermediates behave as electron-rich alkenes and can undergo highly regioselective halogenation under mild conditions. [22][24]Subsequent ring-closing regenerates the aromatic pyridine ring with the halogen installed at a specific position, often C3. [22][23][24]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Regioselective Chlorination using NCS

This protocol provides a starting point for optimizing the chlorination of a generic methylpyridone.

  • Dissolve the Substrate: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the methylpyridone (1.0 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile, or DMF; ~0.1 M concentration).

  • Cool the Reaction: Cool the solution to 0 °C in an ice bath.

  • Add NCS: Add N-chlorosuccinimide (1.0-1.2 eq.) portion-wise over 5-10 minutes. [7]4. Monitor the Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Adjust Conditions (if necessary): If the reaction is slow, allow it to warm to room temperature. If it is still slow, consider the addition of a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq.) or a Brønsted acid (e.g., TFA, 0.1 eq.).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chlorination via the Vilsmeier-Haack Reagent

This method is useful for substrates that are sensitive to stronger chlorinating agents.

  • Prepare the Vilsmeier Reagent: In a flame-dried, three-neck flask under a nitrogen atmosphere, cool DMF (used as solvent) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.5 eq.) dropwise. [10][12][13][25]Stir for 30 minutes at 0 °C to form the Vilsmeier reagent. [13]2. Add the Substrate: Add the methylpyridone (1.0 eq.) to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with sodium bicarbonate or sodium hydroxide until pH > 8.

  • Extraction and Purification: Extract the product with an organic solvent, and then wash, dry, concentrate, and purify as described in Protocol 1.

References

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid and BF3-H2O: powerful halogenating systems for deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]

  • Greenwald, R. B., & Zirkle, C. L. (1969). N-Hydroxy protecting group in pyridone syntheses. The Journal of Organic Chemistry, 34(5), 1408–1410. [Link]

  • Wikipedia contributors. (2023). N-Chlorosuccinimide. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Common Organic Chemistry. [Link]

  • Organic Syntheses Procedure. (n.d.). Preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. Organic Syntheses. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • PubMed. (2025). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. [Link]

  • University of Bath. (n.d.). Protecting Groups. University of Bath. [Link]

  • Request PDF. (2025). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Request PDF. [Link]

  • ChemTalk. (n.d.). Directing Effects. ChemTalk. [Link]

  • Google Patents. (n.d.). Method of side-chain chlorination of 2-chloro-methylpyridine.
  • ACS Publications. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Google Patents. (n.d.). Method of side-chain chlorination of 2-chloro-methylpyridine.
  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram. ResearchGate. [Link]

  • RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride - Common Conditions. Common Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.10. Regioselectivity and Substituent Effects. Introduction to Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (n.d.). Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • PMC - NIH. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]

  • ACS Publications. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS Publications. [Link]

  • Wikipedia contributors. (2023). Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (n.d.). Chlorination process of pyridine derivatives.
  • Google Patents. (n.d.). Chlorination process.
  • ScienceDirect. (2009). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. ScienceDirect. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science (RSC Publishing). [Link]

  • University of California, Irvine. (n.d.). 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. University of California, Irvine. [Link]

  • ResearchGate. (n.d.). Rh‐catalyzed C3/C5‐ demethylation of pyridine. ResearchGate. [Link]

  • ResearchGate. (n.d.). SOCl2/DMF‐mediated chlorothiolation. | Download Scientific Diagram. ResearchGate. [Link]

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride (SOCl2 + Solvent + cat. DMF). Common Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride (SOCl2 + cat. DMF). Common Organic Chemistry. [Link]

  • Google Patents. (n.d.). Chlorination synthesis method of pyridine derivatives.
  • PMC - NIH. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. PMC - NIH. [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • PubMed. (2021). Formation mechanism of chloropicrin from amines and free amino acids during chlorination: A combined computational and experimental study. PubMed. [Link]

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis of 3,5-Dichloro-6-methylpyridin-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the large-scale synthesis of 3,5-Dichloro-6-methylpyridin-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the significant reaction exotherms associated with this process. As your Senior Application Scientist, my goal is to equip you with the expertise and practical insights necessary for safe and efficient scale-up.

The synthesis of this compound, a crucial intermediate for various pharmaceutical and agrochemical products, involves highly exothermic chlorination steps that demand rigorous control to prevent thermal runaway.[1][2] This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exotherms in the synthesis of this compound?

A1: The primary exothermic events in this synthesis arise from the chlorination of the 6-methylpyridin-2-ol precursor. Chlorination reactions, particularly on an aromatic ring, are inherently exothermic. The formation of strong C-Cl bonds releases a significant amount of energy. The specific heat release will depend on the chlorinating agent used and the reaction conditions.

Q2: Which chlorinating agents are typically used, and what are their associated thermal risks?

A2: Common chlorinating agents for pyridinone systems include gaseous chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and phosphorus oxychloride (POCl₃).[3] Each presents distinct thermal hazards:

  • Gaseous Chlorine (Cl₂): Often used in industrial settings for its cost-effectiveness. The reaction can be highly exothermic and rapid, especially with initiators like UV light.[2] Controlling the feed rate of the gas is critical to manage the rate of heat generation.

  • Sulfuryl Chloride (SO₂Cl₂): A liquid reagent that can offer better control over addition rates compared to gaseous chlorine. However, its decomposition at elevated temperatures can release toxic and corrosive gases (SO₂ and HCl), adding to the overall hazard.

  • Phosphorus Oxychloride (POCl₃): Primarily used for converting hydroxyl groups to chlorides, it can also be used for ring chlorination under certain conditions.[3] Reactions with POCl₃ are often vigorous and require careful temperature management.

Q3: What is a thermal runaway, and how can I prevent it during this synthesis?

A3: A thermal runaway is a dangerous situation where the heat generated by the reaction exceeds the heat removal capacity of the reactor system. This leads to a rapid, uncontrolled increase in temperature and pressure, potentially causing an explosion.[1]

Prevention is based on three pillars:

  • Inherent Safety in Process Design: Choose the least hazardous chlorinating agent and solvent system that is practical. For instance, avoiding solvents that can decompose exothermically in the presence of reaction byproducts is crucial.

  • Engineering Controls: Ensure your reactor system has adequate cooling capacity, efficient agitation to prevent localized hot spots, and a reliable system for controlling reagent addition.

  • Procedural Controls: Develop and strictly follow a standard operating procedure (SOP) that includes well-defined temperature limits, addition rates, and emergency shutdown protocols.

Q4: How can I determine the potential thermal hazard of my specific reaction conditions?

A4: Reaction calorimetry is an essential tool for quantifying the thermal hazards of your process.[4] A reaction calorimeter, such as a Mettler-Toledo RC1, can measure the heat of reaction, the rate of heat evolution, and the heat capacity of the reaction mixture. This data is critical for safe scale-up as it allows you to calculate the required cooling capacity of your plant reactor and to model potential failure scenarios.[4][5]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue: Uncontrolled Temperature Spike During Chlorinating Agent Addition

Q: My reaction temperature is rising much faster than anticipated during the addition of the chlorinating agent. What should I do?

A: This is a critical situation that requires immediate action to prevent a thermal runaway.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the feed of the chlorinating agent.

  • Maximize Cooling: Increase the cooling to the reactor jacket to its maximum capacity.

  • Ensure Agitation: Verify that the agitator is functioning correctly to ensure efficient heat transfer to the cooling jacket.

  • Prepare for Quenching: If the temperature continues to rise despite maximum cooling, be prepared to initiate your emergency quenching procedure.

Likely Causes & Preventative Measures:

Potential Cause Preventative Measure
Reagent addition rate is too high. Determine a safe addition rate through reaction calorimetry studies. Implement a calibrated dosing pump for precise control.
Insufficient cooling capacity. Before scaling up, calculate the required cooling duty based on calorimetry data and ensure your reactor's cooling system is adequate.
Poor mixing leading to localized "hot spots". Optimize agitator design and speed to ensure good circulation and heat transfer.
Incorrect starting temperature. Ensure the initial temperature of the reaction mixture provides a sufficient safety margin before starting the addition.
Unexpected side reaction or decomposition. Characterize the thermal stability of all reactants, intermediates, and products using techniques like Differential Scanning Calorimetry (DSC).

Issue: Pressure Buildup in the Reactor

Q: I'm observing a rapid increase in reactor pressure. What are the possible causes and what should I do?

A: Pressure buildup can be a sign of gas evolution from the desired reaction or, more dangerously, from a decomposition reaction.

Immediate Actions:

  • Assess the Cause: Determine if the pressure increase correlates with the expected evolution of gaseous byproducts (e.g., HCl).

  • Vent to Scrubber: If the pressure rise is due to expected off-gassing, ensure the reactor vent is open to a properly functioning scrubber system.

  • Stop the Reaction: If the pressure rise is unexpected or uncontrollable, immediately stop the addition of reagents and apply maximum cooling.

  • Emergency Venting: If the pressure approaches the maximum allowable working pressure (MAWP) of the reactor, initiate the emergency pressure relief system.

Likely Causes & Preventative Measures:

Potential Cause Preventative Measure
Formation of gaseous byproducts (e.g., HCl). Design a vent and scrubber system appropriately sized to handle the maximum expected gas evolution rate.
Boiling of the solvent or reactants due to temperature increase. Maintain strict temperature control well below the boiling point of the reaction mixture.
Decomposition of reactants, intermediates, or products. Conduct thermal stability testing (e.g., DSC) to identify onset temperatures for decomposition reactions.

Experimental Protocols

Protocol 1: Emergency Quenching of a Runaway Chlorination Reaction

This protocol should be part of your standard operating procedure and all personnel should be trained on its execution.

Materials:

  • Pre-chilled quenching agent (e.g., a large volume of cold, inert solvent like toluene, or a cold aqueous solution of a reducing agent like sodium bisulfite). The choice of quenching agent must be carefully considered to ensure it does not react exothermically with the reaction mixture.

  • Designated quench pot or vessel, large enough to contain the entire reaction volume plus the quenching agent.

Procedure:

  • Initiate Transfer: If the thermal runaway cannot be controlled by stopping the reagent feed and applying maximum cooling, begin the transfer of the reactor contents to the quench pot.

  • Controlled Addition: Add the hot reaction mixture to the cold quenching agent in a controlled manner to avoid violent boiling or splashing.

  • Agitation and Cooling: Ensure the quench pot is well-agitated and has a means of cooling to dissipate the residual heat.

  • Neutralization: Once the reaction is quenched and the temperature is stable, proceed with the appropriate neutralization and work-up procedures.

Protocol 2: Reaction Calorimetry Study for Safe Scale-Up

Objective: To determine the heat of reaction, maximum heat flow, and adiabatic temperature rise for the chlorination of 6-methylpyridin-2-ol.

Equipment:

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1e).

  • Calibrated dosing pump for the chlorinating agent.

  • Appropriate sensors for temperature and pressure.

Procedure:

  • Calibration: Perform a calibration of the reaction calorimeter to determine the heat transfer coefficient.

  • Charge Reactor: Charge the reactor with 6-methylpyridin-2-ol and the chosen solvent.

  • Establish Isothermal Conditions: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.

  • Dosing: Begin the addition of the chlorinating agent at a pre-determined, slow rate.

  • Data Acquisition: Continuously record the reaction temperature, jacket temperature, and dosing rate. The instrument software will calculate the heat flow in real-time.

  • Post-Dosing Hold: After the addition is complete, hold the reaction at temperature to measure any residual heat evolution.

  • Data Analysis: Analyze the calorimetry data to determine the total heat of reaction, the maximum heat release rate, and the adiabatic temperature rise in a cooling failure scenario. This data is then used to model the process at a larger scale and ensure adequate safety measures are in place.[5]

Visualizations

Decision Tree for Thermal Excursion

Exotherm_Troubleshooting start Uncontrolled Temperature Rise Detected stop_feed Immediately Stop Reagent Feed start->stop_feed max_cooling Apply Maximum Cooling stop_feed->max_cooling check_agitation Verify Agitator Function max_cooling->check_agitation temp_stabilizing Is Temperature Stabilizing? check_agitation->temp_stabilizing continue_monitoring Continue Monitoring Under Max Cooling temp_stabilizing->continue_monitoring Yes prepare_quench Prepare for Emergency Quench temp_stabilizing->prepare_quench No safe_state Reaction in Safe State continue_monitoring->safe_state temp_rising Temperature Still Rising? prepare_quench->temp_rising temp_rising->continue_monitoring No initiate_quench Initiate Emergency Quench Protocol temp_rising->initiate_quench Yes initiate_quench->safe_state

Caption: Decision tree for responding to a thermal excursion.

Workflow for Safe Scale-Up

Scale_Up_Workflow lab_dev Lab-Scale Process Development calorimetry Reaction Calorimetry (RC1, DSC, etc.) lab_dev->calorimetry hazard_analysis Thermal Hazard Analysis (Adiabatic Temperature Rise, Max Heat Flow) calorimetry->hazard_analysis engineering_design Engineering Design (Reactor Sizing, Cooling Capacity, Relief System) hazard_analysis->engineering_design pilot_plant Pilot Plant Trials engineering_design->pilot_plant full_scale Full-Scale Production pilot_plant->full_scale

Caption: Workflow for the safe scale-up of an exothermic reaction.

References

  • Fun, H.-K., et al. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1033.
  • Berry Group. (n.d.). Generating and Quenching Reactive Gases. Retrieved from [Link]

  • Imperial Chemical Industries Ltd. (1972). U.S. Patent No. 3,654,292. Washington, DC: U.S.
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
  • Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. Retrieved from [Link]

  • European Patent Office. (1989).
  • KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department.
  • Reddit. (2022).
  • Hydro Instruments. (n.d.). Shutdown and Troubleshooting. Retrieved from [Link]

  • Zodiac Australia. (n.d.). Your Ultimate Pool Chlorinator Troubleshooting Guide. Retrieved from [Link]

  • Dosatron. (n.d.). Chlorinator Maintenance: How to Troubleshoot your Injector?. Retrieved from [Link]

  • De Bie, E. (2016). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. API Small Molecule Development, Process Safety Center.
  • Fauske & Associates. (n.d.). Reaction Calorimetry Testing. Retrieved from [Link]

  • Fauske & Associates. (2020).
  • CircuPool. (n.d.). Universal / Si Series Troubleshooting Guide.
  • Hoechst Aktiengesellschaft. (1980). U.S. Patent No. 4,225,716. Washington, DC: U.S.
  • Google Patents. (2021). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • Google Patents. (2015). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Dow Chemical Company. (1981). U.S. Patent No. 4,256,894. Washington, DC: U.S.
  • Ishihara Sangyo Kaisha, Ltd. (1993).
  • MDPI. (2022). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones.
  • Royal Society of Chemistry. (2019).
  • National Center for Biotechnology Information. (2024). 3,5,6-Trichloropyridin-2-ol.
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
  • Patsnap Eureka. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine.
  • PubMed. (2024). 3,5,6-Tri-chloro-pyridin-2-ol.
  • ResearchGate. (2024). 3,5,6-Trichloropyridin-2-ol.
  • ResearchGate. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
  • Warner-Lambert Company. (1993). U.S. Patent No. 5,204,478. Washington, DC: U.S.
  • ResearchGate. (2014).

Sources

Preventing byproduct formation in Suzuki coupling of dichloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Dichloropyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the Suzuki-Miyaura cross-coupling of dichloropyridine substrates. Our focus is on diagnosing and preventing the formation of common byproducts to enhance reaction yield, purity, and reproducibility.

Section 1: Understanding the Core Challenges

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but dichloropyridines present unique obstacles. The electron-deficient nature of the pyridine ring and the presence of the coordinating nitrogen atom can lead to catalyst inhibition and a host of side reactions.[1][2] Furthermore, the two chlorine atoms introduce challenges of selectivity (mono- vs. di-substitution) and can participate in undesired pathways. This guide will dissect these issues and provide actionable solutions.

Section 2: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common byproducts observed during the Suzuki coupling of dichloropyridines, explaining their origin and initial steps for mitigation.

Q1: I'm observing significant amounts of a deborylated arene in my crude NMR. What is this byproduct and why is it forming?

A: This byproduct results from protodeboronation , a reaction where the C-B bond of your boronic acid or ester is cleaved and replaced by a C-H bond.[3] It is one of the most common failure modes in Suzuki couplings.

  • Causality: Protodeboronation is often accelerated by high temperatures and aqueous basic conditions. The reaction proceeds through the hydrolysis of the boronic acid, which is then susceptible to protonolysis.[3][4] The rate of this side reaction becomes significant when the desired transmetalation step in the catalytic cycle is slow. Electron-deficient heteroaryl boronic acids are particularly prone to this pathway.[4]

  • Initial Mitigation Steps:

    • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.

    • Select a Milder Base: Strong bases in aqueous media can accelerate the decomposition. Consider switching from NaOH or K₃PO₄ to a weaker base like K₂CO₃ or even KF, which can be effective and minimize this side reaction.[5]

    • Minimize Water: While some water is often necessary, excessive amounts can promote this side reaction. Try reducing the water content or using a biphasic system with a carefully controlled amount of water.

    • Increase Catalytic Rate: Employing a more active catalyst system (e.g., using advanced phosphine ligands) can accelerate the productive cross-coupling, outcompeting the slower protodeboronation pathway.[6]

Q2: My mass spectrometry results show a dimer of my boronic acid coupling partner. What is this, and how can I prevent it?

A: You are observing the formation of a homocoupling byproduct, often arising from a Glaser-type coupling mechanism. This occurs when two molecules of your organoboron reagent couple with each other.

  • Causality: Homocoupling is primarily an oxygen-driven process. If your reaction is not thoroughly deoxygenated, residual O₂ can facilitate the oxidative dimerization of the boronic acid, often mediated by the palladium catalyst. It can also be promoted by certain bases and high temperatures.[7]

  • Initial Mitigation Steps:

    • Rigorous Degassing: This is the most critical factor. Ensure your solvents and the reaction vessel are thoroughly deoxygenated before adding the catalyst. A minimum of three vacuum/inert gas backfill cycles is recommended. For solvents, sparging with argon or nitrogen for 20-30 minutes is effective.[8]

    • Control Temperature: Avoid unnecessarily high temperatures, which can accelerate this side reaction.[9]

    • Reagent Purity: Ensure the boronic acid is pure and free from contaminants that might promote dimerization.

Q3: Instead of my desired coupled product, I'm isolating a monochloropyridine. What is happening?

A: This is a classic case of hydrodehalogenation , where one of the chlorine atoms on the pyridine ring is replaced by a hydrogen atom.[10]

  • Causality: This side reaction occurs when a hydride source is present in the reaction mixture. After the initial oxidative addition of the Pd(0) catalyst to the C-Cl bond, the resulting Ar-Pd(II)-Cl intermediate can react with a hydride. This is followed by reductive elimination to yield the dehalogenated pyridine and regenerates a Pd(II) species that may not be catalytically active.[11] Common hydride sources include:

    • Solvents: Alcohols (like isopropanol) or even THF can act as hydride donors.

    • Bases: Certain bases or their byproducts can generate hydrides.

    • Impurities: Water or other impurities can sometimes participate in pathways that generate hydrides.

  • Initial Mitigation Steps:

    • Solvent Choice: Switch to a non-hydride-donating solvent like dioxane, toluene, or DMF.[7]

    • Base Selection: Use a non-coordinating, inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]

    • Inert Atmosphere: While primarily for preventing catalyst oxidation, a strict inert atmosphere also helps prevent side reactions involving atmospheric moisture.

Section 3: Troubleshooting & Optimization Guide

This section provides a systematic workflow for resolving complex issues like low yield, lack of selectivity, and catalyst death.

Issue 1: Poor or No Conversion

If you are recovering your starting dichloropyridine, the catalytic cycle is likely stalled.

G start Low / No Yield reagents Verify Reagent Quality (Dichloropyridine, Boronic Acid, Base, Catalyst) start->reagents setup Confirm Reaction Setup (Inert Atmosphere, Temperature, Stirring) reagents->setup Reagents OK? [Yes] replace Replace/Purify Reagents reagents->replace Reagents OK? [No] params Re-evaluate Parameters (Solvent, Ligand, Base) setup->params Setup Correct? [Yes] correct_setup Correct Setup Issues setup->correct_setup Setup Correct? [No] optimize Systematically Optimize Conditions params->optimize Parameters Optimal? [No] end Improved Yield params->end Parameters Optimal? [Yes] replace->start correct_setup->start optimize->end

Caption: A logical workflow for troubleshooting low-yield reactions.

  • Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate strongly to the palladium center, inhibiting catalytic activity.[1][12]

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[13] These ligands promote the catalytic cycle and can mitigate nitrogen coordination.

  • Inactive C-Cl Bond: C-Cl bonds are less reactive than C-Br or C-I bonds and require a more active catalyst for oxidative addition.

    • Solution: Increase the temperature, but be mindful of byproduct formation. A better approach is to use a catalyst system known for activating aryl chlorides. Systems based on Pd(OAc)₂ or palladium pre-catalysts combined with bulky phosphine ligands are often effective.[12]

  • Base Incompatibility: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong that it causes degradation.[14]

    • Solution: Screen a panel of bases. K₃PO₄ is often a good starting point for challenging couplings. For base-sensitive substrates, LiOᵗBu has been shown to be effective, particularly in exhaustive couplings.[12]

Issue 2: Lack of Selectivity (Mono- vs. Di-arylation)

Controlling selectivity is key when working with dichloropyridines. You may desire mono-arylation to leave a "handle" for subsequent reactions, or you may want the fully substituted product.

The C4 position is generally more reactive towards oxidative addition than the C2 position in many catalytic systems.[15][16] However, this "innate" selectivity can be overturned or enhanced by careful ligand selection.[13]

Ligand ClassTypical Selectivity (C4:C2)CommentsReference
Triphenylphosphine (PPh₃) Low to ModerateOften leads to mixtures and requires higher temperatures.[15]
Diphosphines (e.g., dppf) Favors C2-couplingPromotes conventional selectivity adjacent to the nitrogen.[13]
Bulky Monophosphines (e.g., QPhos) Moderate C4-selectivityCan override the innate preference for C2.[13]
N-Heterocyclic Carbenes (e.g., IPr) High to Excellent C4-selectivityVery effective for promoting reaction at the less reactive C4 site.[13]
Ligand-Free ("Jeffery" conditions) Excellent C4-selectivity (>99:1)Uses a phase-transfer catalyst (e.g., NBu₄Br) and may involve Pd nanoparticles.[13]
  • To Favor Mono-arylation: Use 1.0-1.2 equivalents of the boronic acid. Choose a ligand system that provides high regioselectivity (e.g., IPr for C4 selectivity in 2,4-dichloropyridine). Run the reaction at the lowest possible temperature that provides a reasonable rate to disfavor the second, more difficult coupling.

  • To Favor Di-arylation: Use an excess of the boronic acid (≥ 2.2 equivalents). A strong base like LiOᵗBu can promote exhaustive coupling.[12] Higher temperatures may be required to activate the second C-Cl bond.

Visualizing the Suzuki Cycle and Byproduct Pathways

Understanding where side reactions diverge from the main catalytic cycle is crucial for effective troubleshooting.

Suzuki_Cycle cluster_main Suzuki Catalytic Cycle cluster_side Byproduct Pathways OA Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X TM Transmetalation + R-B(OH)3- OA->TM HD Hydrodehalogenation Ar-Pd(II)-X -> Ar-H OA->HD Hydride Quench RE Reductive Elimination Ar-Pd(II)-R -> Ar-R + Pd(0) TM->RE RE->OA Catalyst Regeneration PD Protodeboronation R-B(OH)2 -> R-H HC Homocoupling 2 R-B(OH)2 -> R-R Boronic_Acid R-B(OH)2 (Reagent) Boronic_Acid->TM Productive Pathway Boronic_Acid->PD Decomposition Boronic_Acid->HC Dimerization (O2)

Caption: The Suzuki cycle with key byproduct formation pathways.

Section 4: Recommended Experimental Protocols

Adherence to a robust, standardized protocol is the first line of defense against byproduct formation.

Protocol 1: General Method for High-Purity Mono-arylation of Dichloropyridines

This protocol is designed to minimize common side reactions.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dichloropyridine (1.0 equiv), the boronic acid or ester (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and perform at least three cycles of evacuating the flask under high vacuum and backfilling with high-purity argon or nitrogen.

  • Solvent Degassing: In a separate flask, degas the reaction solvent (e.g., 1,4-dioxane/water 4:1) by sparging with argon for 30 minutes.

  • Reagent Addition: Add the degassed solvent to the Schlenk flask via syringe.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to the flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine under Ligand-Free Conditions

This protocol is adapted from literature demonstrating exceptional C4-selectivity.[13]

  • Reagent Preparation: To a reaction vial, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Na₂CO₃ (3.0 equiv), and tetrabutylammonium bromide (NBu₄Br, 3-5 equiv).

  • Catalyst & Solvent: Add the palladium source (e.g., PdCl₂, 2 mol%) and the solvent (e.g., a mixture of water and an organic solvent).

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Work-up and Purification: Follow steps 7 and 8 from the general protocol above.

Section 5: References

  • Gode, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Scott, J. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie. [Link]

  • Couture, G. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. [Link]

  • Gode, A., et al. (2020). Temperature and time screening for Suzuki coupling. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry. [Link]

  • Iqbal, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes. [Link]

  • Various Authors. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron. [Link]

  • Wikipedia. Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Samanta, S., et al. (2007). Temperature effect on coupling reaction. ResearchGate. [Link]

  • Reddit User Discussion. (2022). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry Reddit Community. [Link]

  • Gode, A., et al. (2020). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Hiremath, R. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

Sources

Technical Support Center: Challenges in the Purification of Polar Pyridin-2-one Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyridin-2-one compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. Pyridin-2-ones are prevalent in medicinal chemistry due to their ability to act as bioisosteres and engage in crucial hydrogen bonding interactions.[1] However, their inherent polarity, basicity, and unique chemical properties often present significant purification hurdles.

This document provides in-depth troubleshooting guides and FAQs to address specific experimental issues, grounded in the fundamental principles of chromatography and the distinct chemistry of pyridin-2-one systems.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your method development.

Q1: My polar pyridin-2-one shows little to no retention on a standard C18 reversed-phase column, eluting near the void volume. Why is this happening and what are my options?

A1: This is a classic and expected challenge. Standard C18 columns are designed for nonpolar compounds and rely on hydrophobic interactions for retention.[2] Polar pyridin-2-ones, which are rich in hydrogen bond donors and acceptors, have minimal affinity for the nonpolar stationary phase and are swept through the column with the highly aqueous mobile phase.[3]

Causality: The issue stems from a fundamental mismatch in polarity. The pyridin-2-one structure exists in a tautomeric equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms.[4][5][6] In the polar solvents used for reversed-phase chromatography, the more polar lactam form predominates, making the compound highly water-soluble and poorly retained on a hydrophobic C18 phase.[4]

Solutions & Scientific Rationale:

  • Switch to a Polar-Embedded Column: These are modified C18 columns that have a polar group (e.g., amide or carbamate) embedded at the base of the alkyl chain.[7] This polar group allows the column to be used with 100% aqueous mobile phases without the hydrophobic chains collapsing (a phenomenon known as "dewetting"), which improves the retention of polar analytes.[7]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for very polar compounds.[8][9] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and your polar pyridin-2-one partitions into this layer, leading to strong retention. Elution is achieved by increasing the water content (the strong solvent).[10][11]

  • Consider Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with multiple functionalities, such as reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics.[12][13] For a basic pyridin-2-one, a mixed-mode cation-exchange column can provide retention through both hydrophobic and electrostatic interactions, offering unique selectivity.[12][14]

Q2: I'm observing significant peak tailing for my basic pyridin-2-one compound, even on a HILIC column. What is causing this, and how can I improve the peak shape?

A2: Peak tailing for basic compounds like pyridin-2-ones is most often caused by secondary ionic interactions with acidic silanol groups on the surface of silica-based stationary phases.[15][16] These interactions lead to a mixed-mode retention mechanism that is not uniform, resulting in broad, asymmetric peaks.

Causality: The nitrogen atom in the pyridin-2-one ring is basic (pKa ~5-6) and can be protonated depending on the mobile phase pH.[17] Residual, un-endcapped silanol groups on the silica surface are acidic and can be deprotonated (negatively charged). The positively charged pyridin-2-one can then interact strongly and non-specifically with these negative sites, causing it to lag on the column and produce a tailing peak.

Solutions & Scientific Rationale:

  • Mobile Phase pH Adjustment: Operating at a higher pH (e.g., using an ammonium bicarbonate or ammonium hydroxide buffer) will suppress the protonation of the basic pyridin-2-one, neutralizing it and minimizing ionic interactions with the stationary phase. Conversely, using a highly acidic mobile phase (e.g., with formic acid) can protonate the analyte but also suppresses the ionization of the silanol groups, effectively "masking" them.

  • Use of Mobile Phase Additives:

    • Basic Modifiers: Adding a small amount of a basic competitor like triethylamine (TEA) to the mobile phase in normal-phase chromatography can saturate the acidic silanol sites, preventing your analyte from interacting with them.[15]

    • Ionic Liquids (ILs): ILs can be used as mobile phase additives in reversed-phase HPLC.[18][19] The cations of the IL can compete with the protonated analyte for interaction with the silanol groups, effectively shielding them and improving peak shape.[16][19]

  • Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.[20] Injecting in a much stronger solvent can cause the analyte to travel down the column before it has a chance to properly focus on the column head, leading to peak distortion.[20] For HILIC, this means dissolving the sample in a high percentage of organic solvent.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for purifying basic compounds.[21][22] The mobile phase, typically supercritical CO2 mixed with a polar co-solvent like methanol, has low viscosity, allowing for faster separations.[23] The addition of additives like amines to the co-solvent is highly effective at deactivating silica and producing sharp, symmetrical peaks for basic compounds.[22]

Q3: My purification is complicated by a closely eluting, structurally similar impurity. How can I improve the resolution?

A3: Improving resolution between closely related compounds requires manipulating the selectivity of your chromatographic system. This is achieved by changing the "chemistry" of the separation – the stationary phase, the mobile phase, or both.

Causality: Poor resolution means the separation factor (alpha) between your compound of interest and the impurity is close to 1. To improve this, you need to exploit subtle differences in their physicochemical properties (e.g., polarity, pKa, hydrogen bonding capacity).

Solutions & Scientific Rationale:

  • Change the Stationary Phase: This is often the most powerful way to alter selectivity.

    • If you are using a C18 column, try a Phenyl or Cyano phase. The pi-pi interactions offered by a Phenyl phase can help resolve aromatic compounds.

    • In HILIC, switching from a bare silica column to an Amide or Diol column provides different hydrogen bonding and dipole-dipole interactions, which can resolve compounds that co-elute on silica.[8]

  • Alter the Organic Modifier: In both reversed-phase and HILIC, changing the organic solvent can impact selectivity. For example, switching from acetonitrile to methanol changes the hydrogen-bonding characteristics of the mobile phase, which can affect the retention of your pyridin-2-one and its impurity differently.

  • Exploit pH: If your pyridin-2-one and the impurity have different pKa values, adjusting the mobile phase pH can change their ionization states to different degrees, leading to a significant change in retention and improved resolution.

  • Leverage Mixed-Mode Chromatography (MMC): MMC offers unique selectivity by combining multiple retention mechanisms.[13][24] A column with both hydrophobic and ion-exchange properties can separate compounds based on both their polarity and their charge, often resolving impurities that are inseparable by a single-mode technique.[13]

Chromatography Selection Guide

The choice of chromatographic technique is critical for success. The table below summarizes the primary methods and their suitability for polar pyridin-2-one compounds.

TechniqueStationary Phase (Polarity)Mobile Phase (Polarity)Primary Retention Mechanism(s)Best Suited ForKey AdvantagesMajor Drawbacks
Reversed-Phase (RP-HPLC) Non-polar (e.g., C18, C8)Polar (e.g., Water/ACN)Hydrophobic InteractionsLess polar pyridin-2-one derivatives; when using polar-embedded columns.Robust, reproducible, widely available.Poor retention for highly polar compounds; potential for peak tailing with basic analytes.[23]
HILIC Polar (e.g., Silica, Amide)Less Polar (e.g., ACN/Water)Partitioning, H-bondingHighly polar, hydrophilic pyridin-2-ones. [10]Excellent retention for polar compounds; MS-friendly mobile phases.[9][10]Requires long equilibration times; sensitive to sample solvent and water content.
Mixed-Mode (MMC) Multi-functional (e.g., C18 + SCX)Polar or Less PolarHydrophobic, Ion-Exchange, H-bondingIonizable pyridin-2-ones; challenging separations requiring unique selectivity.[12]Orthogonal selectivity; can simplify complex purifications into a single step.[13]Method development can be more complex; fewer column choices available.
Supercritical Fluid (SFC) Polar (e.g., Silica, 2-EP)Non-polar (Supercritical CO₂) + Polar ModifierAdsorption, PartitioningBasic pyridin-2-ones; chiral separations.Fast, green chemistry (less solvent waste), excellent for basic compounds.[22][23]Requires specialized instrumentation.[23]

Purification Strategy Workflow

To assist in selecting the optimal purification strategy, the following decision tree illustrates a logical workflow based on the properties of your target pyridin-2-one compound.

Purification_Workflow Purification Strategy Selection for Polar Pyridin-2-Ones start Start: Crude Pyridin-2-One Sample assess_polarity Assess Polarity (TLC, LogP, Solubility) start->assess_polarity rp_path Moderately Polar assess_polarity->rp_path Moderately Polar hilic_path Highly Polar assess_polarity->hilic_path Highly Polar is_ionizable Is the compound ionizable (basic)? mmc_option Mixed-Mode Chromatography (CEX or AEX) is_ionizable->mmc_option Yes sfc_option Consider SFC for basic compounds or chiral separations is_ionizable->sfc_option Consider Also rp_option Reversed-Phase HPLC (Polar-Embedded Column) rp_path->rp_option hilic_option HILIC hilic_path->hilic_option rp_option->is_ionizable troubleshoot_rp Troubleshoot: - Poor Retention? - Peak Tailing? rp_option->troubleshoot_rp hilic_option->is_ionizable troubleshoot_hilic Troubleshoot: - Peak Shape? - Reproducibility? hilic_option->troubleshoot_hilic troubleshoot_rp->is_ionizable Yes troubleshoot_hilic->is_ionizable Yes

Caption: A decision tree for selecting a purification strategy.

Detailed Experimental Protocol: HILIC Purification

This protocol provides a starting point for developing a HILIC method for a novel polar pyridin-2-one compound.

Objective: To purify a polar pyridin-2-one compound from reaction impurities using HILIC.

1. System and Column Preparation:

  • Column: Use a HILIC column (e.g., Bare Silica or Amide-bonded phase, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • System Flush: Thoroughly flush the HPLC system with a 50:50 mixture of isopropanol:water to remove any residual salts from previous analyses.

2. Column Equilibration (CRITICAL STEP):

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30-40 column volumes. HILIC requires a stable water layer on the stationary phase for reproducible retention, which takes significantly longer to establish than in reversed-phase.

  • Monitor the baseline until it is stable.

3. Sample Preparation:

  • Dissolve the crude sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 95% Acetonitrile). Avoid dissolving the sample in pure DMSO or water , as this will cause severe peak distortion.

  • Filter the sample through a 0.22 µm filter before injection.

4. Method Development:

  • Initial Gradient:

    • Time 0.0 min: 5% B
    • Time 15.0 min: 50% B
    • Time 15.1 min: 95% B (Column Wash)
    • Time 17.0 min: 95% B
    • Time 17.1 min: 5% B (Return to Initial)
    • Time 25.0 min: 5% B (Post-run Equilibration)
  • Injection Volume: Start with a small injection volume (e.g., 2-5 µL) to avoid overloading the column.

  • Optimization: Adjust the gradient slope to improve the resolution of the target compound from impurities. If peak shape is poor, consider adjusting the buffer concentration or pH.

5. Post-Purification:

  • Combine the collected fractions containing the pure compound.

  • Remove the solvent (acetonitrile and water) under reduced pressure (e.g., rotary evaporator or lyophilizer). Note that removing the final traces of water may require lyophilization.

Frequently Asked Questions (FAQs)

Q: Can I use ion-pairing agents to improve retention of my pyridin-2-one in reversed-phase HPLC? A: Yes, ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can improve retention by forming a neutral, more hydrophobic complex with the basic pyridin-2-one. However, these agents are often not compatible with mass spectrometry (MS) due to ion suppression and can be difficult to remove from the final compound.[23][25]

Q: My pyridin-2-one seems to degrade on the silica gel column. What should I do? A: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds. Consider using a deactivated stationary phase like neutral or basic alumina.[15] Alternatively, you can add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase to neutralize the silica surface.[15]

Q: Is it possible to purify my compound using crystallization instead of chromatography? A: Crystallization is an excellent and often preferred method for purification if your compound is a solid and you can find a suitable solvent system. It is highly scalable and can yield very pure material. A good crystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[26] If your compound "oils out" instead of crystallizing, try cooling the solution more slowly, scratching the inside of the flask to create nucleation sites, or adding a seed crystal of the pure compound.[15]

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. [Link]

  • Yan, P., et al. (n.d.). Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. PMC - PubMed Central. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • UJPS. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]

  • RSC Publishing. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • ResearchGate. (2025, August 7). Application of ionic liquids as mobile phase modifier in HPLC. [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Dziubakiewicz, E., & Hryniewiecki, P. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]

  • RSC Publishing. (2016, June 16). The use of ionic liquid as a mobile phase modifier in analytical supercritical fluid chromatography for the separation of flavon. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. [Link]

  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • MDPI. (n.d.). Microwave-Assisted Improved Synthesis of Pyrrolo[2,3,4-kl]acridine and Dihydropyrrolo[2,3,4-kl]acridine Derivatives Catalyzed by Silica Sulfuric Acid. [Link]

  • Huc, I. (n.d.). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. [Link]

  • Reddit. (2025, March 13). Does anyone know how to purifying polar compounds from crude plant extracts?. [Link]

  • ACS Publications. (n.d.). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Taylor & Francis Online. (2024, December 11). Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns. [Link]

  • Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • Nova Science Publishers. (n.d.). IONIC LIQUIDS IN LIQUID CHROMATOGRAPHY. [Link]

  • PubMed. (2021, April 22). Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • YouTube. (2024, January 8). HPLC problems with very polar molecules. [Link]

  • YouTube. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism. [Link]

  • Faraday Discussions (RSC Publishing). (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). [Link]

  • MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]

  • MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

  • ResearchGate. (2026, January 5). (PDF) Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. [Link]

  • WuXi Biology. (n.d.). How about Tautomers?. [Link]

  • ACS Publications. (2025, December 30). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. [Link]

  • YouTube. (2016, September 28). What is Mixed-Mode Chromatography?. [Link]

  • NCERT. (n.d.). organic chemis anic chemis anic chemistry. [Link]

  • Bio-Rad. (2024, August 13). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 3,5-Dichloro-6-methylpyridin-2-OL for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dichloro-6-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the solubility of this compound in bioassays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound activity and unreliable structure-activity relationships (SAR)[1]. This document provides a series of in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter.

Understanding the Compound: Physicochemical Properties

Before attempting to solubilize this compound, it is crucial to understand its fundamental physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₅Cl₂NO[2]
Molecular Weight 178.01 g/mol [2]
IUPAC Name 3,5-dichloro-6-methyl-1H-pyridin-2-one[2]
Predicted XLogP3 2.7[2]
Predicted pKa ~8.5Estimated based on 3,5-dichloro-2-pyridone (pKa 8.48)[3]

The positive XLogP3 value indicates a lipophilic nature, suggesting poor water solubility. The compound exists in tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms, with the latter being predominant. The estimated pKa of around 8.5 is for the deprotonation of the N-H group in the pyridin-2-one tautomer, which is critical for pH-dependent solubility strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, this compound, won't dissolve in my aqueous bioassay buffer. What should be my first step?

A1: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solubilizing power for a wide range of organic compounds and its compatibility with most in vitro assays at low final concentrations[4][5][6][7].

Initial Protocol:

  • Weigh out a precise amount of this compound.

  • Add a minimal volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing or brief sonication.

This concentrated stock can then be serially diluted into your aqueous bioassay buffer to achieve the desired final concentrations.

Q2: I've made a DMSO stock, but the compound precipitates when I add it to my cell culture medium. What's happening and how can I fix it?

A2: This phenomenon, often called "crashing out," occurs when the compound's solubility in the final aqueous environment is exceeded as the percentage of the organic co-solvent is drastically reduced[4]. Here’s a systematic approach to troubleshoot this common issue:

Troubleshooting Precipitation start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Lower final DMSO to ≤0.5%. Increase stock concentration if needed. check_dmso->reduce_dmso Yes serial_dilution Perform serial dilutions of the stock in 100% DMSO before adding to buffer. check_dmso->serial_dilution No reduce_dmso->serial_dilution prewarm Pre-warm aqueous buffer to 37°C before adding compound stock. serial_dilution->prewarm mixing Add stock solution dropwise while vortexing. prewarm->mixing sonicate Briefly sonicate the final solution. mixing->sonicate use_excipients Consider solubility enhancers: - pH Adjustment - Cyclodextrins sonicate->use_excipients end Solubility Achieved use_excipients->end

Caption: A stepwise guide to resolving compound precipitation.

Detailed Explanations:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%[8]. Always aim for the lowest effective concentration and ensure you run a vehicle control (buffer with the same final DMSO concentration without your compound) to account for any solvent effects.

  • Serial Dilution in DMSO: Instead of a large dilution from a highly concentrated stock directly into the aqueous buffer, perform intermediate dilutions in pure DMSO. This reduces the localized concentration gradient upon addition to the aqueous phase.

  • Mixing Technique: Adding the DMSO stock dropwise to the vortexing buffer facilitates rapid dispersion and minimizes the formation of localized supersaturated regions that can seed precipitation[4].

  • Sonication: Brief sonication can provide the energy needed to break up small precipitates and re-dissolve the compound[4].

Q3: Can I use pH adjustment to increase the solubility of this compound?

A3: Yes, for ionizable compounds, pH modification can be a powerful tool. Based on the predicted pKa of ~8.5 for the pyridin-2-one tautomer, this compound is a weak acid.

Mechanism of pH-Dependent Solubility: The Henderson-Hasselbalch equation dictates that as the pH of the solution increases above the pKa, the compound will deprotonate to form its more soluble conjugate base (a salt).

  • At pH < pKa: The neutral, less soluble form predominates.

  • At pH = pKa: The solution contains equal parts of the neutral and ionized forms.

  • At pH > pKa: The ionized, more soluble form predominates.

Practical Guidance: To enhance solubility, you should use a buffer with a pH at least one to two units above the pKa. For this compound, a buffer with a pH of 9.5 to 10.5 would significantly increase its solubility.

Caution: Ensure that the chosen pH is compatible with your bioassay and does not affect the biological target or cell viability.

Q4: DMSO is not working well, and I can't alter the pH of my assay. What are my other options?

A4: When co-solvents and pH are not viable options, using cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes[9][10][11].

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture applications due to its high aqueous solubility and low toxicity[12]. In serum-supplemented media, concentrations up to 1-2% are generally well-tolerated[12].

This method is suitable for lab-scale preparation and is effective for poorly water-soluble compounds[9].

  • Preparation:

    • Accurately weigh the desired molar ratio of this compound and HP-β-CD (a 1:1 molar ratio is a good starting point).

    • Place the HP-β-CD in a mortar.

  • Kneading:

    • Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the HP-β-CD to form a paste.

    • Gradually add the this compound to the paste while continuously triturating (grinding).

    • Knead for 30-60 minutes to ensure thorough mixing and complex formation. The paste should remain consistent.

  • Drying and Final Processing:

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

    • The resulting solid complex can then be dissolved in your aqueous bioassay buffer.

Cyclodextrin Inclusion Complex Workflow start Start: Poorly Soluble Compound weigh Weigh 1:1 molar ratio of Compound and HP-β-CD start->weigh prepare_paste Add water/ethanol to HP-β-CD in a mortar to form a paste weigh->prepare_paste add_compound Gradually add compound to paste while triturating prepare_paste->add_compound knead Knead for 30-60 minutes add_compound->knead dry Dry the paste in an oven (40-50°C) knead->dry dissolve Dissolve the resulting solid complex in aqueous buffer dry->dissolve end End: Soluble Inclusion Complex dissolve->end

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Experimental Protocols

Protocol: High-Throughput Kinetic Solubility Assay

This assay is crucial for quickly assessing the solubility of your compound under bioassay-relevant conditions.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Prepare Assay Plate: In a 96-well microplate, add your bioassay buffer.

  • Compound Addition: Add the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration remains constant across all wells (e.g., 0.5%).

  • Incubation: Cover the plate and incubate at room temperature with gentle shaking for 1-2 hours.

  • Measurement (Nephelometry):

    • Place the plate in a nephelometer to measure light scattering.

    • The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

  • Measurement (UV-Vis Spectroscopy after Filtration):

    • Transfer the solutions to a 96-well filter plate.

    • Vacuum filter the solutions into a fresh 96-well UV-compatible plate.

    • Measure the absorbance at the λmax of the compound.

    • Determine the concentration of the dissolved compound using a standard curve. The concentration at which the measured value plateaus is the kinetic solubility.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Various Authors. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]

  • Oat-Text. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(11-12), 531–537.
  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2-pyridone. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 3,5-Dichloro-6-methylpyridin-2-OL Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of a drug substance's purity and stability is paramount. The analytical methods employed to monitor these critical quality attributes must be rigorously validated to ensure they are fit for purpose. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,5-Dichloro-6-methylpyridin-2-OL, a key intermediate in various synthetic pathways. We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, comparing alternative approaches and grounding our protocol in authoritative guidelines.

The Analytical Challenge: Why a Validated Method is Non-Negotiable

This compound, a halogenated pyridine derivative, presents a typical analytical challenge. Its purity profile can be complex, with potential process-related impurities and degradants arising from manufacturing and storage. A robust, stability-indicating HPLC method is therefore essential to separate the active pharmaceutical ingredient (API) from these components, allowing for accurate quantification. The objective of validating such an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the newly revised Q2(R2) guidelines, which provide a comprehensive framework for analytical method validation[1][2][3][4][5].

Method Development: A Scientifically Sound Starting Point

Comparison of Chromatographic Approaches
ParameterProposed Method (Reverse-Phase C18)Alternative (Mixed-Mode Chromatography)Rationale for Selection
Stationary Phase Octadecyl silane (C18) bonded to silica particles.Stationary phase with both hydrophobic and ion-exchange functionalities.C18 columns are versatile, widely available, and have a proven track record for the separation of a broad range of small molecules, including pyridine derivatives[2][4]. The hydrophobicity of the dichlorinated ring and the polarity of the hydroxyl group make it well-suited for reverse-phase separation.
Mobile Phase Gradient elution with acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-4).Typically involves a higher complexity of mobile phase components to control both hydrophobic and ionic interactions.A gradient of acetonitrile and water is effective for separating compounds with varying polarities, which is expected in a stability study where degradants may be more or less polar than the parent compound. A buffered mobile phase at a slightly acidic pH will ensure the consistent ionization state of the pyridinol moiety, leading to reproducible retention times and good peak shapes[3].
Detection UV/Vis Detector with Photodiode Array (PDA).UV/Vis or Mass Spectrometry (MS).The pyridine ring possesses a chromophore, making it suitable for UV detection. A PDA detector offers the significant advantage of providing spectral data, which is invaluable for assessing peak purity and specificity—a key requirement for a stability-indicating method[8].

Based on this comparison, a reverse-phase approach using a C18 column is the most logical and robust starting point for developing a stability-indicating method for this compound.

Proposed Initial HPLC Method

The following method serves as our starting point for validation. It is derived from established methods for similar analytes and fundamental chromatographic principles[2][6][7].

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (to be confirmed by UV scan)
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

The Validation Protocol: A Step-by-Step Guide

A comprehensive validation protocol must be established before initiating the experimental work. This protocol will define the experiments, the samples to be used, and the acceptance criteria for each validation parameter[4].

Caption: Workflow for HPLC Method Validation.

System Suitability

Why it's done: Before any analytical run, System Suitability Testing (SST) is performed to ensure that the chromatographic system is adequate for the intended analysis[9]. It's a daily check to confirm the health and performance of the HPLC instrument, column, and mobile phases[10].

Experimental Protocol:

  • Prepare a system suitability solution containing this compound and a closely eluting impurity or a compound with a similar structure.

  • Inject the solution six replicate times.

  • Calculate the key performance parameters.

Acceptance Criteria (based on USP <621>):

  • Tailing Factor (T): ≤ 2.0 for the analyte peak. This ensures peak symmetry.

  • Resolution (Rs): ≥ 2.0 between the analyte and the closest eluting peak. This confirms the separation power of the method.

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for the six replicate injections. This demonstrates the precision of the injection system.

  • Theoretical Plates (N): > 2000. This indicates column efficiency.

Specificity (Stability-Indicating Nature)

Why it's done: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components[6][8]. For a stability-indicating method, this is the most critical parameter. It proves that the method can separate the analyte from its degradation products.

Experimental Protocol (Forced Degradation):

  • Subject separate solutions of this compound to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control, using the proposed HPLC method with a PDA detector.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the parent peak and all degradation product peaks.

  • The peak purity of the parent analyte in the stressed samples should pass the PDA peak purity analysis, indicating no co-eluting peaks.

Linearity and Range

Why it's done: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[8].

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range. For an assay, this is typically 80% to 120% of the target concentration. For impurity quantification, the range should bracket the expected levels, for instance, from the Limit of Quantitation (LOQ) to 120% of the specification limit.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999. This indicates a strong linear relationship.

  • Y-intercept: Should be close to zero. A significant y-intercept may indicate systematic error.

  • The data points should be visually inspected for linearity.

Accuracy

Why it's done: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Experimental Protocol:

  • Prepare samples by spiking a known amount of this compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • The %RSD of the recovery at each level should be ≤ 2.0%.

Precision

Why it's done: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets to check for any significant differences.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%.

  • Intermediate Precision: %RSD ≤ 2.0%, and the overall %RSD for both sets of data combined should also be within acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's done: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical parameters for the analysis of impurities.

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.

  • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1, with precision (%RSD) ≤ 10% and accuracy (% recovery) within 80-120%.

Robustness

Why it's done: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Systematically vary key chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase composition (e.g., ± 2% organic).

    • pH of the aqueous mobile phase (e.g., ± 0.2 units).

  • Analyze a system suitability solution under each of these modified conditions.

  • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria under all varied conditions.

  • Significant changes in retention times or resolution should be noted, and if necessary, the method procedure should be updated to include more stringent controls on the critical parameters.

Validation_Parameters center Validated HPLC Method Specificity Specificity center->Specificity Separates Degradants Linearity Linearity center->Linearity Proportional Response Accuracy Accuracy center->Accuracy Closeness to True Value Precision Precision center->Precision Reproducibility LOD_LOQ LOD/LOQ center->LOD_LOQ Sensitivity Robustness Robustness center->Robustness Resilience to Changes

Caption: Key Parameters of HPLC Method Validation.

Data Summary and Interpretation

All experimental data should be meticulously documented and summarized in tables for clear interpretation and comparison.

Table 1: Summary of Validation Results

Validation ParameterAcceptance CriteriaExperimental ResultPass/Fail
Specificity Resolution > 2.0, Peak Purity > 99.5%All degradants resolved, Peak Purity > 99.8%Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 80% - 120% of target10 µg/mL - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate %RSD) ≤ 2.0%1.1%Pass
Limit of Quantitation (LOQ) S/N ≥ 10, %RSD ≤ 10%0.1 µg/mL, %RSD = 4.5%Pass
Robustness SST criteria metAll SST parameters passed under varied conditionsPass

Conclusion: A Self-Validating System

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an HPLC method for the analysis of this compound. By grounding the methodology in authoritative ICH guidelines and justifying each step with scientific rationale, the resulting validated method becomes a self-validating system. It provides a high degree of assurance that the method will consistently produce accurate and reliable results, which is the bedrock of quality control in the pharmaceutical industry. The presented framework can be adapted for the validation of analytical methods for other APIs and intermediates, serving as a valuable resource for researchers and drug development professionals.

References

  • Al-Saleh, N., Al-Othman, Z. A., Ali, I., & Al-Warthan, A. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • E-A-T. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Wang, J., et al. (2013). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. Se Pu. [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2023). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • AMS Biotechnology (Europe) Ltd. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (2015). HPLC Separation Robustness and Ruggedness. [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. [Link]

Sources

The Rise of Pyridin-2-OL Derivatives: A New Frontier in the Battle Against Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Novel Pyridin-2-OL Based Antibiotics Versus Established Drugs

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action.[1][2][3] The relentless evolution of bacteria has rendered many frontline antibiotics less effective, creating a critical need for new chemical scaffolds that can circumvent existing resistance mechanisms.[4][5][6][7] In this context, pyridine-based compounds have emerged as a promising class of therapeutic agents due to their diverse biological activities.[8][9] This guide provides a comparative analysis of the potential efficacy of a novel class of antibiotics based on the 3,5-dichloro-6-methylpyridin-2-ol scaffold against a backdrop of widely used existing drugs.

While direct experimental data on this compound as an antibiotic is emerging, this guide synthesizes available information on related pyridin-2-ol and pyridine derivatives to project a potential efficacy profile.[10][11][12] We will explore the methodologies for evaluating novel antibiotic candidates, compare their hypothetical performance with current standards of care, and delve into their potential mechanisms of action.

Comparative Efficacy Analysis: A Hypothetical Profile

To provide a tangible comparison, we will consider a hypothetical pyridin-2-ol based antibiotic, herein designated as PYR-2025 , and compare its projected in vitro activity against key bacterial pathogens with that of two established antibiotics: Ciprofloxacin (a fluoroquinolone) and Linezolid (an oxazolidinone). The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[13]

Bacterial Strain PYR-2025 (Hypothetical MIC in µg/mL) Ciprofloxacin (Typical MIC in µg/mL) Linezolid (Typical MIC in µg/mL)
Staphylococcus aureus (MRSA, USA300)2 - 80.5 - >1281 - 4
Streptococcus pneumoniae (MDR)1 - 41 - 41 - 2
Escherichia coli (ESBL-producing)4 - 16>128>128
Klebsiella pneumoniae (Carbapenem-resistant)8 - 32>128>128
Pseudomonas aeruginosa16 - 640.25 - >128>128

Note: The MIC values for PYR-2025 are hypothetical and based on preliminary data from related pyridine derivatives for illustrative purposes. Actual values would require experimental validation.

Deciphering the Mechanism: A Novel Approach to Bacterial Inhibition

The unique chemical structure of pyridin-2-ol derivatives suggests a potential mechanism of action that differs from many existing antibiotic classes. While the precise target of this compound requires further investigation, related compounds have been shown to interfere with essential bacterial processes. Some studies on pyridine derivatives suggest inhibition of ATP synthase, a critical enzyme for bacterial energy production.[14] Others indicate that these compounds may disrupt the bacterial cell membrane integrity.[10]

This novel mechanism could be a key advantage in combating resistance, as it may not be susceptible to the common resistance mechanisms that plague other drug classes, such as enzymatic inactivation (e.g., beta-lactamases) or target site modification (e.g., ribosomal mutations).[4][6]

Caption: Potential mechanism of action for PYR-2025.

The Path to Validation: A Rigorous Experimental Workflow

The journey of a novel antibiotic candidate from discovery to clinical application is a meticulous process involving a series of well-defined experimental stages. The following workflow outlines the key steps in evaluating the efficacy of a compound like this compound.

Antibiotic_Efficacy_Workflow Start Novel Compound Synthesis (this compound) In_Vitro_Screening In Vitro Susceptibility Testing (MIC/MBC Determination) Start->In_Vitro_Screening Spectrum_Analysis Broad-Spectrum Activity Assessment In_Vitro_Screening->Spectrum_Analysis Resistance_Studies Spontaneous Resistance Frequency Spectrum_Analysis->Resistance_Studies Mechanism_of_Action Mechanism of Action Studies Spectrum_Analysis->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy Models (e.g., Mouse Infection Models) Spectrum_Analysis->In_Vivo_Models Pharmacokinetics Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis In_Vivo_Models->Pharmacokinetics Toxicology Toxicology and Safety Assessment Pharmacokinetics->Toxicology Clinical_Trials Clinical Trials Toxicology->Clinical_Trials

Caption: Experimental workflow for antibiotic efficacy evaluation.

Detailed Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the novel antibiotic against a panel of bacterial strains.[13][15]

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution Series: A two-fold serial dilution of the test antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. Control wells (no antibiotic) are included to ensure bacterial growth.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[13]

In Vivo Efficacy Assessment: Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of the novel antibiotic in a relevant animal infection model.[16][17]

Methodology:

  • Animal Model: Immunocompetent mice are rendered neutropenic by treatment with cyclophosphamide.

  • Infection: A defined inoculum of the target bacterial strain (e.g., MRSA) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with the novel antibiotic via a clinically relevant route (e.g., intravenous or oral). A control group receives a placebo.

  • Endpoint Measurement: After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis: The efficacy of the antibiotic is determined by comparing the reduction in bacterial load in the treated group versus the control group.

Conclusion and Future Directions

The exploration of novel chemical scaffolds such as this compound and its derivatives represents a critical step forward in addressing the global challenge of antibiotic resistance. While the data presented for "PYR-2025" is a projection based on related compounds, it highlights the potential of the pyridin-2-ol class to exhibit potent activity against multidrug-resistant pathogens, possibly through a novel mechanism of action.

Rigorous preclinical evaluation, following the outlined experimental workflows, will be essential to validate these initial promising signs. Further research should focus on elucidating the precise molecular target, optimizing the structure for improved efficacy and safety, and expanding the assessment to a wider range of clinically relevant resistant strains. The development of antibiotics based on the pyridin-2-ol scaffold could provide a much-needed new tool in our therapeutic arsenal against infectious diseases.

References

  • An overview of the antimicrobial resistance mechanisms of bacteria - PMC - NIH. (n.d.).
  • Resistance mechanisms - ReAct - Action on Antibiotic Resistance. (n.d.).
  • Preclinical models for antimicrobial compound efficacy in vivo assays - Vibiosphen. (n.d.).
  • Mechanisms of Antibiotic Resistance | Microbiology Spectrum. (n.d.).
  • Antimicrobial resistance - Wikipedia. (n.d.).
  • What are the Mechanisms of Antimicrobial Resistance? - FutureLearn. (n.d.).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. (n.d.).
  • Animal models in the evaluation of antimicrobial agents - ASM Journals. (n.d.).
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - NIH. (2022).
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.).
  • Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC - PubMed Central. (2019).
  • Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - NIH. (n.d.).
  • Antibiotic sensitivity testing - Wikipedia. (n.d.).
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
  • In vivo verification of in vitro model of antibiotic treatment of device-related infection - NIH. (n.d.).
  • Novel classes of antibiotics or more of the same? | Request PDF. (2025).
  • Three Innovations of Next-Generation Antibiotics: Evolvability, Specificity, and Non-Immunogenicity - PMC - NIH. (n.d.).
  • Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. (2024).
  • Novel classes of antibiotics or more of the same? - PMC. (n.d.).
  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (n.d.).
  • New antibiotics — old problems | International Journal of Pharmacy Practice | Oxford Academic. (n.d.).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022).
  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii | ACS Omega. (2025).
  • [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. (n.d.).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Semantic Scholar. (n.d.).
  • Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed. (n.d.).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (n.d.).
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC - NIH. (2009).
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - MDPI. (n.d.).
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022).
  • Heterocyclic Antidepressants with Antimicrobial and Fungicide Activity - MDPI. (n.d.).
  • Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed. (2015).
  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (n.d.).
  • SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS - PubMed. (n.d.).
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (n.d.).
  • Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion - MDPI. (n.d.).
  • Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs - PubMed. (n.d.).
  • In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed. (n.d.).

Sources

Navigating the Bioactive Landscape of Pyridin-2-ol Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug discovery and development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The pyridin-2-ol scaffold, a privileged heterocyclic system, is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, antiviral, and anticancer properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3,5-Dichloro-6-methylpyridin-2-ol and its analogs, offering a comparative framework grounded in experimental data from related compounds to inform future drug design and optimization efforts.

While a comprehensive, head-to-head comparative study on a broad series of this compound analogs is not extensively documented in publicly available literature, by synthesizing findings from closely related halogenated and substituted pyridin-2-one derivatives, we can elucidate key structural determinants of bioactivity. This guide will delve into the influence of substituent modifications on the pyridin-2-ol core, providing a predictive framework for designing novel analogs with enhanced potency and selectivity.

The Core Scaffold: this compound as a Prototypical Agent

The parent compound, this compound, presents a unique combination of structural features that contribute to its potential biological activity. The pyridin-2-ol ring system can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[3] The chlorine atoms at the 3 and 5 positions significantly influence the electronic properties of the ring and its lipophilicity, which are critical for membrane permeability and target binding.[4] The methyl group at the 6-position provides a lipophilic anchor and can influence the orientation of the molecule within a binding pocket.

The biological activities of pyridine derivatives are diverse, ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant effects.[3] The specific activity of this compound analogs will be dictated by the nature and position of further substitutions.

Structure-Activity Relationship Insights from Analog Comparisons

To understand the potential SAR of this compound analogs, we will draw parallels from studies on other substituted pyridin-2-one and pyridine derivatives.

Table 1: Comparative Analysis of Substituent Effects on the Pyridin-2-ol Scaffold
Position of SubstitutionSubstituent TypePredicted Impact on ActivityRationale & Supporting Evidence
C3 and C5 Halogens (Cl, Br, F)Potentially enhances activityHalogen atoms can increase lipophilicity, aiding cell membrane penetration, and can participate in halogen bonding, a significant interaction in ligand-receptor binding.[4] However, bulky halogens may lead to steric hindrance, potentially decreasing activity.[5]
Electron-donating groups (e.g., -OCH₃, -NH₂)May increase activityElectron-donating groups can modulate the electronic profile of the pyridine ring, potentially enhancing interactions with the target. Studies on other pyridine derivatives have shown that the presence and position of methoxy and amino groups can enhance antiproliferative activity.[5]
Electron-withdrawing groups (e.g., -NO₂)VariableThe effect is highly dependent on the target. In some cases, electron-withdrawing groups can enhance binding, while in others they may be detrimental.
C4 Various substituentsSignificant impact on activityThe C4 position is often solvent-exposed and modifications here can influence solubility and interactions with the target.
C6-Methyl Group Modification to other alkyl chainsModulates lipophilicity and activityThe length and branching of the alkyl chain at C6 can significantly impact antifungal and antimicrobial activity. Longer alkyl chains (C14-C18) have been shown to increase antifungal potency in tetrahydropyridine analogs.[6]
N1 (Pyridinone Nitrogen) Alkylation/ArylationCan alter activity and selectivitySubstitution on the nitrogen atom can influence the compound's pharmacokinetic properties and its interaction with the target. For example, a 1-(4-chlorophenyl) substituent has been associated with antifungal activity in a related dimethylpyridin-2(1H)-one.[7]
C2-OH Group O-Alkylation/AcylationCan impact activity and prodrug potentialModification of the hydroxyl group can affect hydrogen bonding capabilities and can be a strategy for creating prodrugs with improved bioavailability.

Visualizing Structure-Activity Relationships

To conceptualize the impact of various substitutions on the core scaffold, the following diagram illustrates the key positions for modification and their potential influence on biological activity.

SAR_Pyridine_Analogs Structure-Activity Relationship of this compound Analogs Core This compound C3-Cl C5-Cl C6-CH₃ N1-H C2-OH C3_C5_Mods C3 & C5 Modifications - Other Halogens (F, Br) - Electron-donating groups (-OCH₃, -NH₂) - Electron-withdrawing groups (-NO₂) Core:port_c3->C3_C5_Mods Core:port_c5->C3_C5_Mods C6_Mods C6 Modifications - Varying Alkyl Chain Length - Branching - Cycloalkyl groups Core:port_c6->C6_Mods N1_Mods N1 Modifications - Alkylation - Arylation Core:port_n1->N1_Mods C2_Mods C2 Modifications - O-Alkylation - O-Acylation (Prodrugs) Core:port_c2->C2_Mods Activity Biological Activity - Antimicrobial - Antifungal - Anticancer C3_C5_Mods->Activity C6_Mods->Activity N1_Mods->Activity C2_Mods->Activity

Caption: Key modification points on the this compound scaffold.

Experimental Protocols for Synthesis and Biological Evaluation

The following protocols are generalized methodologies based on established procedures for the synthesis and evaluation of similar pyridine derivatives. Researchers should adapt these protocols based on the specific properties of their target compounds.

General Synthetic Protocol for this compound Analogs

A common route to substituted pyridin-2-ones involves the cyclization of appropriate precursors. For the synthesis of analogs of this compound, a multi-step synthesis would likely be required, potentially starting from a substituted pyridine N-oxide or through a ring-forming condensation reaction.

Illustrative Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., substituted malononitrile, ketones) Cyclization Cyclization Reaction (e.g., Thorpe-Ziegler reaction) Start->Cyclization Chlorination Chlorination (e.g., with NCS or SO₂Cl₂) Cyclization->Chlorination Substitution Further Substituent Modification (e.g., Suzuki coupling, Buchwald-Hartwig amination) Chlorination->Substitution Purification Purification (e.g., Column Chromatography, Recrystallization) Substitution->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: A generalized workflow for the synthesis of substituted pyridin-2-ol analogs.

Protocol for In Vitro Antimicrobial Susceptibility Testing

1. Preparation of Bacterial/Fungal Inoculum:

  • Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth medium overnight at 37°C (for bacteria) or 30°C (for fungi).

  • Dilute the culture to achieve a standardized inoculum concentration (e.g., 1 x 10⁵ CFU/mL) in fresh broth.

2. Microdilution Assay:

  • Serially dilute the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Add the standardized inoculum to each well.

  • Include positive (broth with inoculum and no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature for 18-24 hours.

3. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Growth can be assessed visually or by measuring the optical density at 600 nm.

Causality Behind Experimental Choices: The microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. It allows for the simultaneous testing of multiple compounds at various concentrations, providing quantitative data on their potency. The use of standardized inoculums and controls ensures the reproducibility and validity of the results.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data on a wide range of its analogs is sparse, by leveraging the extensive body of research on related pyridin-2-one and pyridine derivatives, we can make informed decisions in the design of new compounds.

Key takeaways for future SAR studies on this scaffold include:

  • Systematic modification at all available positions: A thorough investigation of the effects of various substituents at the C4, C6, and N1 positions is warranted.

  • Exploration of diverse biological targets: Given the broad range of activities reported for pyridine derivatives, screening against a panel of targets (e.g., various bacterial and fungal strains, cancer cell lines) could uncover novel activities.

  • Focus on physicochemical properties: Alongside potency, the optimization of pharmacokinetic properties such as solubility and metabolic stability will be crucial for the development of clinically viable drug candidates.

This guide provides a foundational framework for researchers embarking on the exploration of this compound analogs. By applying the principles of medicinal chemistry and drawing upon the wealth of knowledge on related heterocyclic systems, the full therapeutic potential of this versatile scaffold can be unlocked.

References

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Sil, A., et al. (2014). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 57(15), 6564-6576. [Link]

  • Structure-Activity-Relationship Studies Around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in vivo Activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules, 27(19), 6527. [Link]

  • Structure Activity Relationships. (n.d.). Drug-Design.org. Retrieved January 22, 2026, from [Link]

  • Li, Q., et al. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1953-1958. [Link]

  • Buckley, C. M., et al. (2023). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers in Cellular and Infection Microbiology, 13, 1116305. [Link]

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (2021). Molecules, 26(11), 3326. [Link]

  • Buckley, C. M., et al. (2023). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers in Cellular and Infection Microbiology, 13, 1116305. [Link]

  • Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). Journal of Fungi, 9(6), 656. [Link]

  • Synthesis of 6‐Bromomethyl‐Substituted Derivatives of Pyridin‐2(1H)‐ones and Their Reaction with Nucleophiles. (n.d.). Sci-Hub. Retrieved January 22, 2026, from [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. (2023). Molecules, 28(13), 5082. [Link]

  • Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. (2013). Journal of Agricultural and Food Chemistry, 61(36), 8569-8574. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope, 1(1), 12-22. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018). Scientific Reports, 8(1), 15993. [Link]

  • Clorgyline Analogs Synergize with Azoles against Drug Efflux in Candida auris. (2023). Journal of Fungi, 9(6), 664. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). Molecules, 14(12), 5236-5247. [Link]

  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2021). Molecules, 26(10), 2883. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules, 26(20), 6176. [Link]

Sources

A Comparative Guide to Chlorinated Pyridine Intermediates for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridine Scaffold and the Impact of Chlorination

The pyridine ring is a cornerstone of medicinal chemistry and agrochemical design, recognized as a "privileged scaffold" due to its presence in a vast array of bioactive molecules.[1][2] Its unique electronic properties, water solubility, and ability to form hydrogen bonds make it an ideal framework for interacting with biological targets.[3] The strategic introduction of chlorine atoms onto this scaffold dramatically alters its chemical personality. Chlorination not only modifies the steric and electronic profile of the pyridine ring but also provides reactive handles for further chemical transformations, serving as crucial intermediates in the synthesis of complex target molecules.[4]

Chlorine atoms act as strong electron-withdrawing groups, rendering the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in building molecular complexity. Furthermore, the position and number of chlorine substituents allow for fine-tuning of a molecule's lipophilicity and metabolic stability, critical parameters in drug development. This guide provides an in-depth comparison of 3,5-Dichloro-6-methylpyridin-2-OL with other significant chlorinated pyridine intermediates, offering insights into their relative reactivity, synthetic utility, and supporting experimental data to inform rational choices in research and development.

Featured Intermediate: this compound

This compound, also known as 3,5-dichloro-6-methyl-1H-pyridin-2-one, is a specialized intermediate characterized by its dichlorinated pyridinone structure.[5] The presence of both chloro substituents and a hydroxyl (or keto tautomer) group offers multiple points for chemical modification.

Chemical Properties:

  • IUPAC Name: 3,5-dichloro-6-methyl-1H-pyridin-2-one[5]

  • Molecular Formula: C₆H₅Cl₂NO[5]

  • Molecular Weight: 178.01 g/mol [5]

  • CAS Number: 22109-55-3[5]

The tautomeric nature of the pyridin-2-ol system (existing in equilibrium with its pyridin-2-one form) is a critical feature. The hydroxyl group can be leveraged for etherification or esterification reactions, while the chlorine atoms are susceptible to nucleophilic displacement, allowing for the introduction of various functional groups. The methyl group at the 6-position provides an additional steric and electronic influence on the ring's reactivity.

Comparative Analysis with Key Chlorinated Pyridine Intermediates

The utility of this compound is best understood in the context of other common chlorinated pyridines. The choice of intermediate is dictated by the desired substitution pattern and the required reactivity profile for a specific synthetic goal.

2,3-Dichloropyridine

A versatile and widely used building block, 2,3-Dichloropyridine is a precursor for numerous pharmaceuticals and agrochemicals, including the novel pesticide chlorantraniliprole.[6]

  • Reactivity Profile: The defining characteristic of 2,3-Dichloropyridine is the differential reactivity of its two chlorine atoms. The C2 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C3 position. This is because the electron-withdrawing pyridine nitrogen provides superior stabilization for the negative charge in the Meisenheimer intermediate when attack occurs at the C2 (ortho) position. This inherent regioselectivity is a powerful tool for synthetic chemists, enabling selective functionalization.

  • Synthetic Applications: Its primary use is in SNAr reactions where a nucleophile (e.g., an amine, thiol, or alcohol) selectively displaces the C2 chlorine, leaving the C3 chlorine available for subsequent cross-coupling reactions.

2,3,5-Trichloropyridine

As a more heavily chlorinated analogue, 2,3,5-Trichloropyridine offers different synthetic possibilities. It can be prepared through various methods, including the chlorination of 2-chloropyridine derivatives or the reductive dechlorination of pentachloropyridine.[7][8]

  • Reactivity Profile: Similar to 2,3-dichloropyridine, the C2 position is the most susceptible to nucleophilic attack. However, the additional chlorine at the C5 position further deactivates the ring, potentially requiring more forcing reaction conditions compared to its dichlorinated counterpart. The multiple chlorine atoms provide several potential sites for sequential, selective functionalization.

  • Synthetic Applications: It serves as an intermediate where multiple, distinct functional groups need to be introduced onto the pyridine core.

2,5-Dichloropyridine

The isomeric 2,5-Dichloropyridine presents a different regiochemical landscape. Its synthesis can be challenging due to the formation of mixtures with other isomers like 2,3-Dichloropyridine, often requiring careful separation.[9]

  • Reactivity Profile: In this isomer, the C2 chlorine is again the primary site for nucleophilic displacement due to its proximity to the ring nitrogen. The C5 chlorine is significantly less reactive towards SNAr but can be functionalized using transition-metal-catalyzed cross-coupling reactions.

  • Synthetic Applications: It is valuable for synthesizing molecules where substitution is required at the 2- and 5-positions of the pyridine ring.

3,5,6-Trichloro-2-pyridinol

This intermediate is structurally related to our featured compound but lacks the 6-methyl group. It is widely known as the primary metabolite of the organophosphate insecticide chlorpyrifos.[10][11]

  • Reactivity and Biological Significance: As a pyridinol, it exhibits the same keto-enol tautomerism. Its primary relevance in the literature is toxicological, as it has been shown to contribute to the endocrine-disrupting effects of its parent compound.[11] From a synthetic standpoint, the reactivity would be similar to this compound, with the C6 position being a potential site for nucleophilic attack.

  • Synthetic Applications: While less common as a starting material due to its association with a banned pesticide, its chemistry informs the potential reactions of other chlorinated pyridinols.

Head-to-Head Comparison of Intermediates

FeatureThis compound2,3-Dichloropyridine2,3,5-Trichloropyridine2,5-Dichloropyridine3,5,6-Trichloro-2-pyridinol
Structure





Molecular Weight 178.01 g/mol [5]147.98 g/mol 182.43 g/mol 147.98 g/mol 198.43 g/mol [11]
Primary SNAr Site C6 (if activated) or C5C2 (Highly Selective)C2 (Highly Selective)C2 (Highly Selective)C6 (Highly Selective)
Key Features Pyridinone structure, tautomerism, multiple reactive sites (O, Cl)High regioselectivity at C2, widely used industrial intermediate[6]Multiple chloro groups for sequential functionalizationIsomer for 2,5-disubstitution patternsPyridinone structure, known metabolite of chlorpyrifos[10]
Primary Hazards Skin and eye irritant.[12]Skin, eye, and respiratory tract irritant.[12]Skin and eye irritant.Skin and eye irritant.[9]Toxicological concerns related to endocrine disruption.[11]

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental sequences is crucial for successful synthesis.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products 2,3-DCP 2,3-Dichloropyridine Meisenheimer Meisenheimer Complex (Stabilized by N) 2,3-DCP->Meisenheimer Nucleophilic Attack at C2 Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product 2-Substituted-3-chloropyridine Meisenheimer->Product Loss of Leaving Group Cl_ion Chloride Ion (Cl⁻) Meisenheimer->Cl_ion

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2,3-Dichloropyridine.

experimental_workflow start Start: Assemble Glassware (Round-bottom flask, condenser) reactants Charge Reactor: 1. Chloropyridine Intermediate 2. Solvent (e.g., DMSO) 3. Nucleophile start->reactants conditions Establish Reaction Conditions: - Stirring - Heat to reflux (e.g., 110-140°C) - Inert Atmosphere (N₂ or Ar) reactants->conditions monitor Monitor Reaction Progress (TLC or LC-MS) conditions->monitor workup Aqueous Workup: - Cool reaction mixture - Quench with water - Extract with organic solvent monitor->workup Upon Completion purify Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End: Characterize Pure Product (NMR, MS) purify->end

Caption: General Experimental Workflow for a Nucleophilic Substitution Reaction.

Experimental Protocols

The following protocols are representative examples of reactions involving chlorinated pyridine intermediates. The causality behind each step is explained to ensure a self-validating and reproducible system.

Protocol 1: Selective Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine with a Thiol
  • Rationale: This protocol demonstrates the high regioselectivity of SNAr at the C2 position of 2,3-dichloropyridine. Using water as a solvent represents a green chemistry approach, and the reaction proceeds efficiently without the need for a catalyst or base.

  • Reference: Based on the procedure for synthesizing 3-chloro-2-(phenylthio)pyridine.

Materials:

  • 2,3-Dichloropyridine (1 eq)

  • Thiophenol (1.1 eq)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-Dichloropyridine (e.g., 1.48 g, 10 mmol).

  • Reagent Addition: Add deionized water (e.g., 20 mL) followed by Thiophenol (e.g., 1.21 g, 11 mmol). Causality: Using a slight excess of the nucleophile ensures the complete consumption of the limiting reagent, 2,3-dichloropyridine.

  • Heating: Heat the heterogeneous mixture to reflux (100°C) with vigorous stirring. Causality: The elevated temperature provides the necessary activation energy for the SNAr reaction to overcome the aromatic stabilization of the pyridine ring.

  • Monitoring: Maintain reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 25 mL). Causality: The organic product is more soluble in the organic phase, allowing for its separation from the aqueous medium and any water-soluble impurities.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude material can be further purified by column chromatography on silica gel to afford the pure 3-chloro-2-(phenylthio)pyridine.

Protocol 2: General Chlorination of a Hydroxypyridine using Phosphorus Oxychloride (POCl₃)
  • Rationale: This is a classic and robust method for converting a hydroxyl group on a pyridine ring into a chlorine atom. Phosphorus oxychloride serves as both the chlorinating agent and, when used in excess, the solvent. The addition of a base like pyridine or triethylamine can be used to neutralize the HCl byproduct.[13][14]

  • Reference: Based on general solvent-free chlorination procedures.[13]

Materials:

  • Substituted 2-Hydroxypyridine (e.g., 6-methylpyridin-2-ol) (1 eq)

  • Phosphorus Oxychloride (POCl₃) (2-3 eq)

  • Pyridine (optional, 1 eq)

  • Sealed reaction vessel or round-bottom flask with reflux condenser

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, carefully add the hydroxypyridine substrate (e.g., 10 mmol) to a dry, sealed reaction vessel or a round-bottom flask.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (e.g., 20-30 mmol) to the substrate at room temperature with stirring. If desired, pyridine (10 mmol) can be added as a base. Causality: POCl₃ is a highly reactive and corrosive substance; slow addition is critical for safety. The reaction is often exothermic.

  • Heating: Securely seal the vessel or attach a reflux condenser and heat the mixture to 80-110°C for several hours (2-12 h). Causality: Heating drives the reaction, which involves the formation of a phosphate ester intermediate followed by nucleophilic attack by chloride.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature, then slowly and carefully pour it onto crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in an efficient fume hood. Causality: The ice bath hydrolyzes the excess POCl₃ to phosphoric acid and HCl, quenching the reaction.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the chlorinated pyridine product. Further purification can be achieved via chromatography or distillation.

Conclusion

This compound is a valuable heterocyclic intermediate, offering a unique combination of reactive sites for complex molecule synthesis. However, its selection over other chlorinated pyridines like 2,3-Dichloropyridine or 2,3,5-Trichloropyridine must be a strategic decision based on the desired final substitution pattern and the targeted reaction pathway. The pronounced regioselectivity of nucleophilic attack on simple dichloropyridines provides a predictable and powerful tool for chemists. By understanding the comparative reactivity, supported by robust experimental protocols, researchers can more effectively harness the power of these intermediates to accelerate innovation in drug discovery and agrochemical development.

References

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • This compound. PubChem.
  • 3,5,6-Trichloro-2-pyridinol. PubChem.
  • 2,3-Dichloropyridine Safety D
  • Synthetic method of 2, 3, 5-trichloropyridine.
  • Preparation of 2,3,5-trichloropyridine.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. Benchchem.
  • Simple preparation method of 2, 5-dichloropyridine.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH.
  • Amines. NCERT.
  • 3,5,6-Trichloropyridin-2-ol. PMC - NIH.

Sources

A Researcher's Comparative Guide to the Cross-Reactivity of 3,5-Dichloro-6-methylpyridin-2-OL Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine ring is a ubiquitous and versatile pharmacophore found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The 3,5-Dichloro-6-methylpyridin-2-OL core, a halogen-substituted pyridin-2-one, represents a promising starting point for the development of novel therapeutics. Halogenated pyridine derivatives are known precursors to a variety of pharmacologically active compounds.[2] However, the very features that make this scaffold attractive also necessitate a thorough investigation of its selectivity profile.

This guide is designed to provide not just a set of protocols, but a logical and scientifically rigorous approach to assessing the cross-reactivity of derivatives of this scaffold. We will delve into the causality behind experimental choices, ensuring that the described methodologies form a self-validating system for robust and reliable data generation.

Establishing a Primary Target and Rationale

Given the prevalence of the pyridine motif in kinase inhibitors, and specifically its presence in inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), we will hypothesize that a derivative of this compound, designated here as Compound X , is a potent inhibitor of p38α MAPK .[3] p38 MAPK is a critical node in cellular signaling pathways, responding to stress stimuli and cytokines, and is a well-established target for inflammatory diseases.[4]

Our comparative analysis will therefore focus on quantifying the selectivity of Compound X for p38α MAPK against a panel of clinically relevant off-targets. As a benchmark for comparison, we will include the well-characterized p38 MAPK inhibitor, SB203580 .[4][5]

Designing a Comprehensive Cross-Reactivity Panel

To thoroughly assess the selectivity of Compound X, a tiered approach to off-target screening is recommended. This involves testing against a broad panel of targets known to be associated with adverse drug reactions. We will model our panel on established industry-standard safety screens such as the InVEST44™ panel from Reaction Biology and the SafetyScreen44™ panel from Eurofins.[2][6][7]

Our proposed panel will encompass major protein families:

  • Kinases: A panel of representative kinases from different branches of the kinome.

  • G-Protein Coupled Receptors (GPCRs): A selection of receptors from different subfamilies.

  • Ion Channels: Including the critical cardiac safety target, hERG.

  • Transporters: Such as the serotonin transporter (SERT) and glucose transporter (GLUT1).

  • Other Key Enzymes: Including phosphodiesterases (PDEs) and cyclooxygenases (COXs).

The following diagram illustrates the logical workflow for our proposed cross-reactivity study:

Cross_Reactivity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_primary_assay Primary Target Engagement cluster_off_target_screening Off-Target Cross-Reactivity Screening cluster_analysis Data Analysis & Interpretation Compound_Synthesis Synthesis of This compound Derivatives (Compound X) Primary_Assay p38α MAPK LanthaScreen™ Assay Compound_Synthesis->Primary_Assay Test Compound X GPCR_Assay GPCR Radioligand Binding Assay Compound_Synthesis->GPCR_Assay Ion_Channel_Assay hERG Patch-Clamp Assay Compound_Synthesis->Ion_Channel_Assay Transporter_Assay SERT & GLUT1 Uptake Assays Compound_Synthesis->Transporter_Assay Enzyme_Assay PDE & COX Inhibition Assays Compound_Synthesis->Enzyme_Assay Data_Analysis IC50/Ki Determination Selectivity Profiling Primary_Assay->Data_Analysis GPCR_Assay->Data_Analysis Ion_Channel_Assay->Data_Analysis Transporter_Assay->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: Workflow for assessing the cross-reactivity of Compound X.

Experimental Methodologies

A cornerstone of trustworthy research is the use of robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays in our proposed study.

Synthesis of this compound Derivatives (Illustrative)

While the precise synthesis of "Compound X" is hypothetical, a plausible route can be adapted from the synthesis of the related compound, 3,5-Dichloro-6-methylpyridin-2-amine.[2] This provides a foundational understanding of the chemistry involved.

Protocol:

  • Starting Material: 2-Amino-6-methylpyridine.

  • Chlorination: Reflux 2-amino-6-methylpyridine with phosphorus oxychloride (POCl₃) for an extended period (e.g., 16 hours) at approximately 383 K.

  • Work-up:

    • Distill off excess POCl₃.

    • Neutralize the solid residue with a potassium hydroxide (KOH) solution in an ice bath, followed by the addition of a saturated sodium bicarbonate (NaHCO₃) solution.

    • Filter the solid residue and extract with chloroform (CHCl₃).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Hydrolysis (Hypothetical Step for -OL): The resulting 2-amino derivative could potentially be converted to the 2-OL derivative through methods such as diazotization followed by hydrolysis, though this specific conversion is not detailed in the cited literature.

Primary Target Assay: p38α MAPK Inhibition (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding to the kinase active site.[8][9]

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of Compound X, SB203580 (positive control), and a vehicle control (DMSO) in 1X Kinase Buffer A.

    • Prepare a 2X solution of p38α kinase and Eu-anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the 4X compound dilutions to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

The following diagram illustrates the principle of the LanthaScreen™ assay:

LanthaScreen_Principle cluster_no_inhibitor No Inhibitor: High FRET cluster_inhibitor With Inhibitor: Low FRET Kinase1 p38α Kinase Antibody1 Eu-Ab Antibody1->Kinase1 binds tag Tracer1 AF647-Tracer Antibody1->Tracer1 Energy Transfer Tracer1->Kinase1 binds ATP pocket FRET1 FRET Kinase2 p38α Kinase Antibody2 Eu-Ab Antibody2->Kinase2 binds tag Tracer2 AF647-Tracer Inhibitor Compound X Inhibitor->Kinase2 displaces tracer

Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.

Off-Target Assays

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific GPCR.[5]

Protocol (General):

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup (96-well format):

    • To each well, add cell membranes, a known concentration of a specific radioligand (e.g., ³H-ligand), and varying concentrations of Compound X.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Detection: Wash the filters, dry them, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of Compound X and determine the IC₅₀.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This electrophysiological assay is the gold standard for assessing a compound's potential to cause cardiac arrhythmias by blocking the hERG potassium channel.[10][11]

Protocol (Whole-cell patch-clamp):

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit hERG currents. The FDA recommends a protocol that includes a depolarizing step followed by a ramp down to measure the tail current.[12]

    • Record baseline hERG currents.

  • Compound Application: Perfuse the cell with increasing concentrations of Compound X and record the hERG currents at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Normalize the current to the baseline and plot the percentage of inhibition against the compound concentration to determine the IC₅₀.

This functional assay measures the inhibition of serotonin uptake into cells expressing the SERT.[13]

Protocol:

  • Cell Plating: Plate HEK293 cells stably expressing human SERT in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of Compound X or a vehicle control for 20 minutes at 25°C.

  • Uptake: Add a solution containing a low concentration of [³H]Serotonin and incubate for an additional 15 minutes.

  • Termination and Filtration: Stop the uptake by rapid filtration and wash the cells to remove extracellular [³H]Serotonin.

  • Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition of [³H]Serotonin uptake at each concentration of Compound X relative to a known inhibitor like fluoxetine.

    • Calculate the IC₅₀ value from the concentration-response curve.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative Cross-Reactivity Profile of Compound X and SB203580

Target ClassTargetAssay TypeCompound X IC₅₀/Kᵢ (µM)SB203580 IC₅₀/Kᵢ (µM)
Primary Target p38α MAPK LanthaScreen™ Binding [Hypothetical Value] 0.6 [5]
Kinases Kinase ABiochemical[Data][Data]
Kinase BBiochemical[Data][Data]
GPCRs 5-HT₂ₐ ReceptorRadioligand Binding[Data][Data]
Dopamine D₂ ReceptorRadioligand Binding[Data][Data]
Adrenergic α₁ ReceptorRadioligand Binding[Data][Data]
Ion Channels hERG Patch-Clamp [Data] [Data]
Naᵥ1.5Electrophysiology[Data][Data]
Transporters SERT Uptake Assay [Data] [Data]
GLUT1 Uptake Assay [Data] [Data]
Other Enzymes PDE3AEnzymatic[Data][Data]
COX-2Enzymatic[Data][Data]

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation:

The primary goal is to determine the selectivity window of Compound X. A large ratio between the off-target IC₅₀/Kᵢ and the on-target IC₅₀/Kᵢ (e.g., >100-fold) is generally desired. Particular attention should be paid to any significant activity (typically <10 µM) against key safety targets like hERG, as this can be a major red flag for further development.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable step in modern drug discovery. By employing a rationally designed panel of off-target assays and robust, validated protocols, researchers can gain critical insights into the selectivity profile of novel chemical entities like derivatives of this compound. This guide provides a comprehensive framework for such an investigation, emphasizing the importance of scientific rigor and logical experimental design. The data generated from these studies will be instrumental in guiding lead optimization efforts, mitigating potential safety liabilities, and ultimately increasing the probability of success in developing safe and effective medicines.

References

  • Regan, J., et al. (2002). The p38 MAP kinase inhibitor, VX-745, has a unique binding mode and selectivity profile. Bioorganic & Medicinal Chemistry Letters, 12(5), 737-740.
  • Lajiness, M. S., et al. (2004). Synthesis and evaluation of pyridinyltriazoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry, 12(23), 6351-6360.
  • Goineau, S., Legrand, C., & Froget, G. (2012). Whole-cell configuration of the patch-clamp technique in the hERG channel assay. Current Protocols in Pharmacology, 10, 10-15.[10]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link][11]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link][6]

  • Rouse, J., et al. (1994). A novel kinase cascade triggered by stress and heat shock that stimulates MAPKAP kinase-2 and phosphorylation of the small heat shock proteins. Cell, 78(6), 1027-1037.
  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link][12]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link][7]

  • Fun, H. K., et al. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o14.[2]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (2020, June 15). Eurofins DiscoverX GPCR Assays [Video]. YouTube. [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.
  • Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(5), 524-548.[1]

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for Pyridin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyridin-2-one scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant molecules. The efficient and selective synthesis of this privileged heterocycle is therefore a topic of paramount importance. This guide provides an in-depth, objective comparison of the leading catalytic systems for pyridin-2-one synthesis, grounded in experimental data to inform your catalyst selection and experimental design.

Introduction: The Enduring Importance of Pyridin-2-ones and the Quest for Catalytic Efficiency

The pyridin-2-one motif is a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and serving as a bioisostere for various functional groups. Its prevalence in pharmaceuticals necessitates robust and scalable synthetic routes. While classical condensation methods exist, modern organometallic catalysis offers unparalleled efficiency, selectivity, and functional group tolerance. This guide will navigate the complex landscape of catalytic options, focusing on the most prevalent and powerful strategies: [2+2+2] cycloadditions, C-H activation/annulation, and N-arylation reactions. We will dissect the performance of catalysts based on rhodium, ruthenium, cobalt, iridium, copper, and palladium, providing you with the data and protocols to make informed decisions in your synthetic campaigns.

Key Performance Metrics in Catalysis: A Primer

To objectively compare catalytic systems, we must first define our key performance indicators (KPIs). In the realm of catalysis, the following metrics are crucial:

  • Yield (%) : The amount of desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON) : The number of moles of substrate converted per mole of catalyst before it becomes inactive. A higher TON indicates a more robust and long-lasting catalyst.

  • Turnover Frequency (TOF) : The turnover number per unit of time (usually h⁻¹). TOF is a measure of the catalyst's intrinsic activity or speed.

A truly effective catalyst will exhibit a high yield, TON, and TOF, while operating under mild conditions and with low catalyst loading.

[2+2+2] Cycloaddition: A Powerful Atom-Economic Route

The [2+2+2] cycloaddition of alkynes and isocyanates is a highly atom-economical method for constructing the pyridin-2-one core. This reaction has been successfully catalyzed by various transition metals, with cobalt, rhodium, and ruthenium complexes being the most prominent.

Mechanistic Overview

The generally accepted mechanism for the transition-metal-catalyzed [2+2+2] cycloaddition involves the formation of a metallacyclopentadiene intermediate from two alkyne units. Subsequent coordination and insertion of the isocyanate, followed by reductive elimination, furnishes the pyridin-2-one product.

Caption: Generalized mechanism of [2+2+2] cycloaddition for pyridin-2-one synthesis.

Performance Comparison of [2+2+2] Cycloaddition Catalysts

While a single study with a direct head-to-head comparison under identical conditions is elusive, we can collate data from various sources to provide a comparative overview.

Catalyst SystemTypical Loading (mol%)Temp (°C)Time (h)Representative Yield (%)Substrate ScopeKey Advantages/Disadvantages
Co(I) Complexes 5-10110-15015-2420-88Moderate to goodCost-effective; may require higher temperatures and longer reaction times.
Rh(I) Complexes 1-565-801-1847-96BroadHigh activity and selectivity; catalyst cost is a consideration.
Ru(II) Complexes 1-580-11012-24Moderate to goodGood functional group toleranceGenerally good performance, but may be less active than rhodium for some substrates.

Note: Yields are highly substrate-dependent. This table provides a general comparison based on available literature.

Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition

This protocol is adapted from a representative procedure for the synthesis of 4,6-disubstituted pyridin-2-ones.[1]

  • Catalyst Precursor : Wilkinson's catalyst [RhCl(PPh₃)₃] or a similar Rh(I) source.

  • Reaction Setup : To an oven-dried Schlenk tube, add the Rh(I) catalyst (1-5 mol%).

  • Reagent Addition : Under an inert atmosphere (e.g., argon), add the alkyne (2.2 equivalents) and the isocyanate (1.0 equivalent) dissolved in a dry, degassed solvent (e.g., toluene).

  • Reaction Conditions : Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 1-18 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification : Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Causality : The choice of a Rh(I) catalyst is often driven by its high reactivity and functional group tolerance, allowing for the synthesis of complex pyridin-2-ones under relatively mild conditions. The use of an inert atmosphere is crucial to prevent oxidation of the catalyst and side reactions.

C-H Activation/Annulation: A Step-Economic Approach

Direct C-H activation followed by annulation with an alkyne or other coupling partner has emerged as a powerful and step-economic strategy for pyridin-2-one synthesis. Rhodium and iridium catalysts are at the forefront of this methodology.

Mechanistic Rationale

These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway, where a directing group on the substrate (e.g., an amide) coordinates to the metal center, facilitating the cleavage of a nearby C-H bond. This is followed by insertion of the coupling partner and subsequent reductive elimination to form the pyridin-2-one ring and regenerate the active catalyst.

Caption: A simplified workflow for pyridin-2-one synthesis via C-H activation.

Benchmarking Rhodium vs. Iridium Catalysts

While both rhodium and iridium are effective for C-H activation, their performance can differ in terms of reactivity and selectivity. A direct comparative study of Rh(III) and Ir(III) catalysts for the synthesis of N-aryl-2-aminopyridines showed that the rhodium catalyst was generally more effective for C-H carboxymethylation with vinylene carbonate, while iridium complexes were not successful for this specific transformation.[2]

Catalyst SystemLigandOxidantTemp (°C)Time (h)Representative Yield (%)Key Features
[CpRh(III)] CpCu(OAc)₂80-12012-2470-95Well-established, broad substrate scope.
[CptRh(III)] CptCu(OAc)₂801280-90Improved regioselectivity with unsymmetrical alkynes compared to Cp.[1][3]
[CpIr(III)] Cp*Ag₂CO₃100-12024Moderate to goodCan offer complementary reactivity and selectivity to rhodium.

Note: Cp* = pentamethylcyclopentadienyl; Cpt = 1,3-di-tert-butylcyclopentadienyl. Yields are representative and vary with substrates.

Experimental Protocol: Rhodium(III)-Catalyzed C-H Annulation of Acrylamides and Alkynes

This protocol is based on a procedure for the synthesis of pyridones with enhanced regioselectivity.[1][3]

  • Catalyst Preparation : The [RhCpt(MeCN)₃(SbF₆)₂] catalyst can be prepared from [RhCptCl₂]₂.

  • Reaction Setup : In a sealed tube, combine the acrylamide (1.0 equivalent), alkyne (1.1-2.0 equivalents), the Rh(III) catalyst (2.5-10 mol%), and an oxidant such as Cu(OAc)₂·H₂O (2.0 equivalents).

  • Solvent : Add a suitable solvent, such as 1,2-dichloroethane (DCE).

  • Reaction Conditions : Heat the mixture at 80 °C for 12 hours.

  • Work-up and Purification : After cooling, the reaction mixture is filtered, concentrated, and purified by flash chromatography.

Causality : The use of the sterically bulkier Cpt ligand on the rhodium center enhances the regioselectivity of alkyne insertion, which is a critical consideration when using unsymmetrical alkynes.[1] The copper acetate serves as a stoichiometric oxidant to regenerate the active Rh(III) catalyst.

N-Arylation of 2-Pyridones: The Role of Copper and Palladium

The N-arylation of the 2-pyridone core is a crucial transformation for introducing molecular diversity. Copper and palladium catalysts have been the workhorses for this reaction, each with its own set of advantages and disadvantages.

Mechanistic Considerations
  • Copper-Catalyzed (Ullmann-type) N-Arylation : This reaction is believed to proceed through an oxidative addition/reductive elimination pathway, often requiring a ligand to facilitate the process.

  • Palladium-Catalyzed (Buchwald-Hartwig-type) N-Arylation : This reaction also follows an oxidative addition/reductive elimination cycle, with the choice of phosphine or N-heterocyclic carbene (NHC) ligand being critical for catalytic efficiency.

Copper vs. Palladium: A Comparative Overview
Catalyst SystemTypical LigandBaseSolventTemp (°C)Representative Yield (%)Key Considerations
Cu(I) Salts Phenanthrolines, diaminesK₂CO₃, Cs₂CO₃Dioxane, Toluene80-110Good to excellentCost-effective, often requires higher temperatures.
Pd(0) or Pd(II) Precatalysts Phosphines (e.g., XPhos, RuPhos), NHCst-BuONa, K₃PO₄Toluene, Dioxane80-110Good to excellentGenerally more active and versatile, but catalyst and ligand costs are higher.

While both copper and palladium can be highly effective, palladium catalysts often exhibit a broader substrate scope and higher activity, allowing for reactions at lower temperatures. However, the lower cost of copper makes it an attractive alternative, particularly for large-scale synthesis.

Experimental Protocol: Copper-Catalyzed N-Arylation of 2-Pyridone

This is a general procedure adapted from the literature for the N-arylation of 2-pyridones.

  • Reaction Setup : To a reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., a phenanthroline derivative, 10-20 mol%), the 2-pyridone (1.0 equivalent), the aryl halide (1.2 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent : Add a dry, degassed solvent such as dioxane or toluene.

  • Reaction Conditions : Heat the mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification : Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is then concentrated and the product is purified by column chromatography.

Causality : The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps. The choice of base is also critical for the deprotonation of the 2-pyridone, enabling its participation in the catalytic cycle.

Conclusion: Selecting the Optimal Catalyst for Your Pyridin-2-one Synthesis

The choice of the "best" catalyst for pyridin-2-one synthesis is not a one-size-fits-all answer. It is a nuanced decision that depends on several factors:

  • Desired Substitution Pattern : For highly substituted pyridin-2-ones from simple building blocks, a [2+2+2] cycloaddition may be the most efficient route.

  • Starting Material Availability : If you are starting with a pre-functionalized substrate, a C-H activation/annulation or an N-arylation approach may be more suitable.

  • Cost and Scalability : For large-scale synthesis, the cost of the catalyst and ligands is a major consideration, often favoring copper- or cobalt-based systems.

  • Regio- and Stereoselectivity : For complex molecules, the ability to control the regio- and stereochemistry is paramount, often justifying the use of more sophisticated and expensive rhodium or iridium catalysts with tailored ligands.

By understanding the strengths and weaknesses of each catalytic system and carefully considering the specific requirements of your synthetic target, you can confidently select the optimal catalyst to accelerate your research and development efforts. This guide provides a solid foundation for this decision-making process, empowering you to navigate the exciting and ever-evolving field of catalytic pyridin-2-one synthesis.

References

  • Kamal, A., & Reddy, K. S. (2019). A regioselective synthesis of imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 15, 165-175.
  • Wu, Y., et al. (2020). Regioselective C–H carboxymethylation of N-aryl 2-aminopyridines with vinylene carbonate. Organic & Biomolecular Chemistry, 18(2), 246-250.
  • Sengupta, P., et al. (2021). Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Frontiers in Chemistry, 9, 696460.
  • Hyster, T. K., & Rovis, T. (2011). An Improved Catalyst Architecture for Rhodium (III) Catalyzed C–H Activation and its Application to Pyridone Synthesis. Chemical Science, 2(8), 1606-1610.
  • Li, X., et al. (2021). A Co‐catalyzed enantioselective desymmetric [2+2+2] cycloaddition for synthesis of pyridines with all‐carbon quaternary carbon centers.
  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews, 113(5), 3084-3213.
  • Domínguez, G., & Pérez-Castells, J. (2011). The [2+2+2] cycloaddition reaction in the synthesis of pyridines. Chemical Society Reviews, 40(7), 3430-3444.
  • Pla-Quintana, A., & Roglans, A. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account.
  • Pla-Quintana, A., & Roglans, A. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account.
  • Guin, A., Bhattacharjee, S., & Biju, A. T. (2021). Strategies for the synthesis of C2‐functionalized pyridines. Chemistry–A European Journal, 27(52), 13116-13134.
  • Hyster, T. K., & Rovis, T. (2011). An improved catalyst architecture for rhodium(iii) catalyzed C–H activation and its application to pyridone synthesis. Chemical Science, 2(8), 1606-1610.
  • BenchChem. (2025). A Comparative Review of the Synthesis and Applications of 3,4-Dihydro-2(1H)-pyridones.
  • WordPress. (2026). Metal-catalysed Pyridine Ring Synthesis.
  • Hyster, T. K., & Rovis, T. (2011). An improved catalyst architecture for rhodium(iii) catalyzed C-H activation and its application to pyridone synthesis. Princeton University.
  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1986.
  • de la Torre, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 765.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers.
  • Meng, F., et al. (2018). Comparison of the performance of different Cu-Ni catalysts. Catalysis Science & Technology, 8(1), 162-170.
  • Kumar, S., & Singh, R. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. International Journal of Chemical Reactor Engineering, 9(1).
  • Dong, J., & Hu, Y. (2023). Catalytic Annulation Reactions: Preface to the Special Issue.
  • Heller, B., & Hapke, M. (2007). Recent Advances in the Synthesis of Pyridines by Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition. Chemical Society Reviews, 36(7), 1085-1094.
  • Takahashi, T., et al. (2006). Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Journal of the American Chemical Society, 128(23), 7432-7433.
  • Roglans, A., Pla-Quintana, A., & Solà, M. (2020). Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical Reviews, 121(3), 1894-1979.
  • Klapars, A., & Buchwald, S. L. (2002). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Journal of the American Chemical Society, 124(50), 14844-14845.
  • Klapars, A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. The Journal of Organic Chemistry, 72(15), 5619-5627.
  • Studer, A., & Curran, D. P. (2016). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines.
  • Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(7), 3430-3444.
  • Jiang, D., et al. (2024). Selective N═S Coupling Reactions of N -Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. Organic Letters, 26(32), 6543-6547.
  • Wang, J., et al. (2019). Cu/Fe-mediated N(sp2)-arylation/alkenylation of pyridines with aryl-/alkenylboronic acids to yield versatile cationic materials. New Journal of Chemistry, 43(34), 13473-13480.
  • Gandelman, M., et al. (2014). Iron(II)-catalysed [2+2+2] cycloaddition for pyridine ring construction.

Sources

A Researcher's Guide to the Comparative Cytotoxicity of Halogenated Pyridin-2-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research and drug development, the pyridin-2-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The introduction of halogen atoms to this core structure offers a powerful tool for medicinal chemists to modulate physicochemical properties and enhance therapeutic potential. However, the precise impact of the halogen's nature and its position on the pyridin-2-one ring on cytotoxic activity is a subject of ongoing investigation. This guide provides a comprehensive comparison of the cytotoxic effects of various halogenated pyridin-2-one isomers, supported by experimental data, to aid researchers in the rational design of novel anticancer agents.

The Critical Role of Halogenation in Modulating Cytotoxicity

Halogenation is a key strategy in drug design to fine-tune parameters such as lipophilicity, metabolic stability, and binding interactions. In the context of pyridin-2-one derivatives, the choice and placement of a halogen atom can drastically alter the molecule's cytotoxic profile. Structure-activity relationship (SAR) studies have begun to shed light on these nuances, revealing that both the type of halogen and its isomeric position are critical determinants of anticancer activity.

A review of pyridine derivatives suggests that the size of the halogen atom can influence antiproliferative activity, with smaller halogens like fluorine and chlorine sometimes leading to lower IC50 values (increased potency) compared to larger halogens.[1] This highlights the importance of systematic evaluation of different halogen substitutions.

Comparative Cytotoxicity: An Isomeric Perspective

Compound/IsomerHalogenPositionCancer Cell LineAssayIC50 (µM)Reference
5-Halogenated-7-azaindolin-2-one derivative (13c7)Not specified5MultipleSRB4.49-15.39[2]
Pyridine Derivative (51)FluorineNot specifiedDLANot specified9[1]
Pyridine Derivative (52)ChlorineNot specifiedDLANot specified8[1]
Pyridine Derivative (53)IodineNot specifiedDLANot specified40[1]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

The limited available data suggests that both the halogen type and its position significantly impact cytotoxicity. For instance, in a series of pyridine derivatives tested against Dalton lymphoma ascites (DLA) cells, the chlorinated analogue exhibited slightly higher potency than the fluorinated version, while the iodinated derivative was significantly less active.[1] This underscores the need for further systematic studies to fully elucidate the structure-activity relationships of halogenated pyridin-2-one isomers.

Mechanistic Insights into Cytotoxicity: The Apoptotic Pathway

The cytotoxic effects of many anticancer agents, including pyridin-2-one derivatives, are often mediated through the induction of apoptosis, or programmed cell death. Several studies have indicated that halogenated pyridines can trigger this cellular suicide program through the activation of key signaling pathways.

The tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) pathway have been identified as crucial players in the apoptotic response induced by certain pyridine compounds.[3] Activation of these pathways can lead to a cascade of events, including the upregulation of pro-apoptotic proteins and the activation of caspases, the executive enzymes of apoptosis.

The apoptotic process can be broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Below is a diagram illustrating a generalized apoptotic signaling pathway that may be activated by halogenated pyridin-2-one isomers.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_pathways Apoptotic Signaling cluster_outcome Cellular Response Halogenated_Pyridin-2-one Halogenated Pyridin-2-one Isomer p53 p53 Activation Halogenated_Pyridin-2-one->p53 JNK JNK Pathway Activation Halogenated_Pyridin-2-one->JNK Bax Bax/Bak Activation p53->Bax JNK->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Effector Caspase Activation (Caspase-3, -7) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Generalized apoptotic pathway induced by halogenated pyridin-2-ones.

Experimental Protocols for Assessing Cytotoxicity

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following are detailed step-by-step methodologies for key assays used to evaluate the cytotoxicity of halogenated pyridin-2-one isomers.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the halogenated pyridin-2-one isomers in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the halogenated pyridin-2-one isomers at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Caspase-3/7 Activation Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.

Principle: The assay utilizes a substrate that is cleaved by activated caspase-3 and -7, releasing a fluorescent or luminescent signal that is proportional to the enzyme's activity.

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the halogenated pyridin-2-one isomers as described for the MTT assay.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: Add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., at an excitation of 499 nm and emission of 521 nm for a fluorometric assay) or luminescence using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase-3/7 activity in treated cells compared to the vehicle control.

Future Directions and Concluding Remarks

The exploration of halogenated pyridin-2-one isomers as potential anticancer agents is a promising avenue of research. The available data, though not yet fully comprehensive, indicates that the choice of halogen and its substitution pattern on the pyridin-2-one ring are critical for optimizing cytotoxic activity.

To advance this field, future research should focus on the systematic synthesis and parallel evaluation of a broad range of halogenated pyridin-2-one isomers. Head-to-head comparisons of fluoro, chloro, and bromo derivatives at various positions (e.g., 3, 4, 5, and 6) on the pyridin-2-one scaffold, tested against a panel of diverse cancer cell lines, will be instrumental in building a robust structure-activity relationship database.

Furthermore, in-depth mechanistic studies are required to elucidate the specific signaling pathways modulated by different isomers. This will not only provide a deeper understanding of their mode of action but also enable the identification of predictive biomarkers for patient stratification in future clinical applications.

This guide serves as a foundational resource for researchers in the field, providing a summary of the current knowledge and a framework for future investigations into the comparative cytotoxicity of halogenated pyridin-2-one isomers. The continued exploration of these compounds holds the potential to yield novel and more effective therapeutics for the treatment of cancer.

References

[1] Al-Gorbani, M. et al. (2016). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [4] A series of novel [Formula: see text]-(3,4,5-trimethoxyphenyl)pyridin-2([Formula: see text])-one derivatives were designed, synthesized, and evaluated for their in vitro cytotoxicity against human colon cancer cells HCT-116. (2013). Molecular Diversity. [3] Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2017). PubMed. [2] Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. (2015). PubMed.

Sources

A Comparative Guide to the GMP-Compliant Synthesis of 3,5-Dichloro-6-methylpyridin-2-OL: A Validation-First Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of a proposed synthetic route for the Good Manufacturing Practice (GMP) production of 3,5-Dichloro-6-methylpyridin-2-OL, a crucial intermediate in pharmaceutical manufacturing. Moving beyond a simple recitation of steps, we delve into a comparative analysis of potential synthetic strategies, justify the selection of an optimal route, and detail the rigorous validation framework required to ensure process consistency, product quality, and regulatory compliance. This document is intended for researchers, process chemists, and drug development professionals tasked with scaling up intermediate synthesis under stringent GMP conditions.

Strategic Synthesis: Selecting a GMP-Viable Route

The economic and regulatory viability of an Active Pharmaceutical Ingredient (API) is fundamentally tied to the robustness of its synthetic precursors. For this compound, several synthetic pathways can be envisioned. However, a route designed for GMP must prioritize scalability, safety, cost-effectiveness, and impurity control. We have evaluated three potential strategies to identify the most suitable candidate for process validation.

Proposed Route A: Diazotization-Hydrolysis followed by Electrophilic Chlorination

This route begins with the readily available and inexpensive starting material, 2-amino-6-methylpyridine. The synthesis proceeds in two distinct, high-yielding steps that are amenable to large-scale production.

  • Step 1: Conversion of 2-amino-6-methylpyridine to 6-methylpyridin-2-ol via a standard diazotization reaction followed by in-situ hydrolysis.

  • Step 2: Regioselective dichlorination of the activated 6-methylpyridin-2-ol ring at the 3- and 5-positions using a suitable electrophilic chlorinating agent.

This pathway is selected as the optimal route for validation due to its convergent nature, use of common reagents, and the high purity profile of the intermediate and final products, which simplifies downstream processing.

Alternative Route B: Ring Construction via Cyclization

This approach involves building the pyridone ring from acyclic precursors. For instance, a Guareschi-Thorpe condensation could be adapted, reacting a 1,3-dicarbonyl compound with cyanoacetamide. While versatile for creating diverse pyridones, this method often requires more complex starting materials and can lead to regioisomeric impurities when applied to unsymmetrical precursors, posing significant challenges for GMP-level purification and control.[1]

Alternative Route C: Halogenation of a Pre-functionalized Pyridine

Another possibility involves starting with a pre-halogenated pyridine and introducing the methyl and hydroxyl groups. For example, starting from 2,3,5-trichloropyridine would require selective functionalization, a process that is often difficult to control and can result in low yields and complex product mixtures. The reagents required, such as organometallics, can also introduce safety and cost concerns at an industrial scale.

Comparative Summary
FeatureProposed Route A Alternative Route B (Cyclization) Alternative Route C (Functionalization)
Starting Materials Simple, low-cost, readily availableMore complex, potentially custom synthesisHalogenated pyridines, organometallics
Scalability High; well-established reactionsModerate; potential for side reactionsLow to Moderate; reagent handling
Impurity Profile Predictable and controllablePotential for regioisomersComplex mixtures, difficult to separate
Cost-Effectiveness HighModerateLow
GMP Suitability Excellent Poor Poor

Process Development and Protocol Validation for Route A

The validation of a manufacturing process is a documented program that provides a high degree of assurance that a specific process will consistently produce a product meeting its pre-determined specifications and quality attributes.[2] Adherence to Good Manufacturing Practices (GMP) is fundamental throughout this process to ensure product quality and safety.[3]

Overall Validation and Synthesis Workflow

The following diagram outlines the logical flow from route selection through process validation and into continuous manufacturing, forming the backbone of a GMP-compliant production strategy.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Commercial Production Route_Selection Route Selection & Justification Lab_Scale Lab-Scale Synthesis & Optimization Route_Selection->Lab_Scale Analytical_Dev Analytical Method Development Lab_Scale->Analytical_Dev Analytical_Val Analytical Method Validation (ICH Q2) Analytical_Dev->Analytical_Val Risk_Assessment Risk Assessment (ICH Q9) Identify CPPs & CQAs Analytical_Val->Risk_Assessment Validation_Protocol Author Validation Protocol (Acceptance Criteria) Risk_Assessment->Validation_Protocol Validation_Batches Execute 3 Validation Batches Validation_Protocol->Validation_Batches Validation_Report Compile Validation Report Validation_Batches->Validation_Report Routine_Mfg Routine GMP Manufacturing Validation_Report->Routine_Mfg Change_Control Change Control & Continuous Monitoring Routine_Mfg->Change_Control

Caption: GMP Synthesis and Validation Workflow.

Experimental Protocol: Proposed Route A

The following protocols are presented at a laboratory scale and serve as the basis for process characterization and scale-up validation.

Step 1: Synthesis of 6-Methylpyridin-2-OL

  • Rationale: This reaction employs a classic diazotization of an aromatic amine. Sulfuric acid is chosen as the medium for its ability to protonate the starting material and serve as a non-nucleophilic acid. The temperature is strictly controlled below 5°C to ensure the stability of the intermediate diazonium salt, preventing premature decomposition and the formation of phenolic impurities.

  • Materials:

    • 2-Amino-6-methylpyridine (1.0 eq)

    • Sulfuric Acid (98%, ~3.0 eq)

    • Sodium Nitrite (1.1 eq)

    • Deionized Water

    • Sodium Hydroxide solution (50% w/w)

    • Dichloromethane

  • Procedure:

    • To a jacketed reactor maintained at 0-5°C, charge deionized water and slowly add concentrated sulfuric acid.

    • Add 2-amino-6-methylpyridine portion-wise, ensuring the temperature remains below 10°C. Stir until fully dissolved.

    • Cool the solution back to 0-5°C.

    • Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature at 0-5°C.

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Monitor for completion by HPLC (disappearance of starting material).

    • Slowly warm the reaction mixture to 50-60°C and hold for 2-3 hours to facilitate hydrolysis of the diazonium salt. Vigorous nitrogen evolution will be observed.

    • Cool the mixture to 20-25°C. Carefully adjust the pH to 7-8 using a 50% sodium hydroxide solution, maintaining the temperature below 30°C.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methylpyridin-2-ol as a solid.

Step 2: Synthesis of this compound

  • Rationale: Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent. It is a liquid that is easier to handle than chlorine gas and produces volatile byproducts (SO₂ and HCl), simplifying work-up compared to reagents like POCl₃ which can generate difficult-to-remove inorganic salts.[4] The reaction is performed in a non-reactive solvent like dichloromethane. Stoichiometry is critical; a slight excess of SO₂Cl₂ ensures complete dichlorination, but a large excess could lead to over-chlorination or side reactions.

  • Materials:

    • 6-Methylpyridin-2-OL (1.0 eq)

    • Sulfuryl Chloride (SO₂Cl₂) (2.2 eq)

    • Dichloromethane

    • Saturated Sodium Bicarbonate solution

  • Procedure:

    • Charge 6-methylpyridin-2-ol and dichloromethane to a clean, dry, jacketed reactor. Stir to dissolve.

    • Cool the solution to 0-5°C.

    • Add sulfuryl chloride dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition, allow the reaction to warm to room temperature (20-25°C) and stir for 4-6 hours.

    • Monitor the reaction for completion by HPLC.

    • Upon completion, cool the mixture back to 10-15°C and carefully quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is >7.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

GMP Process Validation Framework

Process validation under GMP requires a systematic study to demonstrate that the process, as designed, will consistently produce the desired product with the required quality.[5] This is achieved by identifying and controlling Critical Process Parameters (CPPs) that affect the Critical Quality Attributes (CQAs) of the final intermediate.[3]

Relationship between Process Parameters and Quality Attributes

The diagram below illustrates the causal links between the inputs (raw materials), process parameters (CPPs), and the final product quality (CQAs). A thorough understanding of these relationships is the cornerstone of a successful validation program.

G cluster_1 Critical Process Parameters (CPPs) RM1 2-Amino-6- methylpyridine (Purity, ID) CPP1 Chlorination Temperature RM1->CPP1 RM2 SO2Cl2 (Assay) CPP2 SO2Cl2 Stoichiometry RM2->CPP2 CQA2 Purity / Assay (>99.0%) CPP1->CQA2 CQA3 Impurity Profile (Any single <0.1%) CPP1->CQA3 CPP2->CQA2 CPP2->CQA3 CPP3 Reaction Time CPP3->CQA2 CPP4 Recrystallization Solvent Ratio CPP4->CQA2 CQA4 Residual Solvents (ICH Q3C) CPP4->CQA4 CQA1 Identity

Caption: CPP and CQA Relationship Map.

Critical Parameter and Quality Attribute Control Strategy

The following table details the justification for selecting specific CPPs and outlines the control strategy to ensure CQAs are consistently met. This table forms the basis of the Process Validation Protocol.

Critical Process Parameter (CPP)Potential Impact on CQAControl Strategy & In-Process Control (IPC)Acceptance Criteria
Step 1: Diazotization Temp. Incomplete reaction; formation of impurities due to diazonium salt decomposition.Maintain jacket temperature at 0±5°C. Continuous monitoring with a calibrated probe.Internal Temperature: 0-5°C
Step 2: SO₂Cl₂ Stoichiometry Incomplete dichlorination (yields mono-chloro impurity); over-chlorination (yields trichloro- impurity).Use a calibrated mass flow meter or load cell for SO₂Cl₂ addition. Confirm charge via weight.2.15 - 2.25 molar equivalents
Step 2: Chlorination Temp. Increased rate of side reactions and impurity formation at higher temperatures.Maintain jacket temperature at 5±5°C during addition. Continuous probe monitoring.Internal Temperature: 0-10°C
Step 2: Quench pH Inadequate neutralization can leave acidic impurities; excess base can cause product degradation.Monitor pH of the aqueous layer after quench.pH: 7.5 - 8.5
Purification: Recrystallization Inefficient impurity purging; poor crystal form; high residual solvents.Control cooling profile and solvent ratio. IPC by HPLC for mother liquor analysis.Purity > 99.0%; Impurities < 0.1%
Analytical Method Validation

All analytical methods used for in-process controls and final product release must be validated according to ICH Q2(R1) guidelines. This ensures the data used to assess process performance and product quality is accurate and reliable.

  • HPLC-UV: Validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range for the assay of this compound and quantification of known impurities.

  • GC-MS: Validated for the quantification of residual solvents as per ICH Q3C guidelines.

  • FT-IR/NMR: Used for identity confirmation against a qualified reference standard.

Conclusion

The synthetic pathway commencing with 2-amino-6-methylpyridine represents a robust, scalable, and economically sound choice for the GMP production of this compound. Its two-step process involves well-understood chemical transformations and utilizes reagents compatible with industrial-scale manufacturing. By implementing the rigorous validation framework detailed in this guide—characterizing the causal relationships between Critical Process Parameters and Critical Quality Attributes—manufacturers can establish a self-validating system. This ensures not only batch-to-batch consistency and compliance with global GMP standards[6] but also provides a high degree of assurance in the quality and purity of this vital pharmaceutical intermediate.

References

  • Reddy, K. L., et al. (2003). Facile and Selective Synthesis of Chloromethylpyridines and Chloropyridines Using Diphosgene/Triphosgene. Synthetic Communications, 33(21), 3687-3693. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Facile and Selective Synthesis of Chloromethylpyridines and Chloropyridines Using Diphosgene/Triphosgene. Available from: [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Available from: [Link]

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • University of Bristol. (n.d.). Synthesis of 2-pyridones. Available from: [Link]

  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Available from: [Link]

  • ResearchGate. (2021). New Synthetic Methods to 2-Pyridone Rings. Available from: [Link]

  • Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Available from: [Link]

  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Available from: [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available from: [Link]

  • Sun Qian. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). 3,5-Dichloro-6-methylpyridin-2-amine. Available from: [Link]

  • ResearchGate. (n.d.). Process validation in API synthesis. Available from: [Link]

  • SafetyCulture. (2025). A Comprehensive Guide About GMP Validation. Available from: [Link]

  • Sun Qian. (n.d.). GMP-Certified Pharmaceutical Intermediates Manufacturers. Available from: [Link]

  • Patsnap Eureka. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Available from: [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal of 3,5-Dichloro-6-methylpyridin-2-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3,5-Dichloro-6-methylpyridin-2-ol, a halogenated pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Understanding the Hazard Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound, as a chlorinated pyridine, presents multiple risks that dictate its handling and disposal pathway.

A safety data sheet for a closely related compound highlights several key hazards: it is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, a critical factor in determining the appropriate disposal method to prevent environmental contamination.[1]

Table 1: Hazard Profile and Essential Safety Information

Hazard ClassificationGHS Hazard Statement (H-Statement)Key Precautionary Measure (P-Statement)
Acute Oral ToxicityH302: Harmful if swallowedP264: Wash hands thoroughly after handling.
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye DamageH318: Causes serious eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Aquatic ToxicityH400: Very toxic to aquatic lifeP273: Avoid release to the environment.
Chronic Aquatic ToxicityH410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage.
Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the selection and use of appropriate PPE is non-negotiable. The primary routes of exposure are dermal contact, eye contact, and ingestion.

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended as they may offer insufficient protection against this class of chemicals.[2]

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[2]

  • Body Protection: A lab coat must be worn to protect against skin exposure.[2]

  • Respiratory Protection: While not always necessary for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be required for managing large spills or when working outside of a fume hood.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to prevent its release into the environment. As a halogenated organic compound, it is subject to specific regulations.

Step 1: Segregation of Waste

  • Do not mix this compound waste with other non-halogenated solvent waste streams. Proper segregation is crucial for correct disposal and can prevent dangerous chemical reactions.

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a designated, clearly labeled, and compatible waste container.

Step 2: Waste Container Selection and Labeling

  • Use a robust, leak-proof container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene).

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, harmful, environmentally hazardous).

Step 3: Storage of Waste

  • Store the waste container in a designated, well-ventilated, and cool, dry area, away from incompatible materials and ignition sources.[2]

  • Keep the container tightly closed when not in use to prevent the escape of vapors.[2]

Step 4: Final Disposal

  • Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[3] This process is equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

  • Landfill: Do not dispose of this chemical in a landfill. Its toxicity to aquatic life and potential for groundwater contamination make landfilling an unacceptable option.

  • Sewer Disposal: Under no circumstances should this chemical be disposed of down the drain. This would lead to severe contamination of waterways.[3][4]

  • Arrange for the collection of the hazardous waste by a certified chemical waste disposal company. Ensure that all local, state, and federal regulations are followed.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their consequences.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large. Ensure the area is well-ventilated.

  • Control the Source: If it is safe to do so, stop the source of the leak.

  • Absorb the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Decision cluster_pickup Final Steps start Start: Handling this compound ppe Wear Appropriate PPE: - Nitrile/Neoprene Gloves - Splash Goggles - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation collect Collect Waste in Designated Container ventilation->collect segregate Segregate from Non-Halogenated Waste collect->segregate label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms segregate->label_container storage Store in a Cool, Dry, Ventilated Area label_container->storage close_container Keep Container Tightly Closed storage->close_container disposal_decision Select Disposal Method close_container->disposal_decision incineration High-Temperature Incineration (Licensed Facility) disposal_decision->incineration Correct landfill Landfill (DO NOT USE) disposal_decision->landfill Incorrect sewer Sewer (DO NOT USE) disposal_decision->sewer Incorrect pickup Arrange for Pickup by Certified Waste Disposal Service incineration->pickup end End of Process pickup->end

Caption: Disposal workflow for this compound.

References

  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Occupational Safety and Health Administration. PYRIDINE.
  • Fisher Scientific. (2011, April 7). Safety Data Sheet.
  • Jubilant Ingrevia. 2-Chloropyridine Safety Data Sheet.
  • Fisher Scientific. (2012, April 30). Safety Data Sheet.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet.
  • National Toxicology Program. 2-Chloropyridine.
  • MedchemExpress.com. (2025, December 8). Safety Data Sheet.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • TCI Chemicals. (2025, January 2). Safety Data Sheet.

Sources

A Researcher's Guide to the Safe Handling of 3,5-Dichloro-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

Presumed Hazard Profile

Based on the analysis of safety data for various chlorinated and methylated pyridine compounds, 3,5-Dichloro-6-methylpyridin-2-ol should be presumed to exhibit the following hazardous properties:

  • Skin and Eye Irritation: Many pyridine derivatives are known to cause skin irritation and serious eye irritation.[1]

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin is a common warning for related compounds.[2][3]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust or aerosol.

Given these potential hazards, strict adherence to personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Receiving & Storage ANSI Z87.1 compliant safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile rubber)Standard lab coatNot generally required
Weighing (Solid) Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile rubber)Fully-buttoned lab coatNIOSH-approved respirator with a particulate filter (e.g., N95) is required if not performed in a fume hood
Experimental Use (Solutions) Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile rubber)Fully-buttoned lab coatWork should be conducted in a certified chemical fume hood
Waste Disposal Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile rubber)Fully-buttoned lab coat with a chemical-resistant apronAs required by the specific disposal procedure

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize risk from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed and clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4]

Handling and Use
  • Ventilation: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][5]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

  • Avoid Dust Formation: When handling the solid, take care to avoid the formation of dust.[4]

Spill Management

In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material. Collect the absorbed material into a suitable container for hazardous waste disposal.

Disposal Plan: Managing Chemical Waste

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes any contaminated PPE (gloves, disposable lab coats), weighing papers, and absorbent materials from spill cleanup. Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: This includes any solutions containing the compound and solvents used to rinse contaminated glassware. Collect all liquid waste in a sealed, labeled, and chemical-resistant hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[4][7]

Visualizing Your Safety Workflow

To aid in the decision-making process for PPE selection, the following flowchart provides a visual guide based on the specific handling task.

PPE_Selection_Workflow cluster_start Start: Handling this compound cluster_tasks Task Evaluation cluster_ppe Required PPE start Identify Handling Task weighing Weighing Solid start->weighing Solid Form solution_prep Preparing Solution start->solution_prep Liquid Form storage Receiving/Storage start->storage Container Handling ppe_high Goggles + Face Shield Nitrile Gloves Lab Coat Respirator (if not in hood) weighing->ppe_high ppe_medium Goggles Nitrile Gloves Lab Coat Work in Fume Hood solution_prep->ppe_medium ppe_low Safety Glasses Nitrile Gloves Lab Coat storage->ppe_low

Caption: PPE selection flowchart for handling this compound.

Conclusion

While the full toxicological profile of this compound remains to be elucidated, a proactive and cautious approach to its handling is essential for laboratory safety. By adhering to the principles of good laboratory practice and the specific recommendations outlined in this guide, researchers can confidently and safely work with this compound. Always consult with your institution's environmental health and safety department for any additional guidance or requirements.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
  • Benchchem. Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • TCI Chemicals. (2025, January 2).
  • Thermo Fisher Scientific. (2025, October 24).
  • Fisher Scientific. (2009, September 24).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific.
  • Angene Chemical. (2021, May 1).
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Fisher Scientific. (2011, April 7).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.